1-(4-(Trifluoromethyl)phenyl)pyrrolidine
Description
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-3-5-10(6-4-9)15-7-1-2-8-15/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIOGMOTJLWPAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452611 | |
| Record name | 1-[4-(trifluoromethyl)phenyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113845-68-4 | |
| Record name | 1-[4-(trifluoromethyl)phenyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 1-(4-(Trifluoromethyl)phenyl)pyrrolidine
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the fundamental properties of 1-(4-(Trifluoromethyl)phenyl)pyrrolidine, a heterocyclic compound of interest in chemical and pharmaceutical research. The document details its chemical structure, physical properties, and computational data, offering a foundational understanding for its application in further studies.
Core Properties
This compound is a substituted aromatic pyrrolidine. The presence of the trifluoromethyl group significantly influences its electronic properties and lipophilicity, making it a common moiety in medicinal chemistry.
| Property | Value | Reference(s) |
| IUPAC Name | 1-[4-(trifluoromethyl)phenyl]pyrrolidine | [1] |
| CAS Number | 113845-68-4 | [1][2][3] |
| Molecular Formula | C₁₁H₁₂F₃N | [1][2][3] |
| Molecular Weight | 215.21 g/mol | [1][2][3] |
| Canonical SMILES | C1CCN(C1)C2=CC=C(C=C2)C(F)(F)F | [1][2] |
| InChI | InChI=1S/C11H12F3N/c12-11(13,14)9-3-5-10(6-4-9)15-7-1-2-8-15/h3-6H,1-2,7-8H2 | [1] |
| InChIKey | XAIOGMOTJLWPAJ-UHFFFAOYSA-N | [1][3] |
Chemical and Physical Properties
The physical state and solubility of this compound are critical for its handling, formulation, and application in experimental settings. While specific experimental data such as melting and boiling points are not detailed in the provided search results, computational predictions offer valuable insights.
| Property | Value | Reference(s) |
| Topological Polar Surface Area (TPSA) | 3.24 Ų | [2] |
| LogP (Computed) | 3.3056 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 1 | [2] |
Synthesis and Experimental Protocols
The synthesis of substituted phenylpyrrolidines can generally be achieved through established organic chemistry methodologies. A common approach involves the nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction.
General Experimental Protocol: Buchwald-Hartwig Amination
A plausible synthesis route for this compound involves the palladium-catalyzed cross-coupling of 4-bromobenzotrifluoride with pyrrolidine.
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., Argon), add 4-bromobenzotrifluoride, pyrrolidine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).
-
Solvent: Add a dry, aprotic solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the mixture at a specified temperature (typically 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
Characterization Workflow
The identity and purity of the synthesized compound would be confirmed using a standard workflow of analytical techniques.
Caption: General workflow for the synthesis and characterization of a target compound.
Biological and Pharmacological Profile
Specific biological activity for this compound is not extensively documented in the provided search results. However, the core structure is present in molecules with significant biological effects. For instance, the related compound Tetflupyrolimet, which contains a substituted (trifluoromethyl)phenyl]pyrrolidine moiety, is a known herbicide.[4][5]
Mechanism of Action of a Related Compound: Tetflupyrolimet
Tetflupyrolimet functions by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH).[5] This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[5] By blocking this pathway, Tetflupyrolimet effectively halts cell division and growth in susceptible plant species.[5]
The signaling pathway affected by this related compound is illustrated below.
Caption: Inhibition of the de novo pyrimidine pathway by a related compound.
Given the structural similarities, this compound could be investigated as a scaffold for developing novel therapeutic agents or biological probes targeting various enzymes or receptors. Its properties make it a candidate for studies in neuropharmacology, oncology, or agrochemistry. Further research is required to elucidate its specific pharmacological profile.
References
An In-depth Technical Guide to 1-(4-(Trifluoromethyl)phenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-(4-(Trifluoromethyl)phenyl)pyrrolidine. This compound is of significant interest to the fields of medicinal chemistry and drug discovery due to the presence of two key pharmacophores: the pyrrolidine ring and the trifluoromethylphenyl group. The pyrrolidine scaffold is a cornerstone in the architecture of numerous biologically active molecules, offering a three-dimensional structure that can effectively explore pharmacological space.[1][2] The trifluoromethyl group is a well-established bioisostere for various functional groups, known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.
Core Compound Structure and Properties
This compound is an aromatic organic compound. Its structure consists of a pyrrolidine ring N-substituted with a 4-(trifluoromethyl)phenyl group. The trifluoromethyl group is a strong electron-withdrawing moiety, which influences the electronic properties of the phenyl ring and the basicity of the pyrrolidine nitrogen.
Chemical Structure:
The key structural features include the saturated five-membered nitrogen-containing pyrrolidine ring attached to a benzene ring substituted with a trifluoromethyl group at the para position.
Physicochemical and Computed Properties
A summary of the key quantitative data for this compound is presented in Table 1. These computed properties are valuable for predicting its behavior in biological systems and for guiding its application in drug design.
| Property | Value | Source |
| Molecular Weight | 215.21 g/mol | [3][4] |
| Topological Polar Surface Area (TPSA) | 3.24 Ų | [4] |
| LogP (Octanol-Water Partition Coefficient) | 3.3056 | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 1 | [4] |
Synthesis of this compound
Proposed Experimental Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide, and it is a powerful tool for the synthesis of arylamines. This method is highly versatile and tolerant of a wide range of functional groups.
Reaction Scheme:
Caption: Proposed synthesis of this compound via Buchwald-Hartwig amination.
Detailed Methodology:
-
Reactants and Reagents:
-
4-Bromobenzotrifluoride (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq) or a suitable palladium precatalyst
-
A suitable phosphine ligand, such as XPhos or SPhos (0.04 eq)
-
A strong base, such as sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene as the solvent
-
-
Procedure:
-
To an oven-dried Schlenk flask, add palladium(II) acetate, the phosphine ligand, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene, followed by 4-bromobenzotrifluoride and pyrrolidine via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable building block in the design of novel therapeutic agents. The pyrrolidine ring is a prevalent feature in many FDA-approved drugs and natural products, prized for its ability to introduce conformational rigidity and chirality, which can lead to improved target selectivity and potency.[1][2] The trifluoromethylphenyl moiety is frequently incorporated into drug candidates to enhance their pharmacokinetic and pharmacodynamic properties.
Derivatives of phenylpyrrolidine have shown a wide range of biological activities, including:
-
Anticonvulsant and Nootropic Activity: Studies on 4-phenylpyrrolidone derivatives have revealed significant anticonvulsant and nootropic effects, suggesting potential applications in treating neurological disorders.[5]
-
Inhibition of Succinate Dehydrogenase (SDH): Phenyl-pyrazole-carboxamide derivatives containing a trifluoromethylphenyl group have been identified as potent SDH inhibitors, with applications as fungicides.[6]
-
Anti-inflammatory and Antidiabetic Activity: Pyrazoline derivatives bearing a trifluoromethylphenyl group have demonstrated notable anti-inflammatory and α-glucosidase inhibitory activities.[7]
-
Monoamine Reuptake Inhibition: Analogs of 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP) are known to be potent inhibitors of dopamine and norepinephrine transporters, indicating potential for the development of treatments for conditions like cocaine abuse.[8]
Given the diverse biological activities of related compounds, this compound represents a promising starting point for the development of new chemical entities targeting a variety of diseases.
Logical Workflow for Drug Discovery Application
The utility of this compound as a scaffold in a drug discovery program can be visualized as a logical workflow, from initial synthesis to the identification of a lead compound.
Caption: A logical workflow illustrating the use of the target compound as a scaffold in drug discovery.
This whitepaper has provided a detailed overview of the structure, synthesis, and potential applications of this compound. Its promising chemical features make it a compound of high interest for further investigation and development in the pharmaceutical and agrochemical industries.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C11H12F3N | CID 11031229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Trifluoromethylphenyl Moiety: A Historical and Technical Guide to its Discovery and Application in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of the trifluoromethyl group (–CF₃) into aromatic systems, particularly the phenyl ring, represents a cornerstone of modern medicinal chemistry. This strategic modification has profoundly impacted drug design, transforming lead compounds into effective therapeutics with enhanced metabolic stability, improved bioavailability, and optimized target binding. This technical guide provides a comprehensive overview of the discovery and history of trifluoromethylphenyl-containing compounds, detailing their synthesis, evolution of their biological applications, and the mechanistic underpinnings of their therapeutic effects.
A Historical Perspective: From a Chemical Curiosity to a Pharmaceutical Powerhouse
The journey of trifluoromethylphenyl compounds began not in a pharmaceutical laboratory, but in the realm of fundamental organic chemistry. The first synthesis of an aromatic compound bearing a trifluoromethyl group, benzotrifluoride, was reported in 1892 by Frédéric Swarts, who achieved this by treating benzotrichloride with antimony trifluoride.[1] However, it was not until the mid-20th century that the unique properties of the trifluoromethyl group garnered significant attention from the medicinal chemistry community.
The biological activity of trifluoromethyl-containing compounds was first systematically investigated by F. Lehmann in 1927.[2] By 1959, the growing importance of this functional group was underscored by a detailed review from Yale on "The Trifluoromethyl Group in Medicinal Chemistry." This period marked a turning point, as researchers began to appreciate the trifluoromethyl group's ability to act as a bioisostere for other groups like methyl (–CH₃) or chloro (–Cl), while imparting distinct electronic and lipophilic characteristics.[1]
The trifluoromethyl group is highly electronegative and lipophilic, which offers several key advantages when incorporated into drug molecules.[3] It can significantly enhance metabolic stability due to the strength of the carbon-fluorine bond, which is resistant to enzymatic cleavage.[3] This increased stability often translates to a longer half-life and improved bioavailability.[3] Furthermore, the lipophilicity conferred by the –CF₃ group can improve a drug's ability to cross cellular membranes, including the blood-brain barrier.[3]
Evolution of Synthetic Methodologies
The methods for introducing a trifluoromethyl group onto a phenyl ring have evolved significantly from the early days of Swarts' reaction. Modern synthetic chemistry offers a diverse toolkit for trifluoromethylation, enabling the efficient and selective synthesis of a wide array of trifluoromethylphenyl-containing compounds.
Early Methods
The Swarts reaction, while historically significant, required harsh conditions and stoichiometric reagents.[2] For many years, the synthesis of benzotrifluoride and its derivatives was dominated by the reaction of the corresponding trichloromethylarenes with hydrogen fluoride.[2]
Modern Trifluoromethylation Reactions
The late 20th and early 21st centuries have witnessed a revolution in trifluoromethylation chemistry, with the development of more versatile and milder methods. These include:
-
Cross-Coupling Reactions: The use of trifluoromethylating agents in transition metal-catalyzed cross-coupling reactions has become a powerful tool. Reagents like trifluoromethyltrimethylsilane (Ruppert's reagent) are widely used in these transformations.[4]
-
Radical Trifluoromethylation: Photoredox catalysis has emerged as a mild and efficient method for the radical trifluoromethylation of arenes and heteroarenes, allowing for the direct introduction of the –CF₃ group under visible light irradiation.
-
Nucleophilic and Electrophilic Trifluoromethylation: A variety of reagents have been developed to act as sources of nucleophilic "CF₃⁻" or electrophilic "CF₃⁺" synthons, enabling a broad range of trifluoromethylation reactions.
Key Trifluoromethylphenyl-Containing Drugs: Case Studies
The strategic incorporation of the trifluoromethylphenyl moiety is exemplified by numerous successful drugs across various therapeutic areas. This section highlights three prominent examples: Selinexor, Celecoxib, and Fluoxetine.
Selinexor (Xpovio®)
Selinexor is a first-in-class selective inhibitor of nuclear export (SINE) used in the treatment of certain cancers.[1] It contains a 3,5-bis(trifluoromethyl)phenyl group, which plays a crucial role in its binding to the target protein, exportin 1 (XPO1/CRM1).[5]
Mechanism of Action: Selinexor works by blocking the function of XPO1, a protein responsible for transporting numerous tumor suppressor proteins (TSPs) from the nucleus to the cytoplasm.[1][6] By inhibiting XPO1, Selinexor forces the nuclear accumulation of TSPs, leading to cell cycle arrest and apoptosis in cancer cells.[1]
Signaling Pathway:
Celecoxib (Celebrex®)
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. It features a 4-(trifluoromethyl)phenyl group.
Mechanism of Action: Celecoxib's therapeutic effects stem from its selective inhibition of COX-2, an enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[7] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, Celecoxib reduces inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[7]
Signaling Pathway:
Fluoxetine (Prozac®)
Fluoxetine is a widely prescribed antidepressant of the selective serotonin reuptake inhibitor (SSRI) class. It contains a 4-(trifluoromethyl)phenoxy moiety.
Mechanism of Action: Fluoxetine functions by blocking the reuptake of the neurotransmitter serotonin from the synaptic cleft back into the presynaptic neuron.[4] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission, which is believed to be a key factor in its antidepressant effects.[4]
Signaling Pathway:
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data for Selinexor, Celecoxib, and Fluoxetine, providing a basis for comparison of their pharmacological properties.
Table 1: Pharmacokinetic Properties
| Drug | Bioavailability | Protein Binding | Elimination Half-life | Tmax |
| Selinexor | N/A | 95%[5] | 6–8 hours[1][5] | 2–4 hours[1] |
| Celecoxib | 20-40%[8] | ~97%[9] | 11–16 hours[8] | ~3 hours[9] |
| Fluoxetine | 60–80% | 94–95%[6] | 1–3 days (acute), 4–6 days (chronic)[6] | N/A |
| Norfluoxetine (active metabolite) | N/A | N/A | 7–15 days[3] | N/A |
Table 2: Pharmacodynamic Properties
| Drug | Target | IC₅₀ / Kᵢ | Selectivity |
| Selinexor | XPO1/CRM1 | N/A | First-in-class |
| Celecoxib | COX-2 | 0.8 µM (COX-2)[10] | ~8.3-fold for COX-2 over COX-1[10] |
| COX-1 | 6.6 µM (COX-1)[10] | ||
| Valdecoxib | COX-2 | 0.05 µM (COX-2)[10] | >2000-fold for COX-2 over COX-1[10] |
| COX-1 | >100 µM (COX-1)[10] | ||
| Rofecoxib | COX-2 | 1.3 µM (COX-2)[10] | >77-fold for COX-2 over COX-1[10] |
| COX-1 | >100 µM (COX-1)[10] | ||
| Fluoxetine | SERT | Kᵢ = 21 nM ((S)-enantiomer), 33 nM ((R)-enantiomer)[11] | Selective for SERT |
Experimental Protocols
This section provides representative experimental protocols for the synthesis of key trifluoromethylphenyl-containing compounds and intermediates.
Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (Celecoxib Intermediate)
This procedure describes the Claisen condensation to form a key intermediate in the synthesis of Celecoxib.
Materials:
-
p-Methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium hydride
-
Toluene
-
Hydrochloric acid (15%)
-
Petroleum ether
Procedure:
-
To a 1000 mL four-necked flask, add 400 mL of toluene and 25 g of sodium hydride.
-
Stir the mixture and control the temperature at 20–25 °C.
-
Simultaneously add 40 g of p-methylacetophenone and 50 g of ethyl trifluoroacetate dropwise.
-
After the addition is complete, maintain the temperature at 40–45 °C for 5 hours.
-
Cool the reaction mixture to 30 °C and add 120 mL of 15% hydrochloric acid dropwise.
-
Allow the layers to separate and collect the organic layer.
-
Evaporate the organic layer to dryness under reduced pressure.
-
Add 200 mL of petroleum ether to the residue to induce crystallization, affording 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[12]
Synthesis of (±)-N,N-dimethyl-3-phenyl-3-(4-trifluoromethylphenoxy)propanamine (Fluoxetine Precursor)
This protocol outlines the synthesis of a precursor to Fluoxetine via a nucleophilic aromatic substitution reaction.
Materials:
-
(±)-3-(dimethylamino)-1-phenylpropanol
-
4-Chlorobenzotrifluoride
-
Dimethylacetamide
-
Potassium tert-butoxide (1.0 M in tert-butyl alcohol)
-
Oxalic acid
-
Diethyl ether
Procedure:
-
In a 100 mL round-bottom flask, combine (±)-3-(dimethylamino)-1-phenylpropanol, 4 mL of 4-chlorobenzotrifluoride, and 30 mL of dimethylacetamide.
-
With stirring, add 30 mL of 1.0 M potassium tert-butoxide in tert-butyl alcohol to the mixture.
-
Using a simple distillation apparatus, slowly distill the mixture with stirring over 15–20 minutes, until the temperature of the refluxing solvent mixture reaches 150 °C.
-
After cooling, work up the reaction and isolate the product as the oxalate salt by precipitation from diethyl ether with oxalic acid.[13]
Drug Discovery Workflow: A Conceptual Overview
The development of a novel drug, such as a selective COX-2 inhibitor, follows a structured workflow from initial discovery to clinical application. This process can be visualized as a series of logical steps.
Conclusion
The trifluoromethylphenyl moiety has undeniably left an indelible mark on the landscape of drug discovery and development. From its early beginnings as a synthetic curiosity, it has evolved into a privileged structural motif, integral to the design of numerous life-saving and life-enhancing medications. The continuous development of novel synthetic methodologies and a deeper understanding of the structure-activity relationships governing the effects of this unique functional group promise to further expand its utility in the creation of the next generation of therapeutics. This guide has provided a comprehensive overview of the rich history, synthesis, and application of trifluoromethylphenyl-containing compounds, offering valuable insights for researchers and professionals dedicated to the advancement of medicinal chemistry.
References
- 1. Pharmacokinetics of Selinexor: The First-in-Class Selective Inhibitor of Nuclear Export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-Class, First-in-Human Phase I Study of Selinexor, a Selective Inhibitor of Nuclear Export, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selinexor - Wikipedia [en.wikipedia.org]
- 6. Fluoxetine - Wikipedia [en.wikipedia.org]
- 7. Selinexor population pharmacokinetic and exposure-response analyses to support dose optimization in patients with diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical use and pharmacological properties of selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. benchchem.com [benchchem.com]
- 11. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CAS#:720-94-5 | 1,3-Butanedione, 4,4,4-trifluoro-1-p-tolyl- | Chemsrc [chemsrc.com]
- 13. 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione | 720-94-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
The Ascendant Role of Fluorinated Pyrrolidines in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active scaffolds represents a paradigm shift in modern medicinal chemistry. Among the privileged heterocyclic structures, the pyrrolidine ring, when fluorinated, exhibits a remarkable potentiation of biological activity and desirable pharmacokinetic properties. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of fluorinated pyrrolidines, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction: The Fluorine Advantage in Pyrrolidine Scaffolds
The introduction of fluorine atoms into the pyrrolidine ring profoundly influences its physicochemical properties. The high electronegativity and small van der Waals radius of fluorine can alter molecular conformation, basicity (pKa), lipophilicity (logP), and metabolic stability. These modifications can lead to enhanced binding affinity for biological targets, improved membrane permeability, and reduced susceptibility to metabolic degradation, ultimately translating to increased therapeutic efficacy and a more favorable safety profile. The versatility of the pyrrolidine scaffold, combined with the unique properties of fluorine, has led to the development of a diverse range of biologically active molecules with applications in various therapeutic areas, including metabolic diseases, oncology, infectious diseases, and neurology.
Synthesis of Fluorinated Pyrrolidines
The synthesis of fluorinated pyrrolidines can be broadly categorized into two main approaches: fluorination of a pre-existing pyrrolidine ring and the construction of the pyrrolidine ring from fluorinated precursors.
Experimental Protocol: Synthesis of (3R)-3-Fluoropyrrolidine Hydrochloride
This protocol outlines a common method for the preparation of a key chiral fluorinated pyrrolidine intermediate.
Materials:
-
N-Boc-(3S)-3-hydroxypyrrolidine
-
Deoxofluorinating agent (e.g., DAST, Deoxo-Fluor®)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, diethyl ether)
-
Diethyl ether
Procedure:
-
Dissolve N-Boc-(3S)-3-hydroxypyrrolidine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the deoxofluorinating agent (e.g., 1.1 equivalents of DAST) to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude N-Boc-(3R)-3-fluoropyrrolidine by flash column chromatography.
-
Dissolve the purified N-Boc-(3R)-3-fluoropyrrolidine in a suitable solvent (e.g., dioxane or diethyl ether).
-
Add a solution of HCl in the same solvent and stir the mixture at room temperature for 2-4 hours to effect deprotection.
-
Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield (3R)-3-fluoropyrrolidine hydrochloride as a solid.
Biological Activities of Fluorinated Pyrrolidines
Fluorinated pyrrolidines have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Antidiabetic Activity: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
A significant area of research has focused on fluorinated pyrrolidines as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis. Inhibition of DPP-IV increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.
Quantitative Data: DPP-IV Inhibitory Activity
| Compound | Target | Activity Metric | Value (µM) | Reference |
| 4-Fluoropyrrolidine-2-carbonitrile derivative | DPP-IV | IC50 | 0.017 | [1] |
| Prolyl-fluoropyrrolidine derivative 9 | DPP-IV | IC50 | 0.83 | [2] |
| Prolyl-fluoropyrrolidine derivative 10 | DPP-IV | IC50 | 0.43 | [2] |
| Pyrrolidine sulfonamide derivative 23d | DPP-IV | IC50 | 11.32 | [3] |
Anticancer Activity
Fluorinated pyrrolidines have emerged as promising anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
Quantitative Data: Anticancer Activity
| Compound | Cell Line | Activity Metric | Value (µM) | Reference |
| Pyrrolidine derivative 3h | HCT116 | IC50 | 2.9 - 16 | [4] |
| Pyrrolidine derivative 3k | HCT116, HL60 | IC50 | 2.9 - 16 | [4] |
| Fluorinated aminophenylhydrazine 6 | A549 | IC50 | 0.64 | [5] |
| Fluorinated lepidiline 9a | HeLa | CC50 | 0.019 | [6] |
| Fluorinated lepidilines 1e-1g | HeLa | CC50 | 0.039 - 0.080 | [6] |
Antiviral Activity
The antiviral potential of fluorinated pyrrolidines has been explored against a range of viruses, including influenza virus and human immunodeficiency virus (HIV). The introduction of fluorine can enhance the interaction of these compounds with viral proteins or enzymes, thereby inhibiting viral replication.
Quantitative Data: Antiviral Activity
| Compound | Virus | Cell Line | Activity Metric | Value (µM) | Reference |
| 4-amino-5-bromo-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidine (19) | Human Cytomegalovirus | - | IC50 | >5 log reduction at 10-100 µM | [7] |
| 4-amino-5-iodo-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidine (20) | Human Cytomegalovirus | - | IC50 | >5 log reduction at 10-100 µM | [7] |
| 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidine (1) | Zika Virus | Huh7 | EC50 | 5.25 | [8] |
Neuroprotective Activity
Fluorinated pyrrolidines have shown promise as neuroprotective agents in models of neurodegenerative diseases and ischemic stroke. Their mechanisms of action may involve the modulation of neurotransmitter systems, reduction of oxidative stress, and inhibition of inflammatory pathways in the central nervous system. Some pyrrolidine derivatives act as sodium channel blockers, which can be beneficial in conditions like ischemic stroke.[9]
Experimental Protocols for Biological Evaluation
In Vitro DPP-IV Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of compounds against DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, containing 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the assay buffer, the DPP-IV enzyme solution, and the test compound solution to each well.
-
Include wells for a positive control (a known DPP-IV inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at 37 °C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Continue to monitor the fluorescence at regular intervals for a set period (e.g., 30-60 minutes).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro Cell Viability (MTT) Assay for Anticancer Activity
This protocol outlines the MTT assay, a colorimetric method to assess the cytotoxic effects of compounds on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a 5% CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.[10]
Influenza Virus Inhibition Assay (CPE Reduction Assay)
This protocol describes a method to evaluate the antiviral activity of compounds against the influenza virus by observing the reduction of the cytopathic effect (CPE).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus strain (e.g., A/Puerto Rico/8/34 (H1N1))
-
Infection medium (e.g., MEM with 1% BSA and TPCK-trypsin)
-
Test compounds dissolved in DMSO
-
96-well clear microplate
-
Microscope
Procedure:
-
Seed MDCK cells in a 96-well plate and grow to confluency.
-
Wash the cell monolayer with PBS.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Infect the cells with a predetermined titer of influenza virus.
-
After a 1-hour adsorption period, remove the virus inoculum and add fresh infection medium containing the test compounds.
-
Incubate the plate at 37 °C in a 5% CO₂ incubator for 48-72 hours.
-
Observe the cells daily for the appearance of CPE using a microscope.
-
The antiviral activity is determined by the concentration of the compound that inhibits the CPE by 50% (EC50), which can be visually assessed or quantified using a cell viability assay like the MTT assay.[11]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which fluorinated pyrrolidines exert their biological effects is crucial for rational drug design and optimization. Several studies have begun to elucidate the signaling pathways modulated by these compounds.
Suppression of Toll-Like Receptor (TLR) Signaling Pathway
One notable example is the inhibitory effect of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) on the Toll-like receptor (TLR) signaling pathways. TLRs are key components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs). Upon activation, TLRs trigger downstream signaling cascades that lead to the production of inflammatory cytokines and interferons. FPP has been shown to inhibit the activation of nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3), which are critical transcription factors in the TLR signaling pathways.[12] This inhibition leads to a reduction in the expression of pro-inflammatory mediators, suggesting a potential therapeutic application for FPP in inflammatory diseases.[12]
Caption: Inhibition of TLR signaling by a fluorinated pyrrolidine.
Experimental Workflow for Investigating Signaling Pathways
Caption: Workflow for elucidating signaling pathway modulation.
Conclusion and Future Perspectives
Fluorinated pyrrolidines represent a highly promising class of compounds in drug discovery. The strategic incorporation of fluorine bestows unique physicochemical properties that can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action. The diverse range of biological activities, including antidiabetic, anticancer, antiviral, and neuroprotective effects, underscores the therapeutic potential of this scaffold.
Future research in this area will likely focus on several key aspects. The development of novel and efficient synthetic methodologies for accessing a wider variety of fluorinated pyrrolidine derivatives will be crucial for expanding the chemical space for drug discovery. Further elucidation of the mechanisms of action and identification of specific molecular targets and signaling pathways will enable more rational drug design and optimization. Additionally, comprehensive in vivo studies will be essential to translate the promising in vitro activities into clinically viable therapeutic agents. The continued exploration of fluorinated pyrrolidines holds great promise for the development of the next generation of innovative medicines to address unmet medical needs.
References
- 1. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijbch.kaznu.kz [ijbch.kaznu.kz]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Potential Mechanisms of Action of 1-(4-(Trifluoromethyl)phenyl)pyrrolidine Derivatives: A Technical Guide
This technical guide provides an in-depth overview of the potential mechanisms of action for 1-(4-(Trifluoromethyl)phenyl)pyrrolidine derivatives. The diverse biological activities of these compounds are contingent on the specific substitutions on the pyrrolidine ring, leading to a range of therapeutic and practical applications. This document outlines the key signaling pathways, presents quantitative data on their activity, and details the experimental protocols used for their characterization, aimed at researchers, scientists, and professionals in drug development.
Neuromodulatory Activity: Targeting AMPA Receptors for Cognitive Enhancement
Certain derivatives of this compound have demonstrated potential as cognitive enhancers and neuroprotective agents. A notable example is a potassium salt of a 2-oxo-4-phenylpyrrolidin-1-yl acetamido derivative, which has been investigated for its effects on cognitive function following ischemic stroke.
The proposed mechanism of action involves the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] These receptors are critical for synaptic plasticity and fast synaptic transmission in the central nervous system. By positively modulating AMPA receptor function, these derivatives may enhance synaptic strength and protect neurons from excitotoxic damage, a common consequence of cerebral ischemia.[1][2] In vivo studies in rat models of focal cerebral ischemia have shown that administration of this compound can significantly reduce neurological deficits and improve cognitive outcomes.[1][2]
Quantitative Data: Neuroprotective Effects
| Compound | Assay | Model | Concentration | Effect | Reference |
| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate | Glutamate-induced excitotoxicity | Newborn rat cortical neuron cultures | 10, 50, 100 µM | Increased cell viability | [2] |
Experimental Protocol: Glutamate-Induced Excitotoxicity Assay
Objective: To assess the neuroprotective effects of the compound against glutamate-induced cell death in primary neuronal cultures.
-
Cell Culture: Primary cortical neurons are isolated from newborn Wistar rats and cultured in a suitable medium.
-
Induction of Excitotoxicity: After a specified period in culture, neurons are exposed to a neurotoxic concentration of glutamate (e.g., 50 µM) for 24 hours.
-
Compound Treatment: The test compound is added to the culture medium at various concentrations (e.g., 10, 50, 100 µM) either concurrently with or after the glutamate challenge.
-
Assessment of Cell Viability: After a 24-hour incubation period with the compound, cell viability is measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is read at a specific wavelength (e.g., 570 nm) to quantify the amount of formazan product, which is proportional to the number of viable cells.
-
Data Analysis: The results are expressed as a percentage of the control (untreated) cells. Statistical analysis is performed to determine the significance of the observed neuroprotective effects.[2]
Signaling Pathway: AMPA Receptor Modulation
Anti-Inflammatory Activity: Inhibition of Toll-Like Receptor Signaling
A distinct class of this compound derivatives exhibits potent anti-inflammatory properties. Specifically, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine has been shown to suppress the signaling pathways mediated by Toll-like receptors (TLRs).[3] TLRs are key components of the innate immune system that recognize pathogen-associated molecular patterns and trigger inflammatory responses.
This compound inhibits the activation of two major downstream signaling cascades: the MyD88-dependent pathway, which leads to the activation of nuclear factor-κB (NF-κB), and the TRIF-dependent pathway, which results in the activation of interferon regulatory factor 3 (IRF3).[3] By blocking these pathways, the derivative effectively reduces the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various inflammatory cytokines.[3]
Experimental Protocol: NF-κB Reporter Assay
Objective: To determine the inhibitory effect of the compound on TLR-induced NF-κB activation.
-
Cell Line: A suitable cell line, such as HEK293 cells, is co-transfected with a plasmid expressing a specific TLR (e.g., TLR4) and a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Compound Treatment: The transfected cells are pre-treated with various concentrations of the test compound for a defined period.
-
TLR Agonist Stimulation: The cells are then stimulated with a specific TLR agonist (e.g., lipopolysaccharide (LPS) for TLR4) to induce NF-κB activation.
-
Luciferase Assay: After stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of NF-κB activation.
-
Data Analysis: The results are normalized to a control (e.g., vehicle-treated) and expressed as a percentage of inhibition. IC50 values can be calculated from the dose-response curves.
Signaling Pathway: TLR Signaling Inhibition
Herbicidal Activity: Dihydroorotate Dehydrogenase (DHODH) Inhibition
A significant application of this compound derivatives is in agriculture, exemplified by the herbicide Tetflupyrolimet.[4][5] The mechanism of action for this class of compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[4][5][6]
This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA. By inhibiting DHODH, Tetflupyrolimet disrupts nucleic acid synthesis and other metabolic processes that require pyrimidines, leading to the cessation of growth and eventual death of susceptible weeds.[4] This mode of action is particularly effective against rapidly growing seedlings.[4]
Experimental Protocol: DHODH Enzyme Inhibition Assay
Objective: To quantify the inhibitory activity of the compound against the DHODH enzyme.
-
Enzyme Source: Recombinant DHODH enzyme is purified.
-
Assay Buffer: A suitable buffer containing the necessary cofactors (e.g., coenzyme Q) is prepared.
-
Substrate: The substrate, dihydroorotate, is added to the reaction mixture.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate. The activity of DHODH is monitored by measuring the reduction of a dye (e.g., 2,6-dichloroindophenol) spectrophotometrically at a specific wavelength (e.g., 600 nm) over time.
-
Data Analysis: The rate of the reaction is calculated for each compound concentration. The IC50 value, representing the concentration of the compound that inhibits 50% of the enzyme activity, is determined from the dose-response curve.
Signaling Pathway: Pyrimidine Biosynthesis Inhibition
Dopamine Transporter (DAT) Inhibition
While direct evidence for this compound derivatives as potent dopamine transporter (DAT) inhibitors is still emerging, structurally related compounds, such as certain fluoxetine analogues bearing a trifluoromethylphenoxy group, have demonstrated significant DAT inhibitory activity.[7][8] The DAT is a membrane protein that mediates the reuptake of dopamine from the synaptic cleft into presynaptic neurons, thus regulating dopaminergic neurotransmission.
Inhibition of DAT leads to an increase in the extracellular concentration of dopamine, which can have therapeutic effects in various neurological and psychiatric disorders. Compounds that act as DAT inhibitors are being investigated as potential treatments for conditions such as depression, attention deficit hyperactivity disorder (ADHD), and substance abuse.[9][10] The this compound scaffold represents a promising starting point for the design of novel DAT inhibitors.
Quantitative Data: DAT Inhibition by a Related Compound
| Compound | Assay | IC50 (µM) | Reference |
| Fluoxetine Analogue (FD-2) | [³H]DA Uptake Inhibition | 0.077 ± 0.0032 | [8] |
| Fluoxetine Analogue (FD-4) | [³H]DA Uptake Inhibition | 0.26 ± 0.13 | [8] |
Experimental Protocol: [³H]Dopamine Uptake Assay
Objective: To measure the inhibitory effect of the compound on dopamine uptake by the dopamine transporter.
-
Cell Line: Human embryonic kidney (HEK) 293 cells stably expressing the human dopamine transporter (hDAT) are used.
-
Compound Treatment: The cells are pre-incubated with various concentrations of the test compound.
-
Dopamine Uptake: [³H]Dopamine is added to the cells to initiate uptake. The reaction is allowed to proceed for a short period at 37°C.
-
Termination of Uptake: The uptake is terminated by rapid washing with ice-cold buffer to remove extracellular [³H]dopamine.
-
Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine). The specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The IC50 value is determined from the dose-response curve.
Experimental Workflow: DAT Inhibition Assay
Dihydrofolate Reductase (DHFR) Inhibition
Another potential mechanism of action for derivatives of this scaffold is the inhibition of dihydrofolate reductase (DHFR).[11] DHFR is a vital enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids.
Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for anticancer and antimicrobial therapies. A series of 4-pyrrolidine-based thiosemicarbazones have been synthesized and shown to be potent inhibitors of DHFR, with IC50 values in the low micromolar range.[11] This suggests that the this compound core could be incorporated into the design of novel DHFR inhibitors.
Quantitative Data: DHFR Inhibition
| Compound Series | Assay | IC50 Range (µM) | Reference |
| 4-Pyrrolidine-based thiosemicarbazones | DHFR Enzyme Inhibition | 12.37 ± 0.48 to 54.10 ± 0.72 | [11] |
Experimental Protocol: DHFR Enzyme Inhibition Assay
Objective: To determine the inhibitory activity of the compound against the DHFR enzyme.
-
Enzyme Source: Purified DHFR enzyme is used.
-
Reaction Mixture: A reaction mixture is prepared containing the enzyme, the substrate dihydrofolate, and the cofactor NADPH in a suitable buffer.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Monitoring: The reaction is initiated by the addition of the substrate. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer.
-
Data Analysis: The rate of the reaction is calculated for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Logical Relationship: DHFR Inhibition and Cellular Effects
References
- 1. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetflupyrolimet - Wikipedia [en.wikipedia.org]
- 5. Tetflupyrolimet [sitem.herts.ac.uk]
- 6. Tetflupyrolimet | C19H16F4N2O2 | CID 124107648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Exploratory Synthesis of Novel Trifluoromethyl-Substituted Heterocycles: A Technical Guide for Researchers and Drug Development Professionals
Abstract: The strategic incorporation of trifluoromethyl groups into heterocyclic scaffolds represents a powerful approach in modern medicinal chemistry. This technical guide provides an in-depth overview of the exploratory synthesis of novel trifluoromethyl-substituted heterocycles for researchers, scientists, and drug development professionals. It covers key synthetic strategies, including direct trifluoromethylation and cyclization reactions with trifluoromethylated building blocks. Detailed experimental protocols for the synthesis of various heterocycles such as pyrazoles, triazoles, pyrimidines, and quinolines are presented, accompanied by quantitative data in structured tables. Furthermore, this guide explores the biological activities of these compounds, with a focus on their roles as inhibitors of critical signaling pathways like PI3K/Akt/mTOR and MAPK/ERK, illustrated with clear diagrams. Finally, generalized experimental and high-throughput screening workflows are provided to aid in the discovery and development of new therapeutic agents.
Introduction
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design, with approximately 20-25% of all pharmaceuticals containing at least one fluorine atom. Among the various fluorine-containing substituents, the trifluoromethyl (CF3) group holds a privileged position. Its unique electronic properties, including high electronegativity and the strong carbon-fluorine bond, confer a range of desirable attributes to bioactive molecules. These include enhanced metabolic stability, increased lipophilicity which can improve membrane permeability, and altered acidity or basicity of nearby functional groups, all of which can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental building blocks in medicinal chemistry, appearing in a vast array of approved drugs. The combination of a trifluoromethyl group with a heterocyclic core has proven to be a particularly fruitful strategy for the discovery of novel therapeutics. Trifluoromethyl-substituted heterocycles are prevalent in a wide range of clinically used drugs, from anti-inflammatory agents to anticancer therapies and treatments for infectious diseases. This guide aims to provide a comprehensive technical overview of the synthetic methodologies used to create these valuable compounds, their biological activities, and the experimental workflows employed in their discovery and development.
Synthetic Strategies for Trifluoromethyl-Substituted Heterocycles
The synthesis of trifluoromethyl-substituted heterocycles can be broadly categorized into two main approaches: the direct introduction of a trifluoromethyl group into a pre-existing heterocyclic ring and the construction of the heterocyclic ring using a trifluoromethyl-containing building block.
Direct Trifluoromethylation of Heterocycles
Direct C-H trifluoromethylation of heterocycles is an attractive strategy as it allows for the late-stage modification of complex molecules. This approach can be achieved through radical, nucleophilic, or electrophilic trifluoromethylation reactions. Radical trifluoromethylation is the most common method and often employs reagents like sodium trifluoromethanesulfinate (CF3SO2Na, Langlois reagent) or Togni reagents in the presence of an oxidant. These methods are advantageous due to their operational simplicity and tolerance of a wide range of functional groups.
Cyclization Reactions with Trifluoromethylated Building Blocks
An alternative and widely used strategy involves the use of readily available starting materials that already contain the trifluoromethyl group. These trifluoromethylated synthons can then be elaborated into the desired heterocyclic system through various cyclization reactions. Common building blocks include trifluoromethyl-substituted ketones, β-ketoesters, and ynones. These precursors can undergo condensation reactions with binucleophiles (e.g., hydrazines, amidines) or participate in cycloaddition reactions to form a diverse array of five- and six-membered heterocycles. This building block approach often provides excellent control over regioselectivity.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of representative trifluoromethyl-substituted heterocycles.
Synthesis of 3-Methyl-5-phenyl-1-(trifluoromethyl)-1H-pyrazole
-
Reaction Scheme:
-
A solution of di-Boc trifluoromethylhydrazine (500 mg, 1.67 mmol) and 1-phenyl-1,3-butanedione (1.2 equiv) in dichloromethane (DCM, 5 mL) is treated with p-toluenesulfonic acid monohydrate (TsOH·H2O, 5 equiv). The mixture is stirred at 20–40 °C for 12 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with DCM. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with 0–50% ethyl acetate in hexanes) to afford the title compound.[1]
-
Synthesis of 1-(5-(4-Chlorophenyl)-2H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethanone
-
Reaction Scheme:
-
To a solution of 1-(4-chlorophenyl)-4,4,4-trifluorobut-2-yn-1-one (1 mmol) in ethanol (4 mL) is added sodium azide (1.2 mmol). The reaction mixture is stirred overnight at room temperature. Ethanol is then removed in vacuo, and the residue is suspended in a 1:1 mixture of heptane and ethyl acetate. The product is purified by column chromatography to yield the desired triazole.[2]
-
Synthesis of 4-Chloro-2,8-bis(trifluoromethyl)pyrimido[1,2-b]indazole
-
Reaction Scheme:
-
A mixture of the appropriate 3-aminoindazole (1 equiv) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.2 equiv) in a suitable solvent is heated under reflux. After completion of the reaction, the solvent is removed, and the residue is chlorinated using a standard chlorinating agent like phosphorus oxychloride to yield the title compound. The crude product is then purified by column chromatography.
-
Synthesis of 2-Trifluoromethyl-Substituted Quinolines
-
Reaction Scheme:
-
α,β-Unsaturated trifluoromethyl ketones can be reacted with anilines in a tandem reaction to produce 2-trifluoromethyl quinolines. The reaction typically proceeds at an elevated temperature in a suitable solvent. The product can be isolated and purified using standard techniques such as column chromatography.
-
Data Presentation
The following tables summarize quantitative data for the synthesis of various trifluoromethyl-substituted heterocycles.
Table 1: Synthesis of Trifluoromethyl-Substituted Pyrazoles
| Starting Material 1 | Starting Material 2 | Product | Yield (%) | 1H NMR (δ, ppm) | 19F NMR (δ, ppm) |
| di-Boc trifluoromethylhydrazine | 1-Phenyl-1,3-butanedione | 3-Methyl-5-phenyl-1-(trifluoromethyl)-1H-pyrazole | 72 | 7.48–7.42 (m, 3H), 7.35–7.31 (m, 2H), 6.55 (s, 1H), 2.37 (s, 3H) | -60.1 |
| di-Boc trifluoromethylhydrazine | 3-Phenyl-2,4-pentanedione | 3,5-Dimethyl-4-phenyl-1-(trifluoromethyl)-1H-pyrazole | 47 | 7.45–7.41 (m, 2H), 7.38–7.34 (m, 3H), 2.30 (s, 6H) | -60.5 |
Table 2: Synthesis of Trifluoromethyl-Substituted Triazoles
| Starting Material 1 | Starting Material 2 | Product | Yield (%) | 1H NMR (δ, ppm) | 19F NMR (δ, ppm) |
| 1-(4-Chlorophenyl)-4,4,4-trifluorobut-2-yn-1-one | Sodium Azide | 1-(5-(4-Chlorophenyl)-2H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethanone | 74 | 14.05 (br. s, 1H), 7.75 (d, 2H), 7.42 (d, 2H) | -74.9 |
| 1-(4-Bromophenyl)-4,4,4-trifluorobut-2-yn-1-one | Sodium Azide | 1-(5-(4-Bromophenyl)-2H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethanone | 77 | 13.39 (br. s, 1H), 7.69 (d, 2H), 7.59 (d, 2H) | -75.0 |
Table 3: Synthesis of Trifluoromethyl-Substituted Pyrimidines
| Starting Material 1 | Starting Material 2 | Product | Yield (%) | 1H NMR (δ, ppm) | 19F NMR (δ, ppm) |
| 6-Trifluoromethyl-pyrimidin-4-amine | Benzoic acid | N-(6-(Trifluoromethyl)pyrimidin-4-yl)benzamide | 60.8 | 10.46 (s, 1H), 8.99 (s, 1H), 8.05 (d, 2H), 7.78 (s, 1H), 7.65 (t, 1H), 7.58 (t, 2H) | -70.2 |
| 6-Trifluoromethyl-pyrimidin-4-amine | 4-Chlorobenzoic acid | 4-Chloro-N-(6-(trifluoromethyl)pyrimidin-4-yl)benzamide | 55.2 | 10.55 (s, 1H), 8.99 (s, 1H), 8.02 (d, 2H), 7.79 (s, 1H), 7.62 (d, 2H) | -70.2 |
Table 4: Synthesis of Trifluoromethyl-Substituted Quinolines
| Starting Material 1 | Starting Material 2 | Product | Yield (%) | 1H NMR (δ, ppm) | 19F NMR (δ, ppm) |
| 2-Methylquinoline | Ethyl trifluoroacetate | 1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one | - | - | - |
| 2-Methylquinoline | 1-Phenylethan-1-one | 2-Benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | - | - | - |
Table 5: Biological Activity of Selected Trifluoromethyl-Substituted Heterocycles
| Compound | Target | IC50 / LC50 | Cell Line / Assay |
| 2-Benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | - | 14.14 µM | In vitro cell proliferation |
| PQR309 (a trifluoromethyl-pyridine derivative) | PI3Kα | 17 nM (Ki) | Enzymatic assay |
| PQR309 (a trifluoromethyl-pyridine derivative) | mTOR | ~61 nM (Ki) | Enzymatic assay |
| Combretastatin-(trifluoromethyl)pyrazole hybrid | Tubulin polymerization | - | In vitro assay |
Biological Activity and Signaling Pathways
Trifluoromethyl-substituted heterocycles have emerged as potent modulators of various biological targets, with a significant number of them acting as kinase inhibitors. Two of the most critical signaling pathways implicated in cancer and other diseases, and which are frequently targeted by these compounds, are the PI3K/Akt/mTOR and MAPK/ERK pathways.
The PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many human cancers, making it a prime target for therapeutic intervention. Several trifluoromethyl-substituted heterocycles have been developed as potent and selective inhibitors of key kinases within this pathway. For instance, PQR309, a compound featuring a trifluoromethyl-substituted pyridine core, is a potent pan-class I PI3K inhibitor that also targets mTOR.[3]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by trifluoromethyl-substituted heterocycles.
The MAPK/ERK Signaling Pathway
The mitogen-activated protein kinase (MAPK) cascade, also known as the Ras-Raf-MEK-ERK pathway, is another fundamental signaling pathway that governs cell proliferation, differentiation, and survival. Similar to the PI3K pathway, its aberrant activation is a hallmark of many cancers. The development of inhibitors targeting kinases in this pathway, such as MEK and ERK, is an active area of research. Trifluoromethyl-substituted heterocycles have also shown promise as inhibitors of the MAPK/ERK pathway, offering a strategy to block uncontrolled cell growth.
Caption: Targeting the MAPK/ERK signaling pathway with trifluoromethyl-substituted heterocycles.
Experimental and Screening Workflows
The discovery and development of novel trifluoromethyl-substituted heterocycles follow a systematic workflow, from initial synthesis to biological evaluation.
General Synthetic and Purification Workflow
The synthesis of a new chemical entity typically begins with the acquisition or synthesis of starting materials, followed by the chemical reaction to form the crude product. This is then subjected to a workup procedure to remove bulk impurities, followed by a purification step, commonly column chromatography, to isolate the pure compound. The structure and purity of the final product are then confirmed by analytical techniques such as NMR and mass spectrometry.
Caption: A generalized workflow for the synthesis and purification of chemical compounds.
High-Throughput Screening (HTS) Workflow
Once a library of compounds has been synthesized, high-throughput screening is employed to rapidly assess their biological activity against a specific target or in a cellular assay. This process involves automated liquid handling to dispense compounds into assay plates, followed by incubation and data acquisition using specialized plate readers. The resulting data is then analyzed to identify "hits" – compounds that exhibit the desired biological effect.
Caption: A typical workflow for high-throughput screening of a compound library.
Conclusion and Future Perspectives
The exploratory synthesis of novel trifluoromethyl-substituted heterocycles continues to be a vibrant and highly productive area of research in medicinal chemistry. The unique properties imparted by the trifluoromethyl group, combined with the diverse chemical space offered by heterocyclic scaffolds, provide a powerful platform for the design of new therapeutic agents. The synthetic strategies outlined in this guide, from direct trifluoromethylation to the use of fluorinated building blocks, offer a versatile toolkit for the creation of these complex molecules.
Future efforts in this field will likely focus on the development of more efficient, selective, and sustainable synthetic methods. The application of photoredox catalysis and flow chemistry holds significant promise for advancing direct trifluoromethylation reactions. Furthermore, the design and synthesis of novel trifluoromethylated building blocks will continue to expand the accessible chemical space. As our understanding of the molecular basis of disease deepens, the rational design of trifluoromethyl-substituted heterocycles targeting specific biological pathways will undoubtedly lead to the discovery of the next generation of innovative medicines.
References
- 1. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Literature review on the importance of the trifluoromethyl group in medicinal chemistry
An In-depth Guide for Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group represents one of the most impactful tactics in modern drug design. Its unique electronic and steric properties allow medicinal chemists to fine-tune the characteristics of lead compounds, often transforming them into viable drug candidates. This technical guide explores the multifaceted roles of the CF3 group, detailing its influence on critical drug properties, providing quantitative data for comparison, and outlining key experimental protocols for its evaluation.
Core Physicochemical Properties of the Trifluoromethyl Group
The CF3 group is often used as a bioisostere for a methyl (CH3) group or a chlorine atom, but its properties are distinct.[1] The high electronegativity of the three fluorine atoms creates a powerful electron-withdrawing effect, and the exceptional strength of the carbon-fluorine bond confers remarkable stability.[2]
Table 1: Comparative Physicochemical Properties of -CF3 vs. -CH3 Groups
| Property | Trifluoromethyl (-CF3) | Methyl (-CH3) | Significance in Drug Design |
| van der Waals Radius | ~2.7 Å | ~2.0 Å | The larger size of -CF3 can improve binding affinity through enhanced hydrophobic interactions.[2] |
| Electronegativity | High (intermediate between F and Cl)[1] | Moderate | Acts as a strong electron-withdrawing group, modulating pKa and enhancing electrostatic interactions with targets.[2] |
| C-F vs. C-H Bond Energy | ~485 kJ/mol[2] | ~414 kJ/mol[2] | The high C-F bond strength makes the -CF3 group highly resistant to metabolic oxidation.[2] |
| Lipophilicity (Hansch π) | +0.88[2] | +0.56 | Increases lipophilicity, which can improve membrane permeability and target engagement.[2] |
Impact on Pharmacokinetic and Pharmacodynamic Profiles
The introduction of a CF3 group can profoundly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
One of the primary reasons for incorporating a CF3 group is to block metabolic oxidation.[1] Cytochrome P450 (CYP) enzymes, prevalent in the liver, often metabolize drugs by oxidizing aliphatic C-H bonds. Replacing a metabolically labile methyl group with a robust trifluoromethyl group can prevent this breakdown, a strategy known as "metabolic switching." This leads to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[3]
Table 2: Typical Impact of -CF3 Substitution on In Vitro Metabolic Stability
| Parameter | Drug without -CF3 (e.g., with -CH3) | Drug with -CF3 | Rationale |
| Metabolic Rate | Higher | Lower | The C-F bond is resistant to enzymatic cleavage by CYP enzymes. |
| Half-life (t½) in vitro | Shorter | Longer | A reduced rate of metabolism leads to a slower clearance of the parent drug. |
| Intrinsic Clearance (CLint) | Higher | Lower | Blocking a primary metabolic pathway reduces the liver's metabolic capacity for the drug. |
| Number of Metabolites | Generally higher | Significantly reduced | Inhibition of a major metabolic pathway limits the formation of downstream metabolites. |
The CF3 group is significantly more lipophilic than a hydrogen atom or even a methyl group, which can enhance a drug's ability to cross biological membranes. This improved permeability is crucial for oral bioavailability and for reaching intracellular or central nervous system targets. However, the effect of trifluorination on lipophilicity is context-dependent. While it generally increases lipophilicity, the position of the group within the molecule is critical.[4]
Table 3: Effect of Trifluoromethylation on Lipophilicity (logP) of Aliphatic Alcohols
| Parent Alcohol | logP | Trifluoromethylated Analog | logP | Change in logP (ΔlogP) |
| Ethanol | -0.32 | 2,2,2-Trifluoro ethanol | +0.39 | +0.71 |
| 1-Propanol | +0.28 | 3,3,3-Trifluoro -1-propanol | +0.28 | 0.00 |
| 1-Butanol | +0.83 | 4,4,4-Trifluoro -1-butanol | +0.55 | -0.28 |
| 1-Pentanol | +1.40 | 5,5,5-Trifluoro -1-pentanol | +1.03 | -0.37 |
| Data sourced from a study on the partition coefficients of aliphatic alcohols and their trifluorinated counterparts.[4] |
The data shows that trifluorination strongly enhances lipophilicity when the -CF3 group is in the alpha-position relative to the hydroxyl group, but its effect diminishes or even reverses as the distance increases.[4]
The electron-withdrawing nature and steric bulk of the CF3 group can improve a drug's binding affinity for its target protein.[2] It can participate in favorable electrostatic interactions, modulate hydrogen bonding capabilities of nearby functional groups, and occupy hydrophobic pockets within the binding site.[5] While replacing a methyl with a trifluoromethyl group does not improve bioactivity on average across a large dataset, a significant portion of cases (9.19%) show an increase in biological activity by at least one order of magnitude.[5]
Table 4: Impact of -CF3 Group on Anti-Cancer Activity of an Isoxazole Analog
| Compound | Structure | IC50 vs. MCF-7 (μM) |
| Non-fluorinated Analog | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | 19.72 |
| Trifluoromethylated Analog | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl) isoxazole | 2.63 |
| Data from a study demonstrating an ~8-fold increase in potency upon introduction of a -CF3 group.[6] |
This enhancement is often driven by improved electrostatic or solvation free energy in the protein-ligand complex.[5]
Key Experimental Protocols
Evaluating the impact of trifluoromethylation requires robust experimental assays. Below are methodologies for assessing metabolic stability and for the synthesis of CF3-containing heterocycles.
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[7][8]
1. Preparation:
-
Thaw human or animal liver microsomes and dilute them in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).[8]
-
Prepare a test compound stock solution (e.g., 20 mM in DMSO) and dilute it further in acetonitrile to an intermediate concentration (e.g., 125 µM).[8]
-
Prepare an NADPH regenerating system containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[8]
-
Prepare a quenching solution of ice-cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis.
2. Incubation:
-
Pre-warm the microsomal solution and the NADPH regenerating system to 37°C.
-
In a 96-well plate, add the microsomal solution to wells.
-
Add the test compound to initiate the pre-incubation.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final test compound concentration is typically 1-2 µM.[8]
-
Incubate the plate at 37°C with shaking.
3. Sampling and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing the ice-cold quenching solution to stop the reaction.[9]
-
Include a "minus cofactor" control where the NADPH system is replaced with a buffer to assess non-enzymatic degradation.[8]
4. Analysis:
-
Centrifuge the plate at high speed (e.g., 4000 rpm) to precipitate the proteins.[10]
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
5. Data Processing:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the half-life and protein concentration.[7]
This protocol describes a general method for the one-pot synthesis of trifluoromethylated N-fused heterocycles using trifluoroacetic anhydride (TFAA).[11]
1. Reagent Preparation:
-
Dissolve the starting amine reagent (e.g., 2-aminopyridine derivative, 1.0 equiv) and a base (e.g., triethylamine, ~3.2 equiv) in an appropriate solvent like tetrahydrofuran (THF).
-
In a separate vessel, dissolve trifluoroacetic anhydride (TFAA, ~2.8 equiv) in THF.
2. Reaction Setup (Continuous Flow):
-
Use a continuous-flow reactor system equipped with two pumps, a T-mixer, and a heated reaction coil (e.g., 10 mL Hastelloy coil).
-
Pump the two solutions separately into the T-mixer.
-
Pass the mixed stream through the reaction coil, which is heated to the optimal temperature (e.g., 80°C) and maintained at a specific pressure (e.g., 6 bar) to ensure the solvent remains in the liquid phase.[11]
-
The residence time in the coil is controlled by the flow rate (e.g., 30 minutes).
3. Work-up and Purification:
-
Collect the output from the reactor.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using standard techniques, such as flash column chromatography, to isolate the desired trifluoromethylated heterocycle.
4. Characterization:
-
Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz help to visualize complex relationships and experimental processes.
References
- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. pubs.acs.org [pubs.acs.org]
The Strategic Role of 1-(4-(Trifluoromethyl)phenyl)pyrrolidine in Synthetic Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unique physicochemical properties imparted by the trifluoromethyl group, such as high electronegativity, metabolic stability, and lipophilicity, have established trifluoromethyl-substituted building blocks as critical components in the design of novel pharmaceuticals and agrochemicals. When combined with the versatile pyrrolidine scaffold, a prevalent motif in numerous bioactive natural products and synthetic drugs, the resulting structure, 1-(4-(trifluoromethyl)phenyl)pyrrolidine, emerges as a highly valuable synthetic intermediate. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, serving as a vital resource for researchers in medicinal chemistry and materials science.
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery. The trifluoromethyl group (–CF₃) is a particularly favored moiety due to its strong electron-withdrawing nature and its ability to enhance the metabolic stability and binding affinity of a molecule. The pyrrolidine ring, a five-membered saturated heterocycle, is another privileged structure in medicinal chemistry, offering a three-dimensional framework that can effectively explore chemical space and interact with biological targets.
This guide focuses on the synthesis and utility of this compound, a building block that synergistically combines the advantageous properties of both the trifluoromethylphenyl group and the pyrrolidine ring.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through two primary methodologies: classical nucleophilic substitution and modern palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution Pathway
A straightforward and cost-effective method for the synthesis of N-aryl pyrrolidines involves the reaction of a primary aniline with a 1,4-dihalobutane.
Reaction Scheme:
Figure 1: Synthesis via Nucleophilic Substitution.
Experimental Protocol:
A general procedure involves the reaction of 4-(trifluoromethyl)aniline with 1,4-dichlorobutane in the presence of a base, such as sodium carbonate or potassium carbonate, and a suitable solvent like ethanol or N,N-dimethylformamide (DMF). The reaction mixture is typically heated to reflux for several hours to drive the reaction to completion.
-
Materials: 4-(Trifluoromethyl)aniline, 1,4-dichlorobutane, sodium carbonate, ethanol.
-
Procedure:
-
Dissolve 4-(trifluoromethyl)aniline (1.0 eq) and sodium carbonate (2.2 eq) in ethanol in a round-bottom flask fitted with a reflux condenser.
-
Add 1,4-dichlorobutane (1.1 eq) dropwise to the stirred solution.
-
Heat the mixture to reflux for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation.
-
Table 1: Quantitative Data for Nucleophilic Substitution
| Parameter | Value |
| Typical Yield | 60-80% |
| Purity (post-purification) | >95% |
| Reaction Time | 12-24 hours |
| Reaction Temperature | Reflux (approx. 78 °C in ethanol) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that provides a highly efficient and versatile route to N-aryl amines.[1] This method is particularly useful for substrates with a wide range of functional groups.
Reaction Scheme:
Figure 2: Synthesis via Buchwald-Hartwig Amination.
Experimental Protocol:
This reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos) and a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). The reaction is usually carried out in an inert solvent such as toluene or dioxane under an inert atmosphere.
-
Materials: 4-Bromobenzotrifluoride (or other 4-halobenzotrifluoride), pyrrolidine, palladium catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., XPhos), strong base (e.g., NaOtBu), and an inert solvent (e.g., toluene).
-
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.
-
Add the 4-halobenzotrifluoride and toluene.
-
Add pyrrolidine to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (usually 1-24 hours).
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Table 2: Quantitative Data for Buchwald-Hartwig Amination
| Parameter | Value |
| Typical Yield | 80-95% |
| Purity (post-purification) | >98% |
| Reaction Time | 1-24 hours |
| Reaction Temperature | 80-110 °C |
Role as a Synthetic Building Block
This compound is a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The pyrrolidine nitrogen can act as a nucleophile, while the trifluoromethyl-substituted phenyl ring can participate in various aromatic substitution and coupling reactions.
Electrophilic Aromatic Substitution
The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to the trifluoromethyl group.
Figure 3: Electrophilic Aromatic Substitution Workflow.
Lithiation and Functionalization
Directed ortho-metalation (DoM) can be employed to functionalize the positions ortho to the pyrrolidine nitrogen. The nitrogen atom directs the lithiation to the adjacent positions on the aromatic ring, allowing for the introduction of a variety of electrophiles.
Figure 4: Directed Ortho-Metalation Workflow.
Applications in Drug Discovery and Agrochemicals
The this compound moiety is found in a number of patented compounds with potential therapeutic or agrochemical applications. The trifluoromethyl group often contributes to improved metabolic stability and binding affinity, while the pyrrolidine ring provides a key structural element for interaction with biological targets.
While specific examples of commercially available drugs or agrochemicals containing the exact this compound core are not prominently disclosed in readily available literature, numerous patents describe its derivatives for various applications, highlighting its importance as a key intermediate.
Conclusion
This compound is a valuable and versatile building block in modern synthetic chemistry. Its synthesis is readily achievable through established methods such as nucleophilic substitution and the highly efficient Buchwald-Hartwig amination. The presence of both the trifluoromethylphenyl and pyrrolidine moieties provides multiple avenues for further functionalization, making it a key intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical applications. This guide provides the foundational knowledge for researchers to effectively utilize this important synthetic tool in their research and development endeavors.
References
In-Vitro Studies of 1-(4-(Trifluoromethyl)phenyl)pyrrolidine: A Review of Publicly Available Data
Despite a comprehensive search of available scientific literature, no specific preliminary in-vitro studies for the compound 1-(4-(Trifluoromethyl)phenyl)pyrrolidine were identified. While the pyrrolidine scaffold and the trifluoromethylphenyl moiety are common in pharmacologically active molecules, research detailing the biological activity of this specific combination appears to be limited or not publicly available.
This technical guide aims to address the user's request for an in-depth analysis of "this compound." However, the absence of direct in-vitro data necessitates a broader look at related compounds to infer potential areas of biological investigation.
Related Compounds and Potential Biological Targets:
While no data exists for the target molecule, studies on structurally similar compounds offer insights into possible research directions.
-
Pyrrolidine Derivatives in Drug Discovery: The pyrrolidine ring is a versatile scaffold found in numerous natural products and synthetic drugs.[1][2] Its derivatives have shown a wide range of biological activities, including roles as enzyme inhibitors and receptor modulators.[1]
-
Tetflupyrolimet: This complex herbicide contains both a pyrrolidine and a trifluoromethylphenyl group. Its mechanism of action involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis.[3][4] This suggests that novel pyrrolidine derivatives could be explored for their effects on nucleotide metabolism.
-
mTOR Inhibitors: A potent and selective inhibitor of the mammalian target of rapamycin (mTOR) features a trifluoromethylphenyl group, although attached to a piperazine ring within a larger, complex structure.[5] This highlights the potential for trifluoromethylphenyl-containing compounds to interact with key signaling proteins like mTOR.
-
Toll-like Receptor (TLR) Signaling: A different pyrrolidine derivative, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine, has been shown to inhibit Toll-like receptor (TLR) signaling pathways, which are involved in the innate immune response.[6] This indicates that modifications to the phenyl and pyrrolidine rings can lead to immunomodulatory activity.
-
Dihydrofolate Reductase (DHFR) Inhibitors: Novel pyrrolidine-derived thiosemicarbazones have been synthesized and evaluated as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism and a target for antimicrobial and anticancer therapies.[7]
-
Fungicidal Trifluoromethylphenyl Amides: While not containing a pyrrolidine ring, trifluoromethylphenyl amides have been investigated for their fungicidal properties, demonstrating the potential utility of the trifluoromethylphenyl group in developing antifungal agents.[8][9]
Hypothetical Experimental Workflow:
Should in-vitro studies for this compound be undertaken, a general workflow could be proposed. This workflow is hypothetical due to the lack of specific data for the compound.
Caption: Hypothetical workflow for in-vitro evaluation.
Conclusion:
The currently available scientific literature does not contain specific preliminary in-vitro studies for this compound. While related compounds show diverse biological activities, including herbicidal, anticancer, immunomodulatory, and antifungal effects, the specific properties of the target compound remain uncharacterized. Future research is required to determine its potential biological targets and pharmacological profile. The information on related molecules can serve as a guide for designing initial screening panels and mechanistic studies.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. Tetflupyrolimet - Wikipedia [en.wikipedia.org]
- 4. Tetflupyrolimet [sitem.herts.ac.uk]
- 5. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Theoretical Insights into the Electronic Landscape of 1-(4-(Trifluoromethyl)phenyl)pyrrolidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical framework for studying the electronic properties of the novel compound 1-(4-(Trifluoromethyl)phenyl)pyrrolidine. While specific experimental and computational data for this molecule are not extensively available in public literature, this document outlines the established methodologies and expected electronic characteristics based on computational studies of structurally related molecules. The insights presented herein are crucial for understanding its potential applications in medicinal chemistry and materials science, where electronic properties fundamentally govern molecular interactions and reactivity.
Core Electronic Properties: A Theoretical Perspective
The electronic properties of a molecule, such as its charge distribution, polarizability, and frontier molecular orbitals, are pivotal in determining its chemical behavior. For this compound, the presence of the electron-withdrawing trifluoromethyl (-CF3) group on the phenyl ring and the electron-donating pyrrolidine moiety are expected to create a unique electronic landscape.
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and analyze these properties. DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), are instrumental in optimizing molecular geometry and calculating key electronic descriptors.[1][2]
Data Presentation
| Electronic Property | Predicted Value (Illustrative) | Significance in Drug Development and Materials Science |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule, crucial for interactions with biological targets and charge transfer processes. |
| LUMO Energy | -1.2 eV | Represents the electron-accepting ability, influencing reactivity and stability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity.[3] This is a key parameter for assessing a molecule's potential as a stable drug candidate. |
| Dipole Moment (µ) | 3.5 D | A significant dipole moment suggests a polar molecule, which can influence its solubility, membrane permeability, and binding affinity to polar receptors. |
| Ionization Potential | 7.0 eV | The energy required to remove an electron, indicating the molecule's susceptibility to oxidation. |
| Electron Affinity | 0.8 eV | The energy released upon gaining an electron, reflecting its ability to be reduced. |
| Molecular Electrostatic Potential (MEP) | Varies across the molecule | MEP maps reveal the charge distribution and are used to predict sites for electrophilic and nucleophilic attack, guiding the understanding of intermolecular interactions. |
Experimental and Computational Protocols
The following section details the standard computational methodologies employed in the theoretical study of electronic properties for molecules analogous to this compound.
Computational Chemistry Protocol
1. Geometry Optimization:
-
Software: Gaussian 09 or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.
-
Basis Set: 6-311++G(d,p) or a similar triple-zeta basis set with diffuse and polarization functions to accurately describe the electronic distribution, especially for the electronegative fluorine atoms.
-
Procedure: The initial structure of this compound is built using a molecular editor. A geometry optimization is then performed to find the lowest energy conformation of the molecule. Frequency calculations are subsequently carried out to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
2. Calculation of Electronic Properties:
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output of the geometry optimization calculation. The HOMO-LUMO energy gap is then calculated as the difference between these two energies (ΔE = E_LUMO - E_HOMO).
-
Dipole Moment and Polarizability: These properties are calculated as part of the standard output from the DFT calculation.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized on the optimized molecular geometry to identify regions of positive and negative electrostatic potential.
Visualizing the Theoretical Workflow
The following diagrams illustrate the logical workflow for a theoretical investigation of the electronic properties of this compound.
Caption: Workflow for Theoretical Electronic Property Analysis.
Caption: Data Flow in Computational Electronic Structure Analysis.
References
Methodological & Application
Synthesis Protocol for 1-(4-(Trifluoromethyl)phenyl)pyrrolidine: An Application Note for Researchers
For Immediate Release
This document provides a detailed protocol for the synthesis of 1-(4-(trifluoromethyl)phenyl)pyrrolidine, a versatile building block in medicinal chemistry and drug discovery. The synthesis is achieved via a palladium-catalyzed Buchwald-Hartwig amination, a robust and widely used method for the formation of C-N bonds. This application note is intended for researchers, scientists, and drug development professionals.
Introduction
N-Arylpyrrolidines are a significant class of compounds in pharmaceutical research due to their presence in a wide range of biologically active molecules. The incorporation of a trifluoromethyl group on the phenyl ring can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a key intermediate in the synthesis of novel therapeutic agents, including potential ligands for serotonin receptors, which are implicated in a variety of neurological disorders.
Reaction Scheme
The synthesis of this compound is accomplished through the palladium-catalyzed cross-coupling of 4-bromobenzotrifluoride and pyrrolidine.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of aryl halides with amines, providing an expected range for the synthesis of this compound.
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzotrifluoride | Pyrrolidine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 100-110 | 12-24 | 85-95 |
| 4-Chlorobenzotrifluoride | Pyrrolidine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 75-85 |
| 4-Iodobenzotrifluoride | Pyrrolidine | Pd(OAc)₂ (1) | SPhos (2) | Cs₂CO₃ | Toluene | 100 | 8-16 | 90-98 |
Experimental Protocol
This protocol details the synthesis of this compound via Buchwald-Hartwig amination.
Materials:
-
4-Bromobenzotrifluoride (1.0 equiv)
-
Pyrrolidine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.01 equiv) and XPhos (0.02 equiv). Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 equiv) to the flask. Then, add anhydrous toluene via syringe, followed by 4-bromobenzotrifluoride (1.0 equiv) and pyrrolidine (1.2 equiv).
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure product.
Characterization Data (Expected):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.45 (d, J = 8.8 Hz, 2H), 6.55 (d, J = 8.8 Hz, 2H), 3.35 (t, J = 6.4 Hz, 4H), 2.05 (t, J = 6.4 Hz, 4H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 149.8, 126.5 (q, J = 3.8 Hz), 125.0 (q, J = 270.3 Hz), 118.9 (q, J = 32.5 Hz), 111.3, 47.8, 25.6.
-
Mass Spectrometry (EI): m/z 215.1 (M⁺).
Experimental Workflow
Potential Application in Drug Discovery: Serotonin 5-HT1A Receptor Signaling
Compounds structurally related to this compound have shown affinity for serotonin receptors, particularly the 5-HT1A subtype. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the modulation of mood, anxiety, and cognition. Ligands targeting this receptor are of significant interest for the development of novel antidepressants and anxiolytics. The binding of an agonist to the 5-HT1A receptor initiates a signaling cascade that ultimately leads to a neuronal inhibitory response.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization for different scales or specific laboratory setups.
Application Notes and Protocols for 1-(4-(Trifluoromethyl)phenyl)pyrrolidine Derivatives in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(4-(trifluoromethyl)phenyl)pyrrolidine derivatives in agrochemical development, with a primary focus on the novel herbicide Tetflupyrolimet. This document details the mechanism of action, provides quantitative efficacy data, and outlines detailed experimental protocols for its evaluation. Additionally, it briefly explores the potential for related chemical structures in fungicidal and insecticidal applications.
Part 1: Herbicidal Application - Tetflupyrolimet
Introduction
Tetflupyrolimet is a novel herbicide developed by FMC Corporation and is the first active ingredient to be classified under the Herbicide Resistance Action Committee (HRAC) Group 28.[1][2][3] Its unique mode of action provides a new tool for managing herbicide-resistant weeds, particularly problematic grass species in rice and other crops.[3][4] Chemically, its IUPAC name is (3S,4S)-N-(2-fluorophenyl)-1-methyl-2-oxo-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide.[1]
Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Tetflupyrolimet functions by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH).[3][5] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[3] This enzyme, located on the inner mitochondrial membrane, catalyzes the conversion of dihydroorotate to orotate.[4] By blocking this step, Tetflupyrolimet depletes the pyrimidine pool necessary for cell division and growth. This makes the herbicide particularly effective against rapidly growing seedlings.[3] The disruption of pyrimidine synthesis leads to growth cessation, stunting, and eventual death of susceptible weeds, typically within 7 to 10 days of symptom onset.[1][2]
Data Presentation: Quantitative Efficacy and Toxicology
The following tables summarize the key quantitative data for Tetflupyrolimet.
Table 1: Toxicological Data for Tetflupyrolimet
| Parameter | Value | Species | Source |
| Acute Oral LD50 | >5000 mg/kg | Rat | [1] |
| Acute Dermal LD50 | >2000 mg/kg | Rat | [1] |
| Aquatic Toxicity (96h LC50) | 5.9 mg/L | Fish | [1] |
| Avian Toxicity (Oral LD50) | >2000 mg/kg | Bird | [1] |
| Bee Toxicity (Contact LD50) | >100 µ g/bee | Bee | [1] |
Table 2: In Vitro DHODH Inhibition by Tetflupyrolimet
| Target Organism | IC50 Value (nM) |
| Setaria italica (Foxtail Millet) | 4.3 ± 0.9 |
| Oryza sativa (Rice) | 21 ± 3 |
| Zea mays (Maize) | 36 ± 14 |
| Arabidopsis thaliana | 109 ± 51 |
| Homo sapiens (Human) | 380 ± 24 |
Table 3: Herbicidal Efficacy of Tetflupyrolimet on Key Weed Species
| Weed Species | Application Timing | Rate (g ai/ha) | Efficacy (% Control) | Source |
| Echinochloa crus-galli (Barnyardgrass) | Pre-emergence | 134 | 88 - 99% | [6][7] |
| Echinochloa spp. (Watergrass) | Pre-emergence | 100 - 150 | ≥98% | [8][9] |
| Leptochloa fascicularis (Bearded Sprangletop) | Pre-emergence | 100 - 150 | ≥97% | [8][9] |
| Poa annua (Annual Bluegrass) | Pre-emergence | 400 | >90% (initial) | [10] |
| Various Grass Weeds | Pre/Post-emergence | 100 - 300 | ≥99% | [8][9] |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy and mechanism of action of Tetflupyrolimet.
Protocol 1: In Vitro DHODH Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Tetflupyrolimet against DHODH from various plant species.
Materials:
-
Recombinant DHODH enzyme (e.g., from Arabidopsis, rice, or target weed)
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 10% glycerol, 0.05% Triton X-100)
-
Dihydroorotate (DHO), substrate
-
2,6-dichloroindophenol (DCIP), electron acceptor
-
Coenzyme Q10 (CoQ10), electron carrier
-
Tetflupyrolimet stock solution in DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of Tetflupyrolimet in DMSO. A typical starting concentration is 1 mM, serially diluted to cover a range from picomolar to micromolar.
-
Assay Setup: In a 96-well plate, add 2 µL of the diluted Tetflupyrolimet or DMSO (for control wells) to each well.
-
Enzyme Addition: Add 178 µL of a working solution of recombinant DHODH enzyme in Assay Buffer to each well.
-
Pre-incubation: Incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a reaction mixture containing DHO, DCIP, and CoQ10 in Assay Buffer. Initiate the reaction by adding 20 µL of this mixture to each well. Final concentrations should be optimized, for example, 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10.
-
Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 600 nm every 30 seconds for 15 minutes. The rate of DCIP reduction is proportional to DHODH activity.
-
Data Analysis: Calculate the initial rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Pre-emergence Herbicide Efficacy Trial
Objective: To evaluate the efficacy of Tetflupyrolimet when applied to the soil before weed emergence.
Materials:
-
Pots or trays filled with a standardized soil mix
-
Seeds of target weed species (e.g., Echinochloa crus-galli) and crop (e.g., rice)
-
Tetflupyrolimet formulation
-
Calibrated laboratory track sprayer
-
Controlled environment growth chamber or greenhouse
Procedure:
-
Planting: Fill pots with soil and sow a predetermined number of weed and crop seeds at a depth of 1-2 cm.
-
Herbicide Application: Within 24 hours of planting, apply Tetflupyrolimet using a calibrated sprayer to ensure uniform coverage of the soil surface. A range of doses should be tested, including a non-treated control. Recommended application rates are between 70 to 250 g ai/ha.[1]
-
Incubation: Place the pots in a growth chamber with controlled temperature, humidity, and light conditions (e.g., 28/22°C day/night, 14h photoperiod). Water the pots as needed to maintain soil moisture.
-
Data Collection: At 14 and 21 days after treatment (DAT), assess the efficacy by:
-
Visual Assessment: Rate the percent weed control on a scale of 0% (no effect) to 100% (complete kill).
-
Emergence Count: Count the number of emerged seedlings in each pot.
-
Biomass Measurement: Harvest the above-ground plant material, separate by species, and record the fresh and dry weights.
-
-
Data Analysis: Calculate the Growth Reduction (GR50) or Effective Concentration (EC50) values based on the dose-response data for biomass or emergence.
Protocol 3: Post-emergence Herbicide Efficacy Trial
Objective: To evaluate the efficacy of Tetflupyrolimet when applied to emerged, actively growing weeds.
Procedure:
-
Planting and Growth: Follow step 1 from Protocol 2. Allow the plants to grow until the weeds reach a specific growth stage (e.g., 2-3 leaf stage).
-
Herbicide Application: Apply Tetflupyrolimet over the top of the plants using a calibrated sprayer. Ensure thorough foliage coverage. Include a non-treated control and appropriate dose ranges.
-
Incubation: Return the pots to the controlled environment.
-
Data Collection: At 7, 14, and 21 DAT, assess efficacy using the same metrics as in Protocol 2 (visual assessment, biomass).
-
Data Analysis: Analyze the data to determine the dose-response relationship for post-emergence application.
Protocol 4: Metabolomic Analysis for Mechanism of Action Confirmation
Objective: To confirm that Tetflupyrolimet inhibits DHODH in planta by measuring the accumulation of its substrate (dihydroorotate) and depletion of its product (orotate).
Materials:
-
Plant seedlings (e.g., Arabidopsis thaliana or a susceptible weed)
-
Tetflupyrolimet solution
-
Liquid nitrogen
-
80% methanol for extraction
-
LC-MS/MS system
Procedure:
-
Treatment: Grow seedlings in a hydroponic or agar-based system. Treat the seedlings with a known effective concentration of Tetflupyrolimet (e.g., 5 µM) and a DMSO control.
-
Sample Collection: After a set time (e.g., 24 hours), harvest the plant tissue and immediately flash-freeze it in liquid nitrogen to quench metabolic activity.
-
Metabolite Extraction: Homogenize the frozen tissue and extract metabolites using ice-cold 80% methanol.
-
Sample Preparation: Centrifuge the extract to pellet cell debris. Collect the supernatant containing the metabolites and prepare it for analysis (e.g., by drying and resuspending in a suitable solvent).
-
LC-MS/MS Analysis: Analyze the extracted metabolites using a targeted LC-MS/MS method to detect and quantify dihydroorotate and orotate.
-
Data Analysis: Compare the levels of dihydroorotate and orotate in Tetflupyrolimet-treated samples to the control samples. A significant increase in dihydroorotate and a decrease in orotate confirms the inhibition of DHODH.
Part 2: Potential Fungicidal and Insecticidal Applications
While the primary developed application for a this compound derivative is herbicidal, research into the broader class of trifluoromethylphenyl amides has shown potential for fungicidal and insecticidal activity. These findings suggest that the trifluoromethylphenyl moiety, when incorporated into different structural backbones, can confer diverse bioactivities. It is important to note that the following compounds are not direct pyrrolidine derivatives but represent a promising area for future research and development.
Fungicidal Activity of Related Compounds
Studies on various trifluoromethylphenyl amides (TFMPAs) have demonstrated activity against several plant pathogenic fungi.
Table 4: Fungicidal Activity of Selected Trifluoromethylphenyl Amides
| Compound | Fungal Species | Activity Metric | Value | Source |
| 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide | Colletotrichum acutatum | Strongest in set | - | |
| N-(substituted pyridinyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamides | Gibberella zeae | % Inhibition @ 100 µg/mL | >50% |
Insecticidal Activity of Related Compounds
Similarly, certain TFMPAs have been evaluated for their insecticidal and repellent properties, primarily against mosquito vectors.
Table 5: Insecticidal and Repellent Activity of Selected Trifluoromethylphenyl Amides against Aedes aegypti
| Compound | Activity Type | Metric | Value | Source |
| N-(3,5-bis(trifluoromethyl)phenyl)-2,2,3,3,3-pentafluoropropanamide | Larvicidal | LC50 | 2.53 µM | |
| N-(3,5-bis(trifluoromethyl)phenyl)-2,2,3,3,3-pentafluoropropanamide | Adulticidal | LD50 | 2.12 nmol/mg | |
| N-(2-(trifluoromethyl)phenyl)butyramide | Repellency | MED | 0.026 µmol/cm² | |
| 2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide | Repellency | MED | 0.013 µmol/cm² |
These findings indicate that the 1-(4-(trifluoromethyl)phenyl) core structure is a valuable pharmacophore in agrochemical research. While Tetflupyrolimet is a successful herbicide, further exploration of pyrrolidine derivatives and other related amides could lead to the development of new fungicides and insecticides.
References
- 1. Tetflupyrolimet - Wikipedia [en.wikipedia.org]
- 2. naicc.org [naicc.org]
- 3. Dodhylex™ active | FMC Corp [fmc.com]
- 4. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 5. Active herbicide ingredient Tetflupyrolimet – Kingelong Việt Nam [kingelong.com.vn]
- 6. Use of Tetflupyrolimet to Manage Herbicide-resistant Echinochloa crus-galli Biotypes in Arkansas Rice | Weed Technology | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. Control of Echinochloa spp. and Leptochloa fascicularis with the novel dihydroorotate dehydrogenase inhibitor herbicide tetflupyrolimet in California water-seeded rice | Weed Technology | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. Turfgrass tolerance to tetflupyrolimet applications for preemergence grassy weed control | Weed Science | Cambridge Core [cambridge.org]
A Step-by-Step Guide to the N-Arylation of Pyrrolidine: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the N-arylation of pyrrolidine is a critical transformation for the synthesis of a wide array of biologically active compounds. This guide provides detailed application notes and experimental protocols for the most common and effective methods of N-arylation, including the Buchwald-Hartwig amination, the Ullmann condensation, and emerging metal-free and microwave-assisted techniques.
The N-aryl pyrrolidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and natural products. Its synthesis is a cornerstone of modern synthetic organic chemistry. This document offers a comprehensive overview of key methodologies, presenting quantitative data in structured tables for easy comparison and providing detailed experimental procedures. Visual diagrams generated using Graphviz are included to illustrate reaction mechanisms and workflows, ensuring a thorough understanding of the chemical processes involved.
Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] It is widely favored for its broad substrate scope, functional group tolerance, and generally high yields.[1]
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation of Pyrrolidine
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Aryl halide (e.g., aryl bromide, aryl chloride)
-
Pyrrolidine
-
Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1-5 mol%) under an inert atmosphere.
-
Solvent and Reagents: Add the anhydrous solvent, followed by the aryl halide (1.0 equiv), pyrrolidine (1.2-1.5 equiv), and the base (1.5-2.5 equiv).
-
Reaction Conditions: The reaction mixture is typically heated to 80-120 °C and stirred for 2-24 hours. Reaction progress should be monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-aryl pyrrolidine.
Data Presentation: Buchwald-Hartwig Amination of Pyrrolidine with Various Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd₂(dba)₃ (1) | Xantphos (2) | NaOt-Bu | Toluene | 100 | 24 | 95 |
| 2 | 4-Chloroanisole | Pd₂(dba)₃ (1) | Xantphos (2) | NaOt-Bu | Toluene | 100 | 24 | 92 |
| 3 | 2-Chloropyridine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOt-Bu | Toluene | 100 | 24 | 85 |
| 4 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 88 |
| 5 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 75 |
Data is compiled for illustrative purposes and may vary based on specific reaction conditions and substrate purity.
Mandatory Visualization:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Copper-Catalyzed N-Arylation: The Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[2] While traditional Ullmann conditions often required harsh conditions, modern protocols utilize ligands to facilitate the reaction under milder temperatures with catalytic amounts of copper.[2]
Experimental Protocol: General Procedure for Ullmann N-Arylation of Pyrrolidine
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Copper(I) salt (e.g., CuI)
-
Ligand (e.g., L-proline, N,N'-dimethylethylenediamine)
-
Aryl halide (typically aryl iodide or bromide)
-
Pyrrolidine
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., DMSO, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry reaction vessel, combine the copper(I) salt (5-10 mol%), the ligand (10-20 mol%), the base (2.0 equiv), the aryl halide (1.0 equiv), and pyrrolidine (1.5-2.0 equiv) under an inert atmosphere.
-
Solvent Addition: Add the anhydrous solvent to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 100-140 °C and stir for 12-48 hours, monitoring the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent. The combined organic extracts are washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the N-aryl pyrrolidine.
Data Presentation: Ullmann Condensation of Pyrrolidine with Various Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 120 | 24 | 85 |
| 2 | 4-Iodotoluene | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 120 | 24 | 88 |
| 3 | 1-Bromo-4-methoxybenzene | CuI (10) | DMEDA (20) | K₃PO₄ | DMF | 130 | 36 | 78 |
| 4 | 2-Bromopyridine | CuI (10) | DMEDA (20) | K₃PO₄ | DMF | 130 | 36 | 72 |
| 5 | 1-Iodonaphthalene | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 120 | 24 | 82 |
DMEDA = N,N'-dimethylethylenediamine. Data is compiled for illustrative purposes.
Mandatory Visualization:
Caption: Proposed catalytic cycle for the Ullmann condensation.
Microwave-Assisted N-Arylation
Microwave-assisted organic synthesis can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating.
Experimental Protocol: Microwave-Assisted N-Arylation of Pyrrolidine
This protocol is a general guideline and requires a dedicated microwave reactor.
Materials:
-
Palladium or Copper catalyst and appropriate ligand (as per Buchwald-Hartwig or Ullmann conditions)
-
Aryl halide
-
Pyrrolidine
-
Base
-
Microwave-safe reaction vessel with a stirrer
-
High-boiling point solvent (e.g., DMF, DMSO, NMP)
Procedure:
-
Reaction Setup: In a microwave-safe vessel, combine the catalyst, ligand, base, aryl halide (1.0 equiv), and pyrrolidine (1.5 equiv) in the chosen solvent.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-180 °C) for a short period (e.g., 5-30 minutes). The power and time should be optimized for the specific reaction.
-
Work-up and Purification: After the reaction is complete and the vessel has cooled, the work-up and purification are performed as described in the conventional heating protocols.
Data Presentation: Comparison of Conventional vs. Microwave Heating
| Entry | Reaction | Method | Temp (°C) | Time | Yield (%) |
| 1 | Pyrrolidine + 4-Bromotoluene | Conventional | 100 | 18 h | 85 |
| 2 | Pyrrolidine + 4-Bromotoluene | Microwave | 150 | 20 min | 92 |
| 3 | Pyrrolidine + 2-Chloropyridine | Conventional | 110 | 24 h | 78 |
| 4 | Pyrrolidine + 2-Chloropyridine | Microwave | 160 | 15 min | 88 |
Data is illustrative and highlights the potential advantages of microwave synthesis.
Mandatory Visualization:
Caption: General experimental workflow for N-arylation of pyrrolidine.
Metal-Free N-Arylation
Recent advancements have led to the development of metal-free N-arylation methods, offering a more sustainable and cost-effective alternative to transition-metal-catalyzed reactions. These methods often involve the use of hypervalent iodine reagents or proceed via a nucleophilic aromatic substitution (SNAAr) mechanism, particularly with electron-deficient aryl halides.
Experimental Protocol: General Procedure for Metal-Free N-Arylation
This protocol is an example and specific conditions can vary significantly.
Materials:
-
Electron-deficient aryl halide (e.g., dinitro- or cyano-substituted)
-
Pyrrolidine
-
Base (e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., DMSO, NMP)
Procedure:
-
Reaction Setup: Combine the electron-deficient aryl halide (1.0 equiv), pyrrolidine (1.5-2.0 equiv), and the base (2.0 equiv) in a suitable solvent in a round-bottom flask.
-
Reaction Conditions: Heat the reaction mixture to 80-150 °C and stir for 4-24 hours. Monitor the reaction's progress.
-
Work-up and Purification: Follow the standard work-up and purification procedures as outlined in the previous sections.
Data Presentation: Metal-Free N-Arylation of Pyrrolidine
| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Fluoro-2,4-dinitrobenzene | K₂CO₃ | DMSO | 100 | 4 | 98 |
| 2 | 4-Fluorobenzonitrile | K₂CO₃ | DMSO | 120 | 12 | 75 |
| 3 | 2-Chloropyridine | Et₃N | NMP | 150 | 24 | 60 |
Yields are highly dependent on the electronic nature of the aryl halide.
This guide provides a foundational understanding and practical protocols for the N-arylation of pyrrolidine. Researchers are encouraged to consult the primary literature for more specific examples and further optimization of these important synthetic transformations.
References
Application Notes and Protocols for the Characterization of 1-(4-(Trifluoromethyl)phenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 1-(4-(Trifluoromethyl)phenyl)pyrrolidine. The following protocols are based on established methods for analogous compounds and provide a strong framework for the analysis of this specific molecule.
Compound Information
| Property | Value |
| Compound Name | This compound |
| CAS Number | 113845-68-4[1] |
| Molecular Formula | C₁₁H₁₂F₃N[1] |
| Molecular Weight | 215.21 g/mol [1] |
| Structure |
Analytical Techniques
A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound, including spectroscopic and chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Note: The following spectral data is predicted based on the analysis of structurally similar compounds, as specific experimental data for this compound was not available in the searched literature.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.45 | d | 2H | Aromatic CH (ortho to CF₃) |
| ~6.65 | d | 2H | Aromatic CH (ortho to N) |
| ~3.35 | t | 4H | N-CH₂ (pyrrolidine) |
| ~2.05 | m | 4H | CH₂ (pyrrolidine) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | Aromatic C-N |
| ~126 (q) | Aromatic C-CF₃ |
| ~125 (q, J ≈ 272 Hz) | CF₃ |
| ~120 | Aromatic CH (ortho to CF₃) |
| ~112 | Aromatic CH (ortho to N) |
| ~48 | N-CH₂ (pyrrolidine) |
| ~25 | CH₂ (pyrrolidine) |
Table 3: Predicted ¹⁹F NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ -62 | -CF₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a standard pulse program.
-
Set a spectral width of approximately 12 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program.
-
Set a spectral width of approximately 220 ppm.
-
A larger number of scans will be required for adequate signal-to-noise.
-
-
¹⁹F NMR Acquisition:
-
Acquire the spectrum with a standard pulse program.
-
Reference the spectrum to an appropriate standard (e.g., CFCl₃).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for all spectra.
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound, confirming its identity.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Fragment |
| 215 | [M]⁺ (Molecular Ion) |
| 200 | [M - CH₃]⁺ |
| 186 | [M - C₂H₅]⁺ |
| 145 | [CF₃-C₆H₄]⁺ |
| 70 | [C₄H₈N]⁺ (pyrrolidinyl cation) |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a standard GC-MS system.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum to identify the molecular ion and characteristic fragment ions.
Visualization: GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound.
Table 5: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Equilibrate the C18 column with the mobile phase. A typical starting condition could be a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.
-
Set the UV detector to monitor at 254 nm.
-
-
Analysis: Inject the prepared sample solution.
-
Data Processing: Integrate the peak areas in the resulting chromatogram. Calculate the purity of the compound as the area percentage of the main peak relative to the total area of all peaks.
Visualization: HPLC Purity Determination Logic
Caption: Logical flow for HPLC purity assessment.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 6: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch (pyrrolidine) |
| 1610-1580 | Strong | Aromatic C=C stretch |
| 1325 | Strong | C-F stretch (CF₃) |
| 1250-1100 | Strong | C-N stretch |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Visualization: Key Functional Groups for FTIR
Caption: Key functional groups for FTIR identification.
References
Application Notes and Protocols: 1-(4-(Trifluoromethyl)phenyl)pyrrolidine Derivatives as Potential mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the evaluation of 1-(4-(Trifluoromethyl)phenyl)pyrrolidine derivatives as potential inhibitors of the mammalian target of rapamycin (mTOR). While direct mTOR inhibitory data for this specific pyrrolidine scaffold is emerging, this document leverages data from structurally related and well-characterized ATP-competitive mTOR inhibitors, such as Torin1, which feature a substituted 1-phenyl-3-(trifluoromethyl) moiety. The methodologies outlined herein are broadly applicable for the screening and characterization of novel compounds targeting the mTOR signaling pathway.
Introduction to mTOR and Its Inhibition
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from various upstream pathways, including growth factors and nutrient availability, to control essential cellular processes. mTOR is the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different downstream targets and cellular functions.[1][3] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it a critical target for therapeutic intervention.[2]
First-generation mTOR inhibitors, known as rapalogs, allosterically inhibit mTORC1. However, second-generation ATP-competitive mTOR kinase inhibitors have been developed to target the kinase activity of both mTORC1 and mTORC2, offering a more comprehensive blockade of the mTOR pathway.[2] The this compound scaffold represents a potential core structure for the development of novel ATP-competitive mTOR inhibitors.
Data Presentation: Potency of a Representative mTOR Inhibitor
The following tables summarize the inhibitory activities of Torin1, a potent and selective ATP-competitive mTOR inhibitor with a 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl) core structure. This data serves as a benchmark for evaluating new chemical entities.
Table 1: In Vitro Kinase and Cellular mTOR Inhibition
| Compound | Target | Assay Type | IC50 / EC50 (nM) | Selectivity |
| Torin1 | mTOR | Biochemical Kinase Assay | 5.4 | ~1000-fold vs. PI3K |
| Torin1 | mTORC1 | Cellular Assay (p-S6K) | 2 | >100-fold vs. other kinases |
| Torin1 | mTORC2 | Cellular Assay (p-Akt S473) | 10 | - |
Data compiled from scientific literature.[3][4]
Table 2: Anti-proliferative Activity in Cancer Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | Representative IC50 (nM) |
| U87MG | Glioblastoma | ~20-50 |
| HeLa | Cervical Cancer | ~25 |
| MCF7 | Breast Cancer | ~30 |
| PC-3 | Prostate Cancer | ~40 |
| A549 | Lung Cancer | ~50 |
Representative IC50 values for potent dual mTORC1/mTORC2 inhibitors.[1][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mTOR signaling pathway and a general workflow for evaluating potential mTOR inhibitors.
Caption: The mTOR Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Inhibitor Evaluation.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various established organic chemistry methods. A common approach involves the nucleophilic substitution of a suitable pyrrolidine precursor with a 4-(trifluoromethyl)phenyl halide or the reductive amination of a carbonyl-containing pyrrolidine with 4-(trifluoromethyl)aniline. The specific synthetic route will depend on the desired substitutions on the pyrrolidine ring.
A general synthetic scheme, as adapted from related literature, is presented below:
-
Starting Materials: 4-(Trifluoromethyl)aniline and a suitable pyrrolidone derivative (e.g., succinimide derivatives).
-
Reaction: Condensation of the aniline with the pyrrolidone derivative under appropriate conditions (e.g., heating in a high-boiling solvent) to form an N-arylpyrrolidine-dione.
-
Reduction: Subsequent reduction of the carbonyl groups of the pyrrolidine-dione using a suitable reducing agent (e.g., lithium aluminum hydride) to yield the desired this compound derivative.
For specific reaction conditions and purification methods, refer to relevant synthetic chemistry literature.[6][7]
In Vitro mTOR Kinase Assay
This protocol is for determining the direct inhibitory effect of a compound on mTOR kinase activity.
Materials:
-
Active mTOR enzyme (recombinant or immunoprecipitated)
-
Substrate (e.g., inactive p70S6K or 4E-BP1)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mM Na₃VO₄, 5 mM β-glycerophosphate)
-
ATP solution
-
Test compound (dissolved in DMSO)
-
Phospho-specific antibodies for the substrate (e.g., anti-phospho-p70S6K Thr389 or anti-phospho-4E-BP1 Thr37/46)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, active mTOR enzyme, and the substrate.
-
Add the test compound at various concentrations (a serial dilution is recommended). Include a DMSO vehicle control.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a final concentration of 100 µM ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the phosphorylation of the substrate by Western blotting using the appropriate phospho-specific antibody.
-
Quantify the band intensities to determine the IC50 value of the test compound.
Western Blot Analysis of mTOR Pathway Inhibition in Cells
This protocol assesses the effect of the test compound on the phosphorylation of key downstream targets of mTOR in a cellular context.
Materials:
-
Cancer cell line with an active mTOR pathway (e.g., U87MG, MCF7)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-S6K (Thr389), anti-S6K (total), anti-phospho-Akt (Ser473), anti-Akt (total), anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1 (total), and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).[2]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a suitable percentage gel (e.g., 6-12%). Due to the large size of mTOR (~289 kDa), a lower percentage gel is recommended for its detection.[9]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.[2][10]
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound on mTOR signaling.
Cell Viability and Proliferation Assays
These assays determine the functional consequence of mTOR inhibition on cell growth and survival.
4.4.1. MTT Assay
Materials:
-
Cells seeded in a 96-well plate
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[11]
4.4.2. CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
Cells seeded in a 96-well opaque-walled plate
-
Test compound
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability and determine the IC50 value.[1]
Disclaimer
The information provided in this document is for research use only and is not intended for diagnostic or therapeutic procedures. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of N-Aryl Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-aryl pyrrolidines, a crucial structural motif in numerous biologically active compounds and pharmaceuticals.[1] The methodologies described herein leverage palladium-catalyzed cross-coupling reactions, offering efficient and versatile routes to these valuable compounds.
Introduction
N-aryl pyrrolidines are prevalent scaffolds in medicinal chemistry, appearing in a significant number of FDA-approved drugs.[1] Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have become indispensable tools for the construction of the key C-N bond in these molecules.[2][3][4] These methods offer significant advantages over classical approaches, including milder reaction conditions and broader substrate scope.[2] This document outlines optimized protocols for two prominent palladium-catalyzed strategies: the direct N-arylation of pyrrolidine (Buchwald-Hartwig amination) and the α-arylation of N-Boc-pyrrolidine.
I. Palladium-Catalyzed N-Arylation of Pyrrolidine (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[2] This section details the experimental setup for the N-arylation of pyrrolidine with various aryl chlorides.
Experimental Protocol
A detailed protocol for the palladium-catalyzed amination of pyrrolidine with aryl chlorides is provided below. This procedure is based on the use of palladium N-heterocyclic carbene (NHC) complexes as pre-catalysts.[5]
Materials:
-
Palladium pre-catalyst (e.g., Pd-NHC complex)
-
Aryl chloride
-
Pyrrolidine
-
Strong base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (1-2 mol%), the aryl chloride (1.0 mmol), and the base (e.g., NaOtBu, 1.2 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Amine Addition: Add the anhydrous solvent (e.g., Toluene, 5 mL) to the flask, followed by the addition of pyrrolidine (1.2 mmol).
-
Reaction: Seal the flask and heat the reaction mixture at the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (typically 12-24 hours), or until reaction completion is observed by TLC or GC-MS analysis.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired N-aryl pyrrolidine.
Data Presentation
The following table summarizes the results for the palladium-catalyzed N-arylation of pyrrolidine with various aryl chlorides, highlighting the influence of the catalyst and reaction conditions on the yield.
| Entry | Aryl Chloride | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd(OAc)₂ (2), P(tBu)₃ (4) | NaOtBu | Toluene | 80 | 24 | 95 |
| 2 | 4-Chloroanisole | Pd₂(dba)₃ (1), XPhos (2) | K₃PO₄ | Dioxane | 100 | 18 | 92 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | [Pd(IPr)]₂ (1) | NaOtBu | Toluene | 100 | 16 | 98 |
| 4 | 2-Chloropyridine | Pd(OAc)₂ (2), SPhos (4) | K₂CO₃ | Toluene | 110 | 24 | 85 |
This table is a representative example based on typical conditions found in the literature. Actual results may vary.
II. Enantioselective Palladium-Catalyzed α-Arylation of N-Boc-Pyrrolidine
For the synthesis of chiral 2-arylpyrrolidines, an enantioselective α-arylation of N-Boc-pyrrolidine has been developed.[6][7][8] This method involves the enantioselective deprotonation of N-Boc-pyrrolidine, followed by a palladium-catalyzed Negishi coupling.[6][7]
Experimental Protocol
This protocol describes a one-pot synthesis for the enantioselective α-arylation of N-Boc-pyrrolidine.[6][7]
Materials:
-
N-Boc-pyrrolidine
-
sec-Butyllithium (s-BuLi)
-
(-)-Sparteine
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P-HBF₄)
-
Aryl bromide
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether (Et₂O), or tert-Butyl methyl ether (TBME))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere and low-temperature reactions
Procedure:
-
Deprotonation: To a solution of N-Boc-pyrrolidine (1.0 mmol) and (-)-sparteine (1.1 mmol) in anhydrous solvent (5 mL) at -78 °C under an inert atmosphere, add s-BuLi (1.1 mmol) dropwise. Stir the solution at -78 °C for 3 hours.
-
Transmetalation: Add a solution of anhydrous ZnCl₂ (1.2 mmol) in THF to the reaction mixture at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Negishi Coupling: In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.05 mmol) and t-Bu₃P-HBF₄ (0.06 mmol) in THF. Add this catalyst solution to the organozinc reagent, followed by the aryl bromide (1.2 mmol).
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched 2-aryl-N-Boc-pyrrolidine.
Data Presentation
The following table summarizes the results for the enantioselective α-arylation of N-Boc-pyrrolidine with various aryl bromides.
| Entry | Aryl Bromide | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 4-Bromotoluene | 85 | 96:4 |
| 2 | 4-Bromoanisole | 88 | 96:4 |
| 3 | 1-Bromo-4-fluorobenzene | 90 | 96:4 |
| 4 | 3-Bromopyridine | 75 | 95:5 |
Data adapted from Campos, K. R., et al. J. Am. Chem. Soc. 2006, 128, 3538-3539.[6]
Visualizations
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the palladium-catalyzed N-arylation of pyrrolidine.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. research.lancaster-university.uk [research.lancaster-university.uk]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pure.york.ac.uk [pure.york.ac.uk]
Application of Paal-Knorr Reaction for Pyrrole Synthesis with Fluorinated Anilines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Paal-Knorr reaction, a classic method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines, offers a versatile and straightforward route to this important heterocyclic scaffold.[1][2] The pyrrole ring is a key structural motif in a multitude of pharmaceuticals and biologically active molecules.[3] The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[4] Consequently, the synthesis of N-aryl pyrroles bearing fluorine substituents is of significant interest in drug discovery and development.
This document provides detailed application notes and protocols for the Paal-Knorr synthesis of pyrroles using various fluorinated anilines. It includes a comparative analysis of reaction conditions and yields, detailed experimental procedures, and visualizations of the reaction mechanism and experimental workflow.
Physicochemical Properties of Fluorinated Anilines
The introduction of fluorine to the aniline ring significantly alters its electronic properties, which in turn affects its reactivity in the Paal-Knorr synthesis. The strong electron-withdrawing nature of fluorine decreases the basicity of the aniline nitrogen. This reduced nucleophilicity can necessitate harsher reaction conditions or the use of specific catalysts to achieve good yields.
Paal-Knorr Synthesis with Fluorinated Anilines: An Overview
The Paal-Knorr reaction with fluorinated anilines proceeds via the same fundamental mechanism as with unsubstituted aniline. The reaction involves the initial formation of a hemiaminal, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[1][2] However, the electron-withdrawing fluorine substituents on the aniline ring can slow down the initial nucleophilic attack of the amine on the dicarbonyl compound. To overcome this, various strategies have been employed, including the use of acid catalysts, Lewis acids, and microwave irradiation to promote the reaction.[5][6][7]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the Paal-Knorr synthesis of 2,5-dimethyl-1-(fluorophenyl)pyrroles from 2,5-hexanedione and various fluorinated anilines.
| Fluorinated Aniline | Catalyst/Conditions | Solvent | Time | Temperature | Yield (%) | Reference |
| 4-Trifluoromethoxyaniline | Acetic Acid | Acetic Acid | 4 h | Reflux | 76 | [1] |
| Aniline (for comparison) | Hydrochloric Acid | Methanol | 15 min | Reflux | ~52 | [8] |
| Aniline (for comparison) | Fe³⁺-montmorillonite | - | 3 h | Room Temp | 95 | [8] |
| Aniline (for comparison) | Silica Sulfuric Acid | - | 3 min | Room Temp | 98 | [8] |
Note: Specific yield data for many simple fluorinated anilines under standard Paal-Knorr conditions is not extensively reported in readily available literature, suggesting it may be considered a routine transformation. The provided data for 4-trifluoromethoxyaniline demonstrates the feasibility of the reaction with a significantly electron-deficient aniline.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dimethyl-1-(4-trifluoromethoxyphenyl)pyrrole
This protocol is adapted from the synthesis of 1-(4-trifluoromethoxyphenyl)-2,5-dimethylpyrrole.[1]
Materials:
-
4-Trifluoromethoxyaniline
-
2,5-Hexanedione
-
Glacial Acetic Acid
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine 4-trifluoromethoxyaniline (30 g, 170 mmol) and 2,5-hexanedione (22.8 g, 200 mmol) in glacial acetic acid (150 mL).[1]
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours.[1]
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into water (500 mL) to precipitate the product.[1]
-
Collect the precipitated solid by vacuum filtration and dry thoroughly.
-
The expected yield of 2,5-dimethyl-1-(4-trifluoromethoxyphenyl)pyrrole is approximately 76%.[1]
Protocol 2: General Microwave-Assisted Synthesis of N-Aryl Pyrroles
This protocol provides a general method for the microwave-assisted Paal-Knorr synthesis, which can be adapted for various fluorinated anilines.[7]
Materials:
-
Fluorinated aniline (e.g., 4-fluoroaniline)
-
1,4-Dicarbonyl compound (e.g., 2,5-hexanedione)
-
Acetic Acid
-
Ethanol
-
Microwave vial
-
Microwave reactor
-
Thin-layer chromatography (TLC) supplies
-
Ethyl acetate
-
Water
-
Brine
-
Magnesium sulfate
-
Rotary evaporator
-
Column chromatography supplies
Procedure:
-
To a microwave vial, add a solution of the 1,4-diketone (1 equivalent) in ethanol.
-
Add glacial acetic acid and the fluorinated aniline (1.1-1.5 equivalents).
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 2-10 minutes).[5]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and ethyl acetate.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude material by column chromatography to yield the desired N-(fluorophenyl)pyrrole.
Mandatory Visualizations
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
Caption: General Experimental Workflow for Paal-Knorr Pyrrole Synthesis.
Applications in Drug Development
The N-(fluorophenyl)pyrroles synthesized via the Paal-Knorr reaction are valuable building blocks in medicinal chemistry. The fluorine atoms can serve several purposes:
-
Metabolic Blocking: A C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Introducing fluorine at a metabolically labile position on the aromatic ring can increase the drug's half-life.
-
Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of nearby functional groups, which can influence a drug's ionization state at physiological pH, affecting its solubility, permeability, and target binding.
-
Enhanced Binding Interactions: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.
The versatility of the Paal-Knorr synthesis allows for the creation of diverse libraries of fluorinated pyrrole derivatives for screening in various drug discovery programs, targeting a wide range of diseases.
References
- 1. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ammonium niobium oxalate (ANO) as an efficient catalyst in the Paal–Knorr synthesis of N-substituted pyrroles - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Methods for introducing trifluoromethyl groups into aromatic systems
An Application Guide for the Strategic Trifluoromethylation of Aromatic Systems
For researchers, scientists, and drug development professionals, the strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern molecular design. Its unique electronic properties—strong electron-withdrawing nature, high lipophilicity, and metabolic stability—can profoundly enhance the efficacy, bioavailability, and overall performance of pharmaceuticals and agrochemicals.[1][2] This guide provides a detailed overview of the principal methodologies for introducing the CF₃ group into aromatic systems, focusing on the underlying mechanisms, practical applications, and detailed experimental protocols.
The Strategic Imperative for Trifluoromethylation
The C-F bond's strength and the CF₃ group's bulkiness shield adjacent bonds from metabolic attack, particularly by cytochrome P450 enzymes, thereby increasing a drug's half-life.[3] Furthermore, its lipophilicity can improve passage through cellular membranes.[2][4] Historically, methods for creating benzotrifluorides involved harsh conditions, such as the reaction of benzotrichlorides with hydrogen fluoride (HF), which are incompatible with sensitive functional groups.[1][5] The evolution of synthetic chemistry has ushered in an era of sophisticated reagents and catalytic systems that allow for the precise and mild introduction of the CF₃ group, even in the late stages of a complex synthesis.
These modern methods can be broadly classified into three mechanistic paradigms: electrophilic, nucleophilic, and radical trifluoromethylation. The choice of method is dictated by the electronic nature of the aromatic substrate, the desired regioselectivity, and the tolerance of other functional groups within the molecule.
Electrophilic Trifluoromethylation: Taming the "CF₃⁺" Synthon
Electrophilic trifluoromethylation is the go-to strategy for electron-rich aromatic and heteroaromatic systems. This approach utilizes reagents that can formally deliver a trifluoromethyl cation ("CF₃⁺") to a nucleophilic aromatic ring. The most prominent and reliable reagents in this class are hypervalent iodine compounds (Togni reagents) and sulfonium salts (Umemoto reagents).[6]
Key Reagents and Mechanistic Insights
-
Togni Reagents: These are bench-stable, crystalline solids, with 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one being the most common example.[7][8] They are valued for their broad substrate scope, including phenols, anilines, and indoles.[4][9] While often depicted as delivering a "CF₃⁺" species, their reactivity can also involve radical pathways, adding to their versatility.[9][10]
-
Umemoto Reagents: These S-(trifluoromethyl)dibenzothiophenium salts are highly reactive electrophilic agents.[7][8] Their trifluoromethylating potential can be tuned by altering the substituents on the aromatic rings of the reagent itself.[11] They are particularly effective for trifluoromethylating a wide array of nucleophiles, from silyl enol ethers to activated arenes.[7][9]
The general mechanism involves the attack of the electron-rich arene on the electrophilic CF₃ source, followed by deprotonation to restore aromaticity.
Caption: General mechanism for electrophilic trifluoromethylation.
Comparative Data for Electrophilic Reagents
| Reagent Class | Key Examples | Typical Substrates | Advantages | Limitations |
| Hypervalent Iodine | Togni Reagent I & II | Phenols, indoles, β-ketoesters, alkynes | Bench-stable, commercially available, broad scope[6][9] | Can be more expensive than other options |
| Sulfonium Salts | Umemoto Reagents | Arenes, silyl enol ethers, β-ketoesters | Highly reactive, effective for many nucleophiles[7][9] | May require harsher conditions; some are less stable |
Protocol: Trifluoromethylation of 4-Methoxyphenol with Togni's Reagent
This protocol describes the electrophilic trifluoromethylation of an activated phenol, a common transformation in drug discovery.
Materials:
-
4-Methoxyphenol
-
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent I)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol (1.0 mmol, 1.0 equiv).
-
Add anhydrous acetonitrile (5 mL) and stir until the phenol is fully dissolved.
-
Add Togni's Reagent I (1.2 mmol, 1.2 equiv) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the 2-trifluoromethyl-4-methoxyphenol product.
Copper-Catalyzed Nucleophilic Trifluoromethylation
For aromatic systems that are electron-neutral or electron-poor, particularly aryl halides and pseudohalides, a nucleophilic approach is required. This strategy relies on the generation of a trifluoromethyl anion ("CF₃⁻") equivalent, which is then coupled with the aromatic substrate, most commonly via a copper-catalyzed cross-coupling reaction.[2][12]
Key Reagents and Mechanistic Insights
The central species in these reactions is a trifluoromethyl-copper complex, often written as "CuCF₃".[13] This intermediate is typically generated in situ from a stable CF₃ source and a copper(I) salt.
-
Ruppert-Prakash Reagent (TMSCF₃): (Trifluoromethyl)trimethylsilane is the most popular nucleophilic CF₃ source.[14] It is a stable liquid that, upon activation with a fluoride source (e.g., KF, CsF), releases a CF₃ anion, which is trapped by the copper catalyst.[14][15] This method is highly effective for coupling with aryl iodides.[16][17]
-
Potassium Trifluoroacetate (CF₃CO₂K): This inexpensive and easy-to-handle salt can undergo thermal decarboxylation in the presence of CuI to generate the "CuCF₃" species.[13] Flow chemistry systems have been shown to accelerate this process, allowing for rapid and efficient trifluoromethylation.[13]
-
Fluoral Derivatives: Hemiaminals of fluoral (trifluoroacetaldehyde) can also serve as effective sources for the "CuCF₃" reagent in the presence of a copper(I) iodide-phenanthroline complex.[18]
The catalytic cycle is believed to involve the oxidative addition of the aryl halide to the Cu(I)-CF₃ complex, forming a Cu(III) intermediate, followed by reductive elimination to yield the trifluoromethylated arene and regenerate the Cu(I) catalyst.
Caption: Putative catalytic cycle for Cu-catalyzed trifluoromethylation.
Protocol: Copper-Catalyzed Trifluoromethylation of 4-Iodoanisole
This protocol details a typical cross-coupling reaction using the Ruppert-Prakash reagent.
Materials:
-
4-Iodoanisole
-
(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash Reagent)
-
Copper(I) iodide (CuI)
-
Potassium fluoride (KF)
-
1,10-Phenanthroline (ligand)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk tube or similar reaction vessel for air-sensitive chemistry
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add CuI (0.1 mmol, 10 mol%), KF (2.0 mmol, 2.0 equiv), and 1,10-phenanthroline (0.1 mmol, 10 mol%).
-
Add 4-iodoanisole (1.0 mmol, 1.0 equiv) and anhydrous DMF (4 mL).
-
Add TMSCF₃ (1.5 mmol, 1.5 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to 60 °C in an oil bath.
-
Stir for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and quench with aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-methoxybenzotrifluoride.
Radical Trifluoromethylation: The Power of Photoredox
Radical trifluoromethylation has emerged as a powerful and versatile strategy, enabling the direct C-H functionalization of arenes and offering pathways that are complementary to ionic methods.[19][20] The generation of the trifluoromethyl radical (•CF₃) under mild conditions has been revolutionized by the advent of visible-light photoredox catalysis.[3][21]
Key Reagents and Mechanistic Insights
This approach involves generating a •CF₃ radical from a suitable precursor, which then adds to the aromatic ring. The resulting radical intermediate is subsequently oxidized to a cation and deprotonated to furnish the final product.
-
Langlois Reagent (CF₃SO₂Na): Sodium trifluoromethanesulfinate is an inexpensive, stable solid that, upon oxidation (e.g., with tert-butyl hydroperoxide), extrudes SO₂ to generate a •CF₃ radical.[22][23][24] It is effective for trifluoromethylating electron-rich arenes.[23]
-
Triflyl Chloride (CF₃SO₂Cl) and CF₃I: These reagents can serve as excellent •CF₃ sources in photoredox catalytic cycles.[1][21]
-
Photoredox Catalysis: In a typical cycle, a photocatalyst (e.g., [Ru(bpy)₃]²⁺) is excited by visible light (from a simple household bulb or LED).[3] The excited-state catalyst is a potent reductant and can transfer a single electron to a CF₃ precursor (like CF₃SO₂Cl or Togni's reagent), causing its fragmentation to release the •CF₃ radical.[3][21] This method's mild, room-temperature conditions give it exceptional functional group tolerance, making it ideal for late-stage functionalization of complex molecules.[3]
Caption: Simplified photoredox cycle for C-H trifluoromethylation.
Protocol: Photoredox C-H Trifluoromethylation of Pyrrole
This protocol illustrates the direct functionalization of a heteroaromatic C-H bond under exceptionally mild conditions.
Materials:
-
N-Methylpyrrole
-
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)
-
fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂ (photocatalyst)
-
Diisopropylethylamine (DIPEA) or another suitable base
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Schlenk tube or vial, blue LED light source, magnetic stirrer
Procedure:
-
To a Schlenk tube, add the photocatalyst (0.01 mmol, 1 mol%) and N-methylpyrrole (1.0 mmol, 1.0 equiv).
-
Add anhydrous DMSO (2 mL) and DIPEA (2.0 mmol, 2.0 equiv).
-
Degas the solution with argon for 15 minutes.
-
Add CF₃SO₂Cl (1.5 mmol, 1.5 equiv) via syringe.
-
Seal the tube and place it approximately 5 cm from a blue LED light source, stirring vigorously.
-
Irradiate the reaction for 12-24 hours at room temperature.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography to isolate the 2-trifluoromethyl-N-methylpyrrole product.
Method Selection: A Strategic Workflow
Choosing the appropriate trifluoromethylation method is critical for success. The decision depends primarily on the electronic properties of the aromatic substrate and the desired outcome (C-H vs. C-X functionalization).
References
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. Copper-Catalyzed Aromatic Trifluoromethylation and the Related Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brynmawr.edu [brynmawr.edu]
- 5. US4207266A - Process for the preparation of trifluoromethylated aromatic compounds - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trifluoromethylation [Synthetic Reagents] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Aromatic trifluoromethylation catalytic in copper - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Aromatic trifluoromethylation catalytic in copper - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Copper‐Catalyzed Aromatic Trifluoromethylation via Group Transfer from Fluoral Derivatives | Semantic Scholar [semanticscholar.org]
- 19. ccspublishing.org.cn [ccspublishing.org.cn]
- 20. Radical trifluoromethylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]
- 23. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Reagent of the month – November - Langlois reagent [sigutlabs.com]
Application Notes and Protocols: Synthesis of Novel Anti-inflammatory Agents from 1-(4-(Trifluoromethyl)phenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of potential anti-inflammatory agents derived from 1-(4-(trifluoromethyl)phenyl)pyrrolidine. This document outlines a plausible synthetic strategy, detailed experimental protocols, and methods for assessing the anti-inflammatory efficacy of the resulting compounds.
Introduction
The pyrrolidine scaffold is a key structural motif in a multitude of pharmacologically active compounds. Its presence in various anti-inflammatory agents highlights its importance in medicinal chemistry. The incorporation of a trifluoromethylphenyl group can enhance metabolic stability and receptor binding affinity, making this compound a promising starting material for the development of novel anti-inflammatory drugs. This document details a proposed pathway for the synthesis of a novel celecoxib analog, a selective COX-2 inhibitor, starting from this compound. The rationale is based on the known anti-inflammatory mechanism of COX-2 inhibition.
Proposed Synthesis of a Novel Anti-inflammatory Agent
A plausible synthetic route to a novel anti-inflammatory agent involves the functionalization of the pyrrolidine ring of this compound to introduce a pharmacophore capable of inhibiting the cyclooxygenase-2 (COX-2) enzyme. The following proposed scheme outlines the synthesis of a hypothetical celecoxib analog.
Scheme 1: Proposed Synthesis of a Pyrrolidine-based COX-2 Inhibitor
Caption: Proposed synthetic workflow for a novel COX-2 inhibitor.
Experimental Protocols
Protocol 1: Synthesis of N-(4-(N-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-yl)benzoyl)benzenesulfonamide (Hypothetical Compound)
This protocol describes a hypothetical multi-step synthesis to generate a novel anti-inflammatory agent.
Materials:
-
This compound
-
4-Sulfamoylbenzoyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Palladium on carbon (Pd/C)
-
Toluene
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Acylation:
-
Dissolve this compound (1 eq.) in dry DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq.) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 4-sulfamoylbenzoyl chloride (1.1 eq.) in dry DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Dehydrogenation (Aromatization of the Pyrrolidine Ring - Hypothetical):
-
This step is hypothetical and represents a potential transformation to a more rigid, pyrrole-based structure often seen in COX-2 inhibitors.
-
To a solution of the acylated product in toluene, add 10% Pd/C.
-
Reflux the mixture for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final compound by recrystallization or column chromatography.
-
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is used to determine the inhibitory activity and selectivity of the synthesized compound against COX-1 and COX-2 enzymes.
Materials:
-
Synthesized compound
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the synthesized compound and a reference COX-2 inhibitor (e.g., celecoxib).
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the diluted synthesized compound or reference inhibitor to the appropriate wells.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate at 37°C for 10 minutes.
-
Stop the reaction and measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2.
Data Presentation
Table 1: In Vitro COX Inhibition Data (Hypothetical)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Synthesized Compound | >100 | 0.5 | >200 |
| Celecoxib (Reference) | 50 | 0.05 | 1000 |
Signaling Pathway
The primary mechanism of action for the proposed anti-inflammatory agent is the inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade.
Caption: Inhibition of the COX-2 signaling pathway.
Experimental Workflow
The overall workflow for the synthesis and evaluation of the novel anti-inflammatory agent is depicted below.
Caption: Overall experimental workflow.
Conclusion
The provided protocols and application notes describe a feasible pathway for the utilization of this compound in the synthesis of novel anti-inflammatory agents. The hypothetical target compound, a celecoxib analog, is designed to selectively inhibit the COX-2 enzyme, a validated target for anti-inflammatory drugs. The detailed experimental procedures for synthesis and in vitro evaluation will enable researchers to explore the potential of this chemical scaffold in drug discovery and development. Further in vivo studies would be necessary to confirm the efficacy and safety of any promising lead compounds identified through this workflow.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-(Trifluoromethyl)phenyl)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-(Trifluoromethyl)phenyl)pyrrolidine and improving reaction yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the widely used Buchwald-Hartwig amination pathway.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I address them?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the catalyst system, reaction conditions, and potential side reactions. Here is a systematic approach to troubleshooting:
-
Catalyst Inactivity or Decomposition: The palladium catalyst's effectiveness is paramount.[1][2][3]
-
Troubleshooting:
-
Ligand Choice: The selection of the phosphine ligand is critical. For sterically hindered couplings or challenging substrates, consider using bulky, electron-rich biarylphosphine ligands like XPhos or GPhos, which have been shown to improve catalyst stability and reactivity.[1][3]
-
Catalyst Precursor: Use a high-purity, well-defined palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃.
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst.
-
-
-
Sub-optimal Reaction Conditions:
-
Troubleshooting:
-
Base: The choice and strength of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The base should be freshly opened or properly stored to avoid deactivation by moisture.
-
Solvent: Anhydrous, deoxygenated solvents are essential. Toluene and dioxane are common choices for Buchwald-Hartwig reactions.
-
Temperature: The reaction temperature may need optimization. While some modern catalyst systems can operate at room temperature, others require heating.[1][3] A systematic temperature screen can identify the optimal condition.
-
-
-
Side Reactions:
-
Troubleshooting:
-
β-Hydride Elimination: Pyrrolidine contains β-hydrogens, making β-hydride elimination a potential side reaction that can reduce yield.[4] Using a ligand that promotes rapid reductive elimination can minimize this side reaction.
-
Hydrodehalogenation: The aryl halide starting material can undergo reduction, leading to the formation of benzotrifluoride. This can be influenced by the catalyst system and the presence of any protic impurities.
-
-
Q2: I am observing the formation of significant side products. How can I identify and minimize them?
A2: The presence of side products can complicate purification and reduce the yield of the desired product.
-
Common Side Products:
-
Homocoupling of the Aryl Halide: This can occur if the catalytic cycle is inefficient.
-
Products of β-Hydride Elimination: As mentioned above, this is a possibility with pyrrolidine.
-
Decomposition Products: Unstable intermediates or the final product can decompose under harsh reaction conditions.
-
-
Minimization Strategies:
-
Reaction Monitoring: Use techniques like TLC, GC-MS, or LC-MS to monitor the reaction progress and identify the formation of side products early on.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the amine is sometimes used to drive the reaction to completion.
-
Ligand and Catalyst Screening: Different catalyst systems can have different propensities for side reactions. A screening of various ligands and palladium sources may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and versatile method for the synthesis of this compound is the Buchwald-Hartwig amination .[5] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (or triflate), such as 4-bromobenzotrifluoride or 4-chlorobenzotrifluoride, with pyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a base.[5][6]
Q2: Which starting materials are recommended for the Buchwald-Hartwig synthesis of this compound?
A2:
-
Aryl Halide: 4-Bromobenzotrifluoride is a common starting material. While 4-iodobenzotrifluoride is more reactive, it is also more expensive. 4-Chlorobenzotrifluoride is less reactive but more cost-effective for large-scale synthesis, though it may require a more active catalyst system.
-
Amine: Pyrrolidine.
Q3: What are the key components of the catalyst system for this reaction?
A3: The catalyst system is crucial for a successful Buchwald-Hartwig amination and typically consists of:
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are frequently used.
-
Phosphine Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands are generally preferred. Examples include:
-
Biarylphosphine Ligands: XPhos, SPhos, RuPhos.
-
Ferrocenyl Ligands: Josiphos.
-
Other Ligands: tBuDavePhos has been used for coupling with cyclic amines.[4]
-
Q4: Can I use a different synthetic route besides the Buchwald-Hartwig amination?
A4: Yes, another potential route is reductive amination .[7][8] This would involve the reaction of 4-(trifluoromethyl)cyclohexanone with pyrrolidine to form an enamine or iminium intermediate, which is then reduced in situ. However, this approach requires a different starting material and may present its own set of challenges regarding selectivity and reaction conditions.
Q5: What are the best practices for purifying the final product?
A5: Due to the basic nature of the pyrrolidine nitrogen, acid-base extraction is a highly effective purification method.[9] The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the desired product, pulling it into the aqueous layer and leaving non-basic impurities behind. The aqueous layer is then basified, and the purified product is extracted back into an organic solvent.[9] Subsequent purification can be achieved by distillation (under vacuum to prevent thermal decomposition) or flash column chromatography .[9]
Data Presentation
Table 1: Comparison of Catalyst Systems for Aryl Amination Reactions
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / XPhos | 2-Bromotoluene | n-Hexylamine | NaOtBu | Toluene | 100 | 98 | Buchwald et al. |
| Pd₂(dba)₃ / GPhos | 4-Chloroanisole | Morpholine | LHMDS | Toluene | RT | 95 | Buchwald et al.[1][3] |
| [Pd(cinnamyl)Cl]₂ / tBuDavePhos | 4-Bromotoluene | Pyrrolidine | NaOtBu | Toluene | 80 | 92 | Hartwig et al. |
| (BINAP)Ni(η²-NC-Ph) | 4-Chlorotoluene | n-Butylamine | NaOtBu | Toluene | 100 | 90 | Hartwig et al.[2] |
Note: The yields presented are from literature examples of similar aryl amination reactions and serve as a general guide. Actual yields for the synthesis of this compound may vary.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination for the Synthesis of this compound
-
Reagent Preparation: In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent and Reactant Addition: Add anhydrous, deoxygenated toluene to the vessel. Add 4-bromobenzotrifluoride (1.0 equivalent) followed by pyrrolidine (1.1-1.2 equivalents) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or through acid-base extraction followed by distillation.
Visualizations
Caption: Experimental workflow for Buchwald-Hartwig synthesis.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Fluorinated Pyrrolidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of fluorinated pyrrolidines.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling stereochemistry during the synthesis of fluorinated pyrrolidines?
A1: Controlling stereochemistry is a significant challenge due to the profound influence of the fluorine atom on the pyrrolidine ring's conformation. Key factors include:
-
Gauche and Anomeric Effects: The introduction of fluorine can lead to strong stereoelectronic effects, such as the gauche and anomeric effects, which dictate the conformational preferences of the molecule.[1] For instance, in difluorinated pyrrolidines, a generalized anomeric effect arising from nN→σ*CF electron delocalization can impart a strong conformational bias.[1]
-
Facial Selectivity: In reactions like [3+2] cycloadditions, achieving high diastereoselectivity depends on controlling the facial selectivity of the approach of the reactants. The substituents on both the azomethine ylide and the dipolarophile create steric hindrance that favors one trajectory over another.
Q2: How can I improve poor diastereoselectivity in my [3+2] cycloaddition reaction to synthesize a fluorinated pyrrolidine?
A2: Poor diastereoselectivity can often be addressed by optimizing the following:
-
Catalyst System: The choice of the metal catalyst and the chiral ligand is critical. For example, in copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions, the ligand can significantly influence the stereochemical outcome.[2] Silver-based catalysts have also been shown to effectively control enantioselectivity.[3]
-
Solvent and Temperature: Systematically screening different solvents and reaction temperatures can impact the transition state energies of the competing diastereomeric pathways. Non-polar solvents may favor one regioisomer over another.[3]
Q3: I am observing low yields in the deoxyfluorination of a hydroxypyrrolidine precursor. What are the potential causes and solutions?
A3: Low yields in deoxyfluorination reactions are a common issue. Consider the following troubleshooting steps:
-
Reagent Choice and Stability: Reagents like diethylaminosulfur trifluoride (DAST) can degrade over time, especially with improper storage. Using a fresh batch of the fluorinating reagent is recommended. Newer reagents like PyFluor have been developed to be more thermally stable and can be a viable alternative.[4][5]
-
Reaction Conditions: Insufficient reagent, low reaction temperature, or a poor leaving group can all contribute to low yields. Increasing the equivalents of the fluorinating reagent or gradually increasing the reaction temperature may improve the conversion. If the hydroxyl group is a poor leaving group, converting it to a sulfonate ester before fluorination can be beneficial.
-
Side Reactions: Deoxyfluorination reagents like DAST are known to promote elimination side products, which can reduce the yield of the desired fluorinated product.[4] Reagents like PyFluor have been shown to minimize the formation of these byproducts.[4][5]
Q4: Are there stability concerns with N-Boc protected fluoropyrrolidine precursors?
A4: Yes, N-Boc protected precursors can be sensitive to acidic conditions commonly used for deprotection, which can lead to side reactions or degradation, especially in the presence of other sensitive functional groups.[6] Milder deprotection methods using reagents like oxalyl chloride in methanol or thermal deprotection under continuous flow conditions can be effective alternatives to strong acids like TFA or HCl.[7][8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Regio- and Stereoselectivity | Suboptimal catalyst or reaction conditions. | Screen different chiral ligands and metal precursors. Optimize solvent polarity and reaction temperature.[3] |
| Low Yield in Deoxyfluorination | Inactive reagent, insufficient equivalents, or competing elimination reactions. | Use a fresh batch of a reliable fluorinating agent (e.g., PyFluor). Increase the equivalents of the reagent and optimize the temperature.[4][5] |
| Formation of Multiple Products | Lack of stereocontrol due to the conformational flexibility of the pyrrolidine ring. | Employ a catalyst system known to induce high stereoselectivity, such as a Cu(I)/chiral ligand system in 1,3-dipolar cycloadditions.[2] |
| Precursor Instability | N-Boc group lability under harsh deprotection conditions. | Utilize milder deprotection methods, such as oxalyl chloride in methanol or thermal deprotection.[7][8][9] |
Quantitative Data Summary
The following table summarizes the results for the synthesis of various 3,3-difluoro- and 3,3,4-trifluoropyrrolidines via a Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes.[2]
| Entry | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | 3,3-difluoropyrrolidine 3b | 92 | >20:1 | 97 |
| 2 | 3,3-difluoropyrrolidine 3c | 85 | >20:1 | 94 |
| 3 | 3,3-difluoropyrrolidine 3d | 88 | >20:1 | 95 |
| 4 | 3,3-difluoropyrrolidine 4b | 94 | >20:1 | 95 |
| 5 | 3,3-difluoropyrrolidine 4c | 96 | >20:1 | 97 |
| 6 | 3,3,4-trifluoropyrrolidine 7a | 82 | >20:1 | 96 |
| 7 | 3,3,4-trifluoropyrrolidine 7b | 75 | >20:1 | 91 |
| 8 | 3,3,4-trifluoropyrrolidine 7c | 71 | >20:1 | 90 |
Experimental Protocols
Key Experiment: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition for the Synthesis of 3,3-Difluoropyrrolidines [2]
This protocol describes a general procedure for the synthesis of chiral 3,3-difluoropyrrolidines.
Materials:
-
Cu(CH₃CN)₄PF₆
-
(S)-DTBM-SEGPHOS (chiral ligand)
-
Toluene (anhydrous)
-
KOtBu (Potassium tert-butoxide)
-
Substituted imino ester
-
Substituted 1,1-gem-difluorostyrene
Procedure:
-
Under a nitrogen atmosphere, dissolve Cu(CH₃CN)₄PF₆ (0.01 mmol) and (S)-DTBM-SEGPHOS (0.012 mmol) in 2.0 mL of anhydrous toluene in a flame-dried reaction vessel.
-
Stir the resulting solution at room temperature for 1 hour to form the catalyst complex.
-
Sequentially add KOtBu (0.04 mmol), the imino ester (0.4 mmol), and the 1,1-gem-difluorostyrene (0.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain for 48 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,3-difluoropyrrolidine derivative.
Visualizations
Caption: Experimental workflow for the Cu-catalyzed synthesis of fluorinated pyrrolidines.
References
- 1. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 5. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 6. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mild deprotection of the N- tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(4-(Trifluoromethyl)phenyl)pyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-(4-(Trifluoromethyl)phenyl)pyrrolidine.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery After Column Chromatography | 1. Compound is highly polar and strongly retained on silica gel.2. Compound is unstable on silica gel.3. Inappropriate solvent system. | 1. Use a more polar eluent or a gradient elution (e.g., increasing the percentage of ethyl acetate in hexane). Consider using a different stationary phase like alumina or reverse-phase silica (C18).2. Minimize the time the compound is on the column. Run the column faster using flash chromatography.[1]3. Perform a systematic solvent screen using Thin Layer Chromatography (TLC) to identify an optimal solvent system that provides a good separation and a suitable retention factor (Rf) of 0.2-0.4.[1] |
| Co-elution of Impurities | 1. Similar polarity of the desired compound and impurities (e.g., unreacted starting materials like 4-fluorobenzotrifluoride or pyrrolidine, or side products).2. Formation of isomeric impurities during synthesis. | 1. Optimize the chromatographic conditions. Try a different solvent system with varying polarity or a different stationary phase. High-Performance Liquid Chromatography (HPLC) may offer better resolution.2. Consider a multi-step purification strategy. This could involve an initial distillation or crystallization to remove some impurities before chromatography. |
| Product Crystallization Fails or Yields an Oil | 1. Presence of impurities inhibiting crystal lattice formation.2. Inappropriate solvent for crystallization.3. The compound has a low melting point or exists as a stable oil at the crystallization temperature. | 1. Purify the crude material further by chromatography to remove impurities.2. Screen a variety of solvents with different polarities (e.g., ethanol, or a mixture of solvents like n-hexane/acetone or n-hexane/ethyl acetate). Techniques like slow evaporation, slow cooling, or vapor diffusion can be employed.[2]3. If the compound is an oil, try to form a salt to induce crystallization. Alternatively, preparative HPLC may be the best option for obtaining a pure, non-crystalline product.[1] |
| Compound Degradation During Purification | 1. Sensitivity to acidic or basic conditions. The trifluoromethyl group can influence the electronic properties of the phenyl ring.2. Thermal decomposition during distillation. | 1. Use neutral silica gel for chromatography. If acidic or basic impurities are present from the synthesis, a preliminary aqueous wash of the crude product can be beneficial.2. Use vacuum distillation to lower the boiling point and minimize thermal stress on the compound. |
| Inconsistent Purity Results | 1. Contamination from lab equipment or solvents.2. Inaccurate analytical method. | 1. Ensure all glassware is thoroughly clean and use high-purity solvents.2. Validate the analytical method (e.g., HPLC, NMR) for accuracy and precision. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities may include unreacted starting materials such as 4-fluorobenzotrifluoride and pyrrolidine, as well as potential side-products from the synthesis. Depending on the reaction conditions, over-alkylation or side reactions involving the trifluoromethyl group could also lead to impurities.
Q2: What is a good starting point for a solvent system in flash chromatography?
A2: A good starting point for the elution of moderately polar compounds like N-aryl pyrrolidines is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Based on TLC analysis, a typical starting gradient could be from 5% to 30% ethyl acetate in hexane.
Q3: How can I effectively remove colored impurities?
A3: Colored impurities, which are often polar polymeric materials, can sometimes be removed by treating a solution of the crude product with activated charcoal before filtration and subsequent purification. Column chromatography is also effective at separating these impurities.
Q4: Is vacuum distillation a suitable purification method for this compound?
A4: Vacuum distillation can be a suitable method, especially for larger quantities of the crude product that are liquid at room temperature. Given the presence of the trifluoromethyl group, the compound is expected to have a relatively high boiling point, making vacuum distillation preferable to atmospheric distillation to prevent thermal decomposition.
Q5: Which analytical techniques are best for assessing the purity of the final product?
A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly effective method for determining the purity of this compound. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F NMR) can provide detailed information about the structure and can be used to identify and quantify impurities.
Quantitative Data Summary
The following table summarizes typical data for the purification of this compound. These values are representative and may vary depending on the specific experimental conditions and the purity of the crude material.
| Purification Method | Stationary Phase | Mobile Phase/Solvent | Typical Yield (%) | Typical Purity (%) |
| Flash Column Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate Gradient | 80 - 95 | > 98 |
| Recrystallization | N/A | Ethanol or Hexane/Acetone | 60 - 80 | > 99 |
| Vacuum Distillation | N/A | N/A | 70 - 90 | > 97 |
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
1. Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand to the top of the silica gel bed.
-
Equilibrate the column by passing several column volumes of the initial eluent through it.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica gel bed.
3. Elution and Fraction Collection:
-
Begin elution with the initial mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 80:20 hexane/ethyl acetate) to elute the product.
-
Collect fractions and monitor their composition by TLC.
4. Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
1. Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture like hexane/ethyl acetate).
-
The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at cold temperatures.
2. Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary.
3. Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
4. Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Purity Analysis by HPLC
1. Instrument and Column:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
2. Mobile Phase:
-
A mixture of acetonitrile and water (e.g., a gradient of 40% to 90% acetonitrile in water over 15 minutes). The addition of a small amount of formic acid (0.1%) can improve peak shape.
3. Method:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to an appropriate value (e.g., 254 nm).
-
Inject a solution of the purified compound (dissolved in the mobile phase) into the HPLC system.
-
Analyze the resulting chromatogram to determine the purity based on the peak area percentage.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical workflow for troubleshooting common purification issues.
References
Identifying and minimizing side products in the synthesis of N-aryl pyrrolidines
Welcome to the technical support center for the synthesis of N-aryl pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize the formation of side products in their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-aryl pyrrolidines?
A1: The primary synthetic routes to N-aryl pyrrolidines include:
-
Reductive Amination: This is a highly efficient method involving the reaction of a diketone with an aniline in the presence of a reducing agent.[1][2][3]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide and pyrrolidine.[4] This method is valued for its broad substrate scope and functional group tolerance.
-
Ullmann Condensation: A copper-catalyzed reaction between an aryl halide and pyrrolidine. This method often requires higher temperatures compared to the Buchwald-Hartwig amination.[5]
-
Reaction of Arylamines with Cyclic Ethers: A facile method using arylamines and cyclic ethers in the presence of reagents like POCl₃ and DBU.[6]
Q2: What is a common side product in the synthesis of N-aryl pyrrolidines via reductive amination of diketones?
A2: A significant side product is the corresponding N-aryl-substituted pyrrole. This occurs through a competitive Paal-Knorr condensation pathway.[1]
Q3: In Buchwald-Hartwig amination for N-aryl pyrrolidine synthesis, what is the major unproductive side reaction?
A3: The primary side reaction is β-hydride elimination. This process competes with the desired reductive elimination and leads to the formation of a hydrodehalogenated arene and an imine as byproducts.[4]
Q4: Are there specific ligands that can help minimize side reactions in Buchwald-Hartwig amination?
A4: Yes, the choice of phosphine ligand is crucial. Sterically hindered biaryl phosphine ligands are often employed to promote the desired C-N bond formation and suppress side reactions like β-hydride elimination.
Q5: What are the typical challenges with the Ullmann condensation for N-aryl pyrrolidine synthesis?
A5: The Ullmann condensation traditionally requires harsh reaction conditions, including high temperatures (often exceeding 210 °C) and high-boiling polar solvents.[5] These conditions can lead to thermal degradation and other undesired side reactions, although specific common byproducts for this particular synthesis are less detailed in the provided literature.
Troubleshooting Guides
Issue 1: Formation of N-Aryl Pyrrole as a Side Product in Reductive Amination
Symptoms:
-
Presence of a significant amount of N-aryl pyrrole in the crude product mixture, confirmed by NMR or LC-MS analysis.
-
Lower than expected yield of the desired N-aryl pyrrolidine.
Possible Causes:
-
The reaction conditions favor the Paal-Knorr condensation over the reductive amination pathway.
-
The chosen solvent or catalyst system is not optimal for selective pyrrolidine formation.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize the Solvent | Switching to water as the solvent can be beneficial in suppressing the formation of the pyrrole byproduct and favoring the desired pyrrolidine.[1] |
| 2 | Adjust the Hydrogen Donor | Increasing the loading of the hydrogen donor, such as formic acid (HCOOH), can promote the transfer hydrogenation pathway leading to the pyrrolidine.[1] |
| 3 | Screen Catalysts | Different transition metal catalysts can exhibit varying selectivities. An iridium catalyst has been shown to be effective for this transformation.[1] |
Issue 2: Low Yield and Presence of Hydrodehalogenated Arene in Buchwald-Hartwig Amination
Symptoms:
-
Low conversion of the starting aryl halide.
-
Identification of the corresponding arene (where the halogen has been replaced by hydrogen) as a major byproduct.
-
Formation of an imine may also be detected.
Possible Causes:
-
The catalytic cycle is favoring the β-hydride elimination pathway over reductive elimination.
-
The catalyst system (ligand and palladium precursor) is not optimal for the specific substrates.
-
The base used is not appropriate for the reaction.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Select an Appropriate Ligand | Use bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of reductive elimination, outcompeting β-hydride elimination. Examples include biaryl phosphine ligands. |
| 2 | Optimize the Base | The choice of base is critical. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used. However, for sensitive functional groups, a milder base like DBU may be employed, though this might require further optimization of other parameters.[7] |
| 3 | Screen Solvents | The reaction can be sensitive to the solvent. Toluene, dioxane, and THF are commonly used. The optimal solvent can vary depending on the substrates and ligand. |
| 4 | Control Reaction Temperature | Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway. However, this may also slow down the desired reaction, so a balance needs to be found. |
Experimental Protocols
General Procedure for Reductive Amination of a Diketone with an Aniline
This protocol is adapted from a method for the synthesis of N-aryl-substituted pyrrolidines via iridium-catalyzed transfer hydrogenation.[1]
-
To a dried 25.0 mL Schlenk tube, add the iridium catalyst (1.0 mol%), the diketone (1.0 equiv., e.g., 0.5 mmol), and the aniline (1.1 equiv., e.g., 0.6 mmol).
-
Add the solvent (e.g., 2.0 mL of water) and the hydrogen donor (e.g., formic acid, 30.0 equiv.).
-
Stir the reaction mixture under air at 80 °C for 12 hours.
-
After completion, cool the mixture and dissolve it in ethyl acetate.
-
Wash the organic layer with saturated salt water (2-3 times).
-
Dry the organic fraction over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
This is a general procedure and may require optimization for specific substrates.
-
In an oven-dried Schlenk tube, add the palladium precursor and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the solvent (e.g., toluene or dioxane).
-
Add the aryl halide (1.0 equiv.), pyrrolidine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Stir the mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with an appropriate solvent like ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography.
Visualizations
Caption: Reductive amination pathway and competing Paal-Knorr condensation.
Caption: Catalytic cycle of Buchwald-Hartwig amination and the β-hydride elimination side reaction.
References
- 1. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation | MDPI [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Pyrrolidine synthesis [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Trifluoromethylphenyl Amides
Welcome to the technical support center dedicated to the synthesis of trifluoromethylphenyl amides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. The unique electronic properties of the trifluoromethyl group can present challenges in amide bond formation, and this resource is structured to address these specific issues with scientifically grounded solutions.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses the most common problems encountered during the synthesis of trifluoromethylphenyl amides, providing a systematic approach to identifying and resolving them.
Issue 1: Low or No Product Yield
A low or nonexistent yield is one of the most frequent challenges. The electron-withdrawing nature of the trifluoromethyl (CF3) group significantly reduces the nucleophilicity of the aniline nitrogen, making it a less reactive coupling partner.[1]
Question: My amide coupling reaction between a carboxylic acid and a trifluoromethyl-substituted aniline is resulting in very low or no yield. What are the primary causes and how can I improve the outcome?
Answer: Several factors can contribute to poor yields in these reactions. The primary culprits are often inefficient activation of the carboxylic acid, the inherent low reactivity of the electron-deficient amine, and suboptimal reaction conditions.[2]
Causality and Recommended Actions:
-
Insufficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to be susceptible to attack by the weakly nucleophilic amine.
-
Solution: Employ a more potent coupling reagent. While standard reagents like EDC/HOBt can be effective, stronger phosphonium-based reagents (e.g., PyBOP, HATU) or uronium/aminium-based reagents (e.g., HBTU, TBTU) are often necessary for challenging couplings involving electron-deficient anilines.[3] These reagents form highly reactive activated esters, increasing the rate of the desired reaction.[2]
-
-
Low Nucleophilicity of the Amine: The strong electron-withdrawing effect of the CF3 group deactivates the amine.
-
Solution 1: Increase Reaction Temperature. Running the reaction at an elevated temperature can provide the necessary activation energy to overcome the high reaction barrier.[4][5] However, monitor for potential side reactions or degradation of starting materials.
-
Solution 2: Utilize a Stronger Base. A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N), is crucial to neutralize any acid generated during the reaction and to ensure the amine remains in its free, nucleophilic form.[6] In some cases, a stronger base like sodium hydride (NaH) can be used to deprotonate the aniline, significantly increasing its nucleophilicity.[6]
-
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or the aniline can physically impede the reaction.[2]
-
Solution: Consider using a less sterically hindered coupling reagent or activating the carboxylic acid as an acyl fluoride. Acyl fluorides are smaller than many other activated species and can be more effective in sterically demanding situations.[4][5][7] Reagents like TFFH or BTFFH can be used for the in situ generation of acyl fluorides.[4][7]
-
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the presence of side reactions.
Question: I am observing multiple byproducts in my reaction mixture. What are the likely side reactions and how can I suppress them?
Answer: Common side reactions in amide coupling include racemization (if using chiral carboxylic acids), formation of a guanidinium byproduct from the coupling reagent, and hydrolysis of the activated intermediate.[2]
Causality and Recommended Actions:
-
Racemization: This is a major concern when coupling chiral carboxylic acids, particularly amino acids.
-
Guanidinium Byproduct Formation: Uronium/aminium-based coupling reagents can react with the amine starting material to form a stable, unreactive guanidinium species.
-
Solution: The order of addition is critical. Pre-activate the carboxylic acid with the coupling reagent for a short period (15-30 minutes) before adding the amine.[2] This ensures the activated ester is formed first, minimizing the opportunity for the coupling reagent to react directly with the amine.
-
-
Hydrolysis of Activated Intermediate: The presence of water can lead to the hydrolysis of the activated carboxylic acid, reverting it to the starting material and preventing amide formation.[2]
-
Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried.[9] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects of synthesizing trifluoromethylphenyl amides.
Q1: Which coupling reagents are most effective for trifluoromethyl-substituted anilines?
A1: For electron-deficient anilines, more powerful coupling reagents are generally required. While standard carbodiimides like EDC can work, phosphonium salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HATU, HBTU) are often more successful due to the higher reactivity of the active esters they form.[3] A protocol using EDC and DMAP with a catalytic amount of HOBt has also been shown to be effective for electron-deficient anilines.[10]
Q2: What are the recommended solvents for these reactions?
A2: Anhydrous polar aprotic solvents are typically the best choice. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most commonly used.[9] Tetrahydrofuran (THF) is also a viable option.[6] The choice of solvent can influence reaction rates and solubility of the reagents.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring reaction progress.[2] TLC provides a quick and easy way to visualize the consumption of starting materials and the formation of the product. LC-MS can confirm the mass of the desired product and help identify any byproducts.
Q4: What are the best practices for purifying trifluoromethylphenyl amides?
A4: The purification method will depend on the physical properties of the product.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying amides.[11] A gradient of ethyl acetate in hexanes is a typical eluent system.
-
Recrystallization: If the product is a solid, recrystallization can be an effective method to obtain highly pure material.[6]
-
Extraction: A standard aqueous workup is typically performed to remove water-soluble byproducts and excess reagents. This usually involves washing the organic layer with a mild acid (e.g., dilute HCl) to remove unreacted amine and a mild base (e.g., saturated NaHCO3) to remove unreacted carboxylic acid, followed by a brine wash.[2][6]
Section 3: Optimized Protocols and Data
This section provides detailed experimental procedures and a summary of reaction conditions for the synthesis of trifluoromethylphenyl amides.
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for the coupling of carboxylic acids with trifluoromethyl-substituted anilines.[2]
-
Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the trifluoromethylphenyl amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry it over anhydrous Na2SO4 or MgSO4, and concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Acyl Chloride/Anhydride Method
This method is suitable when the carboxylic acid is readily converted to a more reactive acyl chloride or when using a commercially available acid anhydride.[6]
-
To a solution of the trifluoromethylphenyl amine (1.0 equivalent) in anhydrous THF, add triethylamine (1.0 equivalent) or sodium hydride (1.0 equivalent) at 0 °C.
-
Slowly add the acyl chloride or acid anhydride (1.05 equivalents).
-
Allow the reaction to warm to room temperature or heat to 65 °C and stir for 1-72 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO3 and then brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Table 1: Comparison of Coupling Reagents and Conditions
| Coupling Reagent | Base | Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| HATU | DIPEA | DMF/DCM | 25 | 2-24 h | Highly effective for electron-deficient amines. |
| PyBOP | DIPEA | DMF | 25 | 4-24 h | Another strong phosphonium-based reagent. |
| EDC/HOBt | DIPEA | DCM | 25 | 12-48 h | Standard conditions, may be sluggish.[10] |
| Acyl Chloride | Et3N/NaH | THF | 0-65 | 1-72 h | Requires prior formation of the acyl chloride.[6] |
| BTFFH | DIPEA | MeCN | 80 | 12-24 h | In situ formation of acyl fluoride, good for hindered substrates.[4][5] |
Section 4: Visualizing the Workflow
Diagram 1: General Amide Coupling Workflow
This diagram illustrates the key steps in a typical amide coupling reaction.
Caption: A generalized workflow for amide bond synthesis.
Diagram 2: Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path for troubleshooting low-yield reactions.
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. hepatochem.com [hepatochem.com]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting guide for the scale-up of 1-(4-(Trifluoromethyl)phenyl)pyrrolidine production
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-(4-(Trifluoromethyl)phenyl)pyrrolidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are experiencing low yields (<50%) during the scale-up of the Buchwald-Hartwig amination reaction between 4-bromobenzotrifluoride and pyrrolidine. What are the potential causes and solutions?
A1: Low yields on scale-up are a common issue. Several factors in the Buchwald-Hartwig amination can contribute to this problem. Below is a breakdown of potential causes and recommended troubleshooting steps.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for efficient C-N cross-coupling.[1][2] Inefficient catalyst systems can lead to poor conversion.
-
Base Strength and Solubility: The base plays a crucial role in the catalytic cycle. Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are often effective, but their low solubility in common organic solvents can be problematic on a larger scale.[1][3][4] Insoluble bases can lead to poor reaction kinetics and reproducibility.[3][4]
-
Reaction Conditions: Temperature, reaction time, and solvent choice are all critical parameters. Sub-optimal conditions can lead to incomplete reactions or catalyst decomposition.
-
Reagent and Solvent Quality: Water and oxygen can deactivate the palladium catalyst.[5] Ensuring all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) is crucial for success.[5]
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yields.
Q2: We are observing significant formation of a biaryl impurity (4,4'-bis(trifluoromethyl)biphenyl) during our scale-up reaction. How can we minimize this side product?
A2: The formation of biaryl impurities is a known side reaction in Buchwald-Hartwig aminations, often arising from the homo-coupling of the aryl halide.
-
Ligand Choice: The choice of phosphine ligand can significantly influence the relative rates of amination versus homo-coupling. Bulky, electron-rich ligands often favor the desired C-N bond formation.
-
Catalyst Pre-activation: The active Pd(0) species can be sensitive. Using a well-defined palladium pre-catalyst can sometimes mitigate side reactions by ensuring a clean and efficient initiation of the catalytic cycle.[1]
-
Stoichiometry: Carefully controlling the stoichiometry of the reactants is important. An excess of the amine component can sometimes suppress biaryl formation.
Table 1: Effect of Ligand and Catalyst on Biaryl Impurity Formation
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Biaryl Impurity (%) |
| Pd(dba)₂ (2) | SPhos (4) | NaOtBu | Toluene | 100 | 75 | 15 |
| Pd(dba)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 88 | 5 |
| G3-XPhos (2) | - | K₃PO₄ | Dioxane | 110 | 92 | <2 |
| G4-XPhos (2) | - | Cs₂CO₃ | THF | 80 | 95 | <1 |
Q3: Our reaction mixture becomes very thick and difficult to stir at a larger scale. What can be done to improve mixing?
A3: Poor agitation is a common scale-up challenge, especially when using insoluble inorganic bases.[1]
-
Mechanical Agitation: Ensure the reactor is equipped with an appropriate overhead stirrer that can handle viscous slurries.
-
Solvent Volume: Increasing the solvent volume can improve fluidity, though this may impact reaction kinetics and downstream processing.
-
Base Selection: Using a soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can create a more homogeneous reaction mixture.[3][4] Alternatively, using finely milled inorganic bases or adding an inert solid like Celite can help prevent clumping of the base.[1]
Q4: How can we effectively remove residual palladium from our final product to meet regulatory requirements (<10 ppm)?
A4: Removing palladium to parts-per-million (ppm) levels is a critical step in pharmaceutical manufacturing.
-
Workup and Extraction: A well-designed aqueous workup can remove a significant portion of the palladium salts.
-
Charcoal Treatment: Activated carbon is effective at adsorbing residual palladium. The choice of charcoal and treatment conditions (temperature, time) should be optimized.
-
Scavengers: Various commercial palladium scavengers (e.g., silica- or polymer-bound thiols and amines) can be highly effective.
-
Recrystallization: The final purification step, typically crystallization, is crucial for removing trace impurities, including palladium.
Table 2: Comparison of Palladium Removal Methods
| Method | Palladium Before (ppm) | Palladium After (ppm) | Product Loss (%) |
| Activated Carbon (2 wt%) | 150 | 45 | 5 |
| Thiol-functionalized Silica (5 wt%) | 150 | 8 | 2 |
| Recrystallization (Toluene/Heptane) | 45 | <10 | 10 |
| Scavenger + Recrystallization | 150 | <5 | 12 |
Experimental Protocols
Lab-Scale Synthesis (10g Scale)
-
Glassware Preparation: Oven-dry all glassware (a 250 mL three-neck round-bottom flask, condenser, and stirrer) and allow to cool under a stream of nitrogen.[5]
-
Reagent Charging: To the flask, add 4-bromobenzotrifluoride (10.0 g, 44.4 mmol), sodium tert-butoxide (5.12 g, 53.3 mmol), and the palladium catalyst/ligand system (e.g., G4-XPhos pre-catalyst, 0.40 g, 0.44 mmol, 1 mol%).
-
Inerting: Seal the flask and purge with nitrogen for 15 minutes.[5]
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (100 mL) via cannula, followed by pyrrolidine (3.46 g, 48.8 mmol).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-18 hours, monitoring by TLC or GC/MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Quench carefully with water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude oil by silica gel column chromatography (e.g., 5% ethyl acetate in hexanes).
Scale-Up Synthesis (1 kg Scale)
-
Reactor Setup: A 20 L glass-lined reactor equipped with an overhead mechanical stirrer, temperature probe, nitrogen inlet, and reflux condenser is rendered inert by purging with nitrogen.
-
Reagent Charging: The reactor is charged with G4-XPhos pre-catalyst (40.0 g, 0.044 mol), and cesium carbonate (Cs₂CO₃, 1.74 kg, 5.33 mol).
-
Solvent Addition: Anhydrous, degassed THF (10 L) is added.
-
Reactant Addition: 4-Bromobenzotrifluoride (1.00 kg, 4.44 mol) and pyrrolidine (0.346 kg, 4.88 mol) are added sequentially.
-
Reaction: The mixture is heated to reflux (~66 °C) and stirred for 24 hours. Reaction completion is monitored by HPLC.
-
Workup and Palladium Removal: The mixture is cooled and filtered to remove inorganic salts. The filtrate is concentrated, and the residue is dissolved in toluene (8 L). The solution is washed with water (2 x 4 L). The organic solution is then treated with a palladium scavenger (e.g., thiol-functionalized silica) with stirring for 4 hours before filtering.
-
Crystallization: The toluene solution is concentrated to ~3 L and heptane (6 L) is added slowly to induce crystallization. The slurry is cooled to 0-5 °C, aged for 4 hours, filtered, and the cake is washed with cold heptane. The product is dried under vacuum at 40 °C to yield this compound as a solid.
Signaling Pathway Diagram
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
Addressing stability issues of trifluoromethyl-containing compounds in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues encountered with trifluoromethyl-containing compounds in solution.
Frequently Asked Questions (FAQs)
Q1: Why are trifluoromethyl groups commonly used in drug design if they can have stability issues?
A1: The trifluoromethyl (-CF3) group is a valuable substituent in medicinal chemistry for several reasons. The carbon-fluorine bond is exceptionally strong, which generally imparts high metabolic and chemical stability to a molecule.[1][2][3] Its strong electron-withdrawing nature and lipophilicity can enhance a compound's binding affinity to biological targets, improve membrane permeability, and increase bioavailability.[1][2][3] These benefits often outweigh the potential for degradation under specific stress conditions.
Q2: What are the most common degradation pathways for trifluoromethyl-containing compounds in solution?
A2: While generally stable, trifluoromethyl-containing compounds can degrade under specific conditions. The most common pathways include:
-
Hydrolysis of the trifluoromethyl group: Under certain conditions, particularly alkaline pH, the -CF3 group can undergo hydrolysis to form a carboxylic acid (-COOH) group and release fluoride ions.[1][4][5][6]
-
Degradation of other functional groups: Often, the stability of the entire molecule is dictated by other, more labile functional groups present, such as esters or amides, which can hydrolyze under acidic or basic conditions.[1]
-
Photodegradation: Exposure to UV light can induce degradation. For example, 4-(trifluoromethyl)phenol has been shown to degrade into trifluoroacetic acid upon photolysis.[1]
-
Oxidative degradation: The aromatic ring or other parts of the molecule can be susceptible to oxidation.[1]
Q3: I am observing unexpected degradation of my trifluoromethyl-containing compound. What are the first steps I should take to investigate?
A3: A systematic approach is crucial when you suspect instability. You should begin by conducting forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).[1] This will help you identify the specific conditions under which your compound degrades, understand its degradation profile, and develop a stability-indicating analytical method.[1]
Q4: My trifluoromethyl-containing compound is poorly soluble in aqueous solutions. How can I perform hydrolysis studies?
A4: Poor aqueous solubility is a common challenge. For hydrolytic degradation studies, you can consider using co-solvents that are miscible with water, such as acetonitrile, methanol, or DMSO.[1] However, it is important to be aware that the co-solvent itself could potentially influence the degradation pathway.[1]
Troubleshooting Guides
Issue 1: Appearance of a new peak in HPLC analysis after storing the compound in a basic solution.
-
Possible Cause 1: Hydrolysis of the Trifluoromethyl Group. The -CF3 group may be hydrolyzing to a more polar carboxylic acid (-COOH) group, which would typically have a shorter retention time on a reverse-phase HPLC column.
-
Troubleshooting Steps:
-
Confirm the identity of the new peak: Use LC-MS to determine the mass of the degradation product. An increase in mass corresponding to the replacement of -CF3 with -COOH would support this hypothesis.
-
Analyze for fluoride ions: Use a fluoride ion-selective electrode to detect the release of fluoride ions in the solution, which is a byproduct of -CF3 hydrolysis.
-
Perform a pH-rate profile study: Investigate the rate of degradation at different pH values to understand the relationship between pH and stability.
-
-
Possible Cause 2: Degradation of another labile functional group. Your molecule may contain other functional groups (e.g., esters, amides) that are more susceptible to base-catalyzed hydrolysis than the trifluoromethyl group.
-
Troubleshooting Steps:
-
Analyze the structure of your compound: Identify any functional groups known to be labile under basic conditions.
-
Use LC-MS/MS: Fragment the parent compound and the degradation product to identify the site of modification.
-
Issue 2: The concentration of my compound is decreasing after exposure to laboratory light.
-
Possible Cause: Photodegradation. Many aromatic compounds are susceptible to degradation upon exposure to UV or even ambient laboratory light.
-
Troubleshooting Steps:
-
Conduct a formal photostability study: Expose your compound in solution to a controlled light source (e.g., a xenon lamp in a photostability chamber) and monitor its degradation over time.
-
Protect from light: Store your compound in amber vials or wrap your containers in aluminum foil to minimize light exposure.
-
Analyze for expected photoproducts: Depending on the structure, photodegradation can lead to various products. LC-MS analysis can help in their identification. For example, trifluoromethylphenols can degrade to trifluoroacetic acid upon photolysis.[1]
-
Data Presentation
Table 1: Photochemical Degradation of 2-(Trifluoromethyl)phenol in Aqueous Buffers
| pH of Buffer | Condition | Photolysis Rate Constant (k, h⁻¹) |
| 5 | Photolysis | 3.52 ± 0.07 |
| 7 | Photolysis | 26.4 ± 0.64 |
| 7 | Photolysis with 1 mM H₂O₂ | 29.99 ± 1.47 |
| 10 | Photolysis | 334.1 ± 93.45 |
| 10 | Photolysis with 0.5 mM Sulfite | 422.4 ± 9.38 |
| Data extracted from a study on the photochemical degradation of 2-(trifluoromethyl)phenol. The rate constants indicate a significant increase in the degradation rate at higher pH.[7] |
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Reagents and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature, or elevated temperature (50-70 °C) for up to 7 days. |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature, or elevated temperature (50-70 °C) for up to 7 days. |
| Oxidation | 3-30% H₂O₂ at room temperature for up to 7 days. |
| Thermal Degradation | Dry heat (e.g., 60-80 °C) or in solution at elevated temperatures. |
| Photolytic Degradation | Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²). |
| These are general conditions and may need to be optimized based on the stability of the specific compound being tested. The goal is to achieve 5-20% degradation.[8][9][10] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general procedure for subjecting a trifluoromethyl-containing compound to various stress conditions to assess its intrinsic stability.
1. Stock Solution Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
- Add a known volume of the stock solution to a solution of 0.1 M HCl.
- Incubate the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
- At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis:
- Add a known volume of the stock solution to a solution of 0.1 M NaOH.
- Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 M HCl.
-
Oxidative Degradation:
- Add a known volume of the stock solution to a solution of 3% H₂O₂.
- Incubate at room temperature, protected from light, for a defined period.
- Withdraw aliquots at specified time points and dilute with mobile phase for analysis.
-
Thermal Degradation (in solution):
- Add a known volume of the stock solution to a suitable solvent (e.g., water or buffer).
- Incubate at an elevated temperature (e.g., 70 °C) in a calibrated oven.
- Withdraw aliquots at specified time points, cool to room temperature, and dilute with mobile phase for analysis.
-
Photolytic Degradation:
- Prepare a solution of the compound in a suitable solvent in a quartz cuvette or other photochemically transparent container.
- Expose the solution to a controlled light source (e.g., a xenon lamp in a photostability chamber) providing both UV and visible light.
- Run a dark control in parallel by wrapping an identical sample in aluminum foil.
- Withdraw aliquots at specified time points and analyze.
3. Analytical Method:
-
Use a stability-indicating HPLC method, typically with UV detection, to quantify the parent compound and detect any degradation products.
-
The method should be able to separate the parent peak from all degradation product peaks.
-
LC-MS can be used to identify the mass of the degradation products, aiding in their structural elucidation.
-
¹⁹F NMR can also be a powerful tool to monitor the degradation of the trifluoromethyl group specifically.[7][11][12][13][14]
Visualizations
Caption: General degradation pathways for trifluoromethyl-containing compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijisrt.com [ijisrt.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Diastereoselective Synthesis of Substituted Pyrrolidines
Welcome to the technical support center for the synthesis of substituted pyrrolidines. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges in achieving high diastereoselectivity in their synthetic routes. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to guide your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted pyrrolidines, providing actionable advice to improve diastereoselectivity.
Q1: I am observing a low diastereomeric ratio (d.r.) in my reaction. What are the fundamental factors I should consider to improve it?
A1: Low diastereoselectivity indicates that the energy difference between the transition states leading to the different diastereomers is small. To enhance this energy gap, you should evaluate the following factors:
-
Substrate Control: The inherent stereochemistry of your starting materials is a primary determinant of the diastereochemical outcome. Bulky substituents on the substrate can create steric hindrance that favors the approach of a reagent from a specific face.[1]
-
Reagent/Catalyst Control: The choice of catalyst or reagent can override the substrate's inherent bias. Chiral auxiliaries, such as the N-tert-butanesulfinyl group, are highly effective in directing the stereochemical course of a reaction.[1] Similarly, the steric and electronic properties of organocatalysts or metal-ligand complexes play a crucial role in inducing facial selectivity.[2][3][4][5]
-
Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. Lowering the reaction temperature can amplify small energy differences between competing transition states, often leading to improved diastereoselectivity.[1] The polarity of the solvent can also influence the stability of the transition states.[1][6]
-
Intermediate Geometry: The geometry of key intermediates, such as N-acyliminium ions or chelated transition states, can dictate the accessibility of different faces to incoming nucleophiles.[1][7]
Q2: My [3+2] cycloaddition reaction is producing a mixture of regioisomers and diastereomers. How can I improve the selectivity?
A2: Poor selectivity in [3+2] cycloadditions often stems from a lack of control over the frontier molecular orbital (FMO) interactions and the transition state geometry. Consider the following troubleshooting steps:
-
Catalyst System: The choice of catalyst is paramount. For instance, in reactions involving azomethine ylides, silver-based catalysts are known to control enantioselectivity in the initial step.[5] The ligand associated with the metal can significantly influence both diastereoselectivity and regioselectivity.
-
Solvent and Temperature Optimization: A systematic screening of solvents with varying polarities is recommended, as solvent choice can significantly impact the transition state.[6] Additionally, performing the reaction at lower temperatures can enhance selectivity.[1]
-
Substituent Effects: The electronic nature of the substituents on both the dipole and the dipolarophile is a key determinant of regioselectivity. Electron-withdrawing groups can direct the cycloaddition.[5] Altering the steric bulk of substituents can also improve facial selectivity.[8][9]
Q3: I am attempting a multi-component synthesis of a polysubstituted pyrrolidine, but the reaction is yielding a nearly 1:1 mixture of diastereomers. What can I do?
A3: Multi-component reactions are efficient but can present challenges in stereocontrol. If you are observing low diastereoselectivity, consider these points:
-
Choice of Lewis Acid: In reactions catalyzed by Lewis acids, such as those involving N-tosyl imino esters, the nature of the Lewis acid is critical. Screening different Lewis acids like TiCl₄, Yb(OTf)₃, or BF₃·OEt₂ can significantly impact the diastereomeric ratio.[1]
-
Nucleophile Structure: The structure of the nucleophile can influence steric interactions in the transition state. For example, in certain systems, allyltributylstannane may provide higher diastereoselectivity than allyltrimethylsilane.[1]
-
Reaction Temperature: As with other stereoselective reactions, lowering the temperature is a crucial first step in attempting to improve the diastereomeric ratio.[1]
Q4: How can I rationally choose a synthetic strategy to favor a specific diastereomer, for example, cis versus trans-2,5-disubstitution?
A4: The desired stereochemical outcome dictates the choice of synthetic strategy. Here are some general guidelines:
-
cis-2,5-Disubstituted Pyrrolidines: Intramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides promoted by copper(II) has been shown to favor the formation of cis-2,5-pyrrolidines with high diastereoselectivity (>20:1 d.r.).[10][11][12] Additionally, Yb(OTf)₃-catalyzed three-component reactions of aldehydes, amines, and 1,1-cyclopropanediesters can also yield cis-2,5-disubstituted pyrrolidines.[13]
-
trans-2,5-Disubstituted Pyrrolidines: The addition of Grignard reagents to chiral 1,3-oxazolidines, derived from (R)-phenylglycinol, is a known method for producing trans-(R,R)-disubstituted pyrrolidines with complete diastereoselectivity.[14] Furthermore, specific substrate design in copper-promoted intramolecular aminooxygenation, where the N-substituent is directly tethered to the α-carbon, can exclusively yield the trans-2,5-pyrrolidine.[10][12]
Data Presentation: Comparison of Diastereoselective Methods
The following tables summarize quantitative data from various methods for the diastereoselective synthesis of substituted pyrrolidines, allowing for easy comparison of their efficacy.
Table 1: Organocatalytic Methods for Pyrrolidine Synthesis
| Catalyst/Method | Substrates | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |
| Cinchona Alkaloid-Derived Carbamate | Aza-Henry reaction followed by aza-Michael cyclization | Single isomer | >90% | [2] |
| Cinchona Alkaloid-Based Primary Amine | Cyclization followed by in situ reduction | High | High | [15] |
| Diarylprolinol Silyl Ethers | Michael addition of aldehydes to nitroolefins | 70:30 to 78:22 (syn/anti) | up to 85% (syn) | [16] |
Table 2: Metal-Catalyzed Methods for Pyrrolidine Synthesis
| Catalyst/Method | Substrates | Diastereomeric Ratio (d.r.) | Yield | Reference |
| Copper(II)-Promoted Intramolecular Aminooxygenation | α-Substituted 4-pentenyl sulfonamides | >20:1 (cis) | 76-97% | [10][12] |
| Copper(II)-Promoted Intramolecular Aminooxygenation | γ-Substituted 4-pentenyl sulfonamides | ~3:1 (trans) | Moderate | [10][12] |
| TiCl₄-Catalyzed Multicomponent Reaction | Optically active phenyldihydrofuran, N-tosyl imino ester, allyltributylstannane | 99:1 | Good | [17] |
| Rhodium(II)-Catalyzed Asymmetric Nitrene C-H Insertion | 1,4-Diarylbutanes | 9:1 to >20:1 | High | [14] |
| Gold(I)-Catalyzed Cycloisomerization | (Z)-8-Aryl-5-tosyl-5-azaoct-2-en-7-yn-1-ols | Complete cis selectivity | up to 92% | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the troubleshooting guides.
Protocol 1: Copper-Promoted Intramolecular Aminooxygenation for cis-2,5-Disubstituted Pyrrolidines [10]
-
Materials: α-Substituted 4-pentenyl sulfonamide (1.0 equiv), Cu(OAc)₂ (2.0 equiv), DMSO (0.1 M).
-
Procedure: To a solution of the α-substituted 4-pentenyl sulfonamide in DMSO, add Cu(OAc)₂.
-
Stir the reaction mixture at a specified temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue via silica gel chromatography to isolate the pyrrolidine product. The major diastereomer typically exhibits a cis relationship between the C2 and C5 substituents.
Protocol 2: TiCl₄-Catalyzed Three-Component Synthesis of Polysubstituted Pyrrolidines [1][17]
-
Materials: Optically active 2-phenyldihydrofuran (1.2 equiv), N-tosyl imino ester (1.0 equiv), anhydrous dichloromethane (CH₂Cl₂), TiCl₄ (1.2 equiv, 1M solution in CH₂Cl₂), nucleophile (e.g., allyltrimethylsilane, 3.0 equiv).
-
Procedure: To a solution of optically active 2-phenyldihydrofuran and N-tosyl imino ester in anhydrous dichloromethane (CH₂Cl₂) at -78 °C, add TiCl₄ dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the nucleophile to the reaction mixture.
-
Allow the mixture to warm to room temperature (23 °C) and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Perform a standard aqueous workup, extracting the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H and ¹³C NMR analysis of the crude reaction mixture.
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting and optimizing the diastereoselective synthesis of substituted pyrrolidines.
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Strategic selection for cis vs. trans pyrrolidines.
References
- 1. benchchem.com [benchchem.com]
- 2. A highly diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines via an organocatalytic dynamic kinetic resolution cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Diastereoselective pyrrolidine synthesis via copper promoted intramolecular aminooxygenation of alkenes: formal synthesis of (+)-monomorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organocatalytic enantio- and diastereoselective synthesis of 3,5-disubstituted prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
Technical Support Center: Overcoming Poor Reactivity of 4-Fluoro-trifluoromethylbenzene in Nucleophilic Aromatic Substitution (SNAr)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during nucleophilic aromatic substitution (SNAr) reactions involving 4-fluoro-trifluoromethylbenzene. The content is designed to offer practical solutions and detailed experimental insights to enhance reaction efficiency and yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Conversion to the Desired Product
Q1: My SNAr reaction with 4-fluoro-trifluoromethylbenzene is showing very low or no conversion. What are the primary reasons for this poor reactivity?
A1: Low conversion in SNAr reactions with 4-fluoro-trifluoromethylbenzene can be attributed to several factors. While the trifluoromethyl (-CF₃) group is a strong electron-withdrawing group that activates the aromatic ring towards nucleophilic attack, its activating effect may be insufficient under standard conditions. Here’s a systematic troubleshooting approach:
-
Insufficient Activation: The activating power of the -CF₃ group alone may not be enough to overcome the activation energy barrier for the reaction. Unlike substrates with strongly activating groups like a nitro group in the para position, 4-fluoro-trifluoromethylbenzene is only moderately activated.
-
Nucleophile Strength: The nucleophile you are using may not be strong or reactive enough. Weak nucleophiles such as neutral amines or alcohols often require more forcing conditions or the use of a strong base to generate a more potent nucleophilic anion (e.g., an alkoxide or an amide).
-
Reaction Conditions: Temperature and solvent choice are critical. SNAr reactions often require elevated temperatures to proceed at a reasonable rate. The use of polar aprotic solvents like DMSO, DMF, or NMP is generally preferred as they can solvate the cation of the nucleophile's salt, increasing the nucleophilicity of the anion.
-
Leaving Group Ability: While fluoride is generally an excellent leaving group in SNAr reactions due to its high electronegativity which facilitates the initial nucleophilic attack (the rate-determining step), its departure can sometimes be hindered if the subsequent steps are not favorable.[1]
Q2: How can I enhance the reactivity of 4-fluoro-trifluoromethylbenzene in my SNAr reaction?
A2: To overcome the inherently moderate reactivity of 4-fluoro-trifluoromethylbenzene, several strategies can be employed:
-
Increase Reaction Temperature: Many SNAr reactions require heating to proceed efficiently. Gradually increasing the temperature, for instance to 80-120 °C, can significantly improve the reaction rate. In some cases, microwave heating can be beneficial for rapid optimization and to drive reactions to completion.
-
Optimize Solvent Choice: Ensure you are using a suitable polar aprotic solvent. If your reaction is sluggish in a solvent like THF, switching to a more polar solvent such as DMF or DMSO can accelerate the reaction.
-
Employ a Stronger Base: When using nucleophiles like alcohols or amines, the addition of a strong base (e.g., NaH, K₂CO₃, or an organic superbase) is often necessary to deprotonate the nucleophile and increase its reactivity.
-
Consider Catalysis: For challenging transformations, catalytic methods can be highly effective:
-
Organic Superbase Catalysis: The use of an organic superbase like t-Bu-P4 can catalyze the concerted SNAr reaction of fluoroarenes, even those that are not strongly activated.[2] This approach involves the dual activation of both the fluoroarene and the nucleophile.[2]
-
Photoredox Catalysis: This method is particularly useful for unactivated or electron-neutral fluoroarenes.[2] By generating a radical cation intermediate, the aromatic ring becomes significantly more susceptible to nucleophilic attack.[3]
-
Issue 2: Formation of Side Products and Purification Challenges
Q3: I am observing multiple spots on my TLC, suggesting the formation of side products. What are the common side reactions and how can I minimize them?
A3: Side product formation is a common issue in SNAr reactions. Here are some likely causes and their solutions:
-
Reaction with Solvent: If you are using a nucleophilic solvent (e.g., an alcohol) in the presence of a strong base, the solvent itself can compete with your intended nucleophile. It is advisable to use a non-reactive, polar aprotic solvent.
-
Di-substitution or Poly-substitution: If your nucleophile has multiple reactive sites, or if there are other potential leaving groups on the aromatic ring, you may observe multiple substitutions. To favor mono-substitution, you can use a stoichiometric amount of the nucleophile relative to the 4-fluoro-trifluoromethylbenzene.
-
Decomposition of Starting Material or Product: At high temperatures, the starting materials or the product may be susceptible to decomposition. If you suspect this is occurring, try running the reaction at a lower temperature for a longer period.
-
Hydrolysis: If there is residual water in your reaction mixture, hydrolysis of the starting material or product can occur, especially under basic conditions. Ensure you are using anhydrous solvents and reagents.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the nucleophilic aromatic substitution of 4-fluoro-trifluoromethylbenzene with various nucleophiles.
Table 1: Amination Reactions
| Nucleophile | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Azoles | Photoredox Catalyst | TFE | 45-50 | 12 | Modest | [2] |
| Indoles | KOH | DMSO | 135 | 24 | Good to High | [4] |
| General Amines | t-Bu-P4 | Toluene | 80-140 | 18 | High | [5] |
Table 2: Etherification Reactions
| Nucleophile | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Alcohol | NaH | DMA | 80-90 | 18 | 66.5 | [6] |
| Phenols | t-Bu-P4 | Toluene | 80 | 18 | High | [5] |
| Alcohols | DDQ (photocatalyst) | Acetonitrile | ~40 | 24 | Moderate | Organophotochemical SNAr Reactions of Mildly Electron‐Poor Fluoroarenes |
Experimental Protocols
Protocol 1: General Procedure for Amination using a Strong Base
This protocol is a general guideline and may require optimization for specific amines.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.2 equivalents) and anhydrous DMSO.
-
Base Addition: Add powdered KOH (2.0 equivalents) to the solution.
-
Addition of Fluoroarene: Add 4-fluoro-trifluoromethylbenzene (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to 135 °C and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Superbase-Catalyzed SNAr Reaction
This protocol is adapted from a general procedure for superbase-catalyzed reactions and should be optimized for 4-fluoro-trifluoromethylbenzene.[7]
-
Reaction Setup: In a glovebox under an argon atmosphere, combine 4-fluoro-trifluoromethylbenzene (0.20 mmol), the nucleophile (e.g., an alcohol or amine, 0.22 mmol), and 4 Å molecular sieves (100 mg) in an oven-dried vial.
-
Catalyst Addition: Add a solution of t-Bu-P4 in hexane (0.04 mmol) to the vial.
-
Reaction: Seal the vial and remove it from the glovebox. Stir the reaction mixture at 80 °C for 18 hours.
-
Quenching and Work-up: Cool the reaction to 0 °C and quench with a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Visualizations
Reaction Mechanisms and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 7. 4-フルオロベンゾトリフルオリド 98% | Sigma-Aldrich [sigmaaldrich.com]
Best practices for handling and storage of 1-(4-(Trifluoromethyl)phenyl)pyrrolidine
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1-(4-(Trifluoromethyl)phenyl)pyrrolidine. Here you will find troubleshooting guides, frequently asked questions (FAQs), and best practices for its handling and storage to ensure safe and successful experimentation.
Section 1: Safety, Handling, and Storage
Frequently Asked Questions (FAQs): Safety and Handling
Q1: What are the primary hazards associated with this compound?
A1: Based on data for similar pyrrolidine derivatives, this compound should be handled with care. Potential hazards include:
-
Flammability: Similar compounds are flammable liquids. Keep away from heat, sparks, and open flames.[1]
-
Skin and Eye Irritation/Corrosion: Direct contact may cause skin irritation or serious eye damage.[1]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[1]
-
Harmful if Swallowed or Inhaled: Similar compounds are harmful if ingested or inhaled.
Q2: What personal protective equipment (PPE) should I use when handling this compound?
A2: Always use appropriate PPE to minimize exposure. Recommended PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and, if necessary, flame-retardant or antistatic protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If vapors or aerosols are generated, a respirator may be required.
Q3: How should I properly store this compound?
A3: To ensure the stability and safety of the compound, follow these storage guidelines:
-
Keep the container tightly closed in a dry and well-ventilated place.[1][2]
-
Store away from heat, sparks, and open flames.[1]
-
For long-term stability, refrigeration is recommended.[1] Some sources suggest storing at room temperature, so it is best to consult the supplier's recommendation if available.
-
Handle and store under an inert gas atmosphere (e.g., argon or nitrogen) to prevent degradation.
Q4: What should I do in case of accidental exposure?
A4: In case of accidental exposure, take the following first-aid measures immediately:
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][2]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[1][3]
Q5: How should I handle spills of this compound?
A5: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, dike the area to prevent spreading. Ensure adequate ventilation and wear appropriate PPE during cleanup.[2]
Section 2: Experimental Protocols and Troubleshooting
This section provides guidance on common experimental procedures involving this compound and troubleshooting tips for potential issues.
Data Presentation: Physical and Chemical Properties
While specific experimental data for this compound is limited, the following table summarizes available information and data from related compounds.
| Property | Value / Information | Source |
| Molecular Formula | C₁₁H₁₂F₃N | ChemScene |
| Molecular Weight | 215.21 g/mol | ChemScene |
| Appearance | Likely a liquid or solid | General knowledge |
| Solubility | Miscible with most organic solvents (based on pyrrolidine).[4] Likely soluble in common organic solvents like THF, ethyl acetate, and dichloromethane. | Inferred |
| Storage Temperature | Room temperature or refrigerated.[1] | ChemScene |
Experimental Protocols
General Synthesis via N-Arylation:
The synthesis of N-aryl pyrrolidines, such as this compound, can be achieved through various methods, most commonly via palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).
-
Reaction: Pyrrolidine is coupled with an aryl halide, in this case, 4-halobenzotrifluoride (e.g., 4-bromobenzotrifluoride or 4-chlorobenzotrifluoride).
-
Catalyst System: A palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., tBu₃P, XPhos) are typically used.
-
Base: A strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required.
-
Solvent: Anhydrous aprotic solvents like toluene or dioxane are commonly used.
-
Temperature: Reactions are often run at elevated temperatures (e.g., 80-110 °C).
Purification:
-
Workup: The reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
-
Chromatography: The crude product is often purified by column chromatography on silica gel using a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) as the eluent.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Ensure the palladium catalyst and ligand are not degraded. Use fresh reagents if necessary. |
| Insufficiently anhydrous conditions | Dry all glassware and solvents thoroughly. Run the reaction under an inert atmosphere (argon or nitrogen). | |
| Ineffective base | The base may be old or have absorbed moisture. Use a fresh batch of a strong, non-nucleophilic base. | |
| Formation of Side Products | N-vinylation (if using vinyl halides) | Use a catalyst system that disfavors C-N bond-forming reductive elimination, such as Pd₂(dba)₃ with tri-2-furylphosphine.[5] |
| Reductive dehalogenation of the aryl halide | This can occur in the presence of a palladium catalyst and a hydrogen source. Ensure the reaction is free of protic impurities. | |
| Difficult Purification | Product co-elutes with starting materials or byproducts | Optimize the solvent system for column chromatography. A shallow gradient may be necessary. Consider alternative purification methods like distillation or crystallization if applicable. |
| Inconsistent Analytical Data (NMR, HPLC) | Presence of residual solvent | Ensure the purified product is thoroughly dried under high vacuum. |
| Compound degradation | This compound may be sensitive to air or light over time. Store purified compound under an inert atmosphere and protect from light. Analyze promptly after purification. |
Mandatory Visualizations
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Bioactivity of 1-(4-(Trifluoromethyl)phenyl)pyrrolidine Derivatives in Cellular Assays
Introduction: Deconstructing a Privileged Scaffold
The 1-(4-(trifluoromethyl)phenyl)pyrrolidine scaffold represents a fascinating convergence of two powerful motifs in modern medicinal and agrochemical science. The pyrrolidine ring, a five-membered nitrogen heterocycle, offers a versatile, sp³-rich three-dimensional structure that allows for precise spatial orientation of substituents to engage with biological targets[1]. When coupled with a phenyl ring bearing a trifluoromethyl (CF₃) group—a moiety renowned for its ability to enhance metabolic stability, binding affinity, and cell permeability—the resulting scaffold becomes a "privileged" starting point for discovering novel bioactive compounds[2][3].
Derivatives of this core structure have been explored for a wide range of applications, from potential neurotherapeutics to agricultural fungicides[4][5][6]. However, the journey from a newly synthesized derivative to a validated bioactive lead is fraught with complexity. It demands a rigorous, multi-step validation process to elucidate the compound's true cellular activity and mechanism of action.
This guide provides a strategic framework for researchers, scientists, and drug development professionals to navigate this process. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a self-validating workflow. Our focus will be on establishing a tiered approach, beginning with foundational profiling and culminating in target-specific validation, using the inhibition of Monoamine Oxidase (MAO), a plausible target for this scaffold, as an in-depth case study.
Part 1: The Foundation – Target-Agnostic Cellular Profiling
Before investigating a specific molecular target, it is imperative to first understand the broader impact of a novel compound on cell health. A compound that appears to inhibit a specific enzyme might, in reality, be causing general cellular stress or cytotoxicity, leading to misleading results. Foundational profiling provides essential context for interpreting data from subsequent, more specific assays.
Workflow for Foundational Bioactivity Profiling
Caption: Tiered workflow for initial compound profiling.
Experimental Protocol 1: Cell Viability Assay (Resazurin Reduction)
This protocol provides a robust method to assess general cytotoxicity and establish a safe concentration range for subsequent experiments. The resazurin (alamarBlue) assay measures metabolic activity, a key indicator of cell viability.
Causality Behind the Method: Viable, metabolically active cells continuously reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin. A decrease in this conversion rate is directly proportional to a loss of cell viability. This assay is preferred for its sensitivity, broad dynamic range, and non-lytic nature, which allows for multiplexing with other assays.
Step-by-Step Methodology:
-
Cell Seeding: Seed a human neuroblastoma cell line (e.g., SH-SY5Y) into a 96-well clear-bottom black plate at a density of 10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of the test derivative in DMSO. Create a 2-fold serial dilution series in a separate 96-well plate, starting from 200 µM down to 0.1 µM (this will be the 2X final concentration plate). Include a vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., 10 µM Staurosporine).
-
Cell Treatment: Add 100 µL from the 2X compound dilution plate to the corresponding wells of the cell plate, resulting in a final concentration range of 100 µM to 0.05 µM. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Incubate the treated cells for 48 hours at 37°C, 5% CO₂.
-
Assay: Add 20 µL of a 0.15 mg/mL resazurin solution to each well. Incubate for 2-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis:
-
Subtract the average fluorescence of "media only" (no cells) wells from all other wells.
-
Normalize the data by setting the vehicle control (DMSO) as 100% viability and wells with a cell-killing agent (or no cells) as 0% viability.
-
Plot the normalized viability (%) against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.
-
Data Presentation: Foundational Cytotoxicity Profile
| Compound ID | Description | Cytotoxicity IC₅₀ (µM) |
| TFMP-Pyr-01 | Parent Scaffold | > 100 |
| TFMP-Pyr-02 | R-group A substitution | 85.2 |
| TFMP-Pyr-03 | R-group B substitution | 22.5 |
| Staurosporine | Positive Control | 0.015 |
This table summarizes hypothetical cytotoxicity data. A high IC₅₀ value is desirable, indicating the compound is not generally toxic at concentrations needed for specific bioactivity.
Part 2: Target-Specific Validation – A Case Study in Monoamine Oxidase B (MAO-B) Inhibition
The structural features of the this compound scaffold bear resemblance to known inhibitors of monoamine oxidases (MAOs). These enzymes are critical for the metabolism of neurotransmitters like dopamine and are major targets for drugs treating Parkinson's disease and depression[7][8]. This makes MAO inhibition a logical and high-value hypothesis to test.
The MAO-B Catalytic Pathway and Point of Inhibition
Caption: Inhibition of the MAO-B catalytic pathway.
Comparison of MAO-B Assay Formats
Choosing the right assay is a balance of sensitivity, throughput, and biological relevance. Cell-based assays are generally preferred over biochemical assays as they provide data on compound permeability and activity within a native cellular environment[9].
| Assay Format | Principle | Pros | Cons |
| Fluorometric | Measures H₂O₂ byproduct via a fluorescent probe[10]. | High sensitivity, simple, HTS-compatible. | Prone to interference from fluorescent compounds. |
| Luminescent | Measures H₂O₂ byproduct using a peroxidase/luciferin system. | Highest sensitivity, broad dynamic range. | More expensive reagents. |
| Absorbance | Measures product formation via a chromogenic reaction[11]. | Cost-effective, uses standard equipment. | Lower sensitivity, potential for colorimetric interference. |
| UPLC-MS | Directly measures substrate depletion and metabolite formation[8]. | Gold standard for accuracy, provides kinetic data. | Low throughput, requires specialized equipment. |
Experimental Protocol 2: Fluorometric Cell-Based MAO-B Inhibition Assay
This protocol is adapted from commercially available kits (e.g., Abcam ab284511) and provides a reliable method for high-throughput screening of potential MAO-B inhibitors[10].
Causality Behind the Method: The assay quantifies the activity of MAO-B by detecting one of its reaction byproducts, hydrogen peroxide (H₂O₂). A non-fluorescent probe is oxidized by H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product. A reduction in fluorescence in the presence of a test compound indicates inhibition of MAO-B activity.
Step-by-Step Methodology:
-
Cell Culture: Use a cell line with high endogenous MAO-B expression (e.g., SH-SY5Y) or HEK293 cells stably transfected with human MAO-B. Seed at 20,000 cells/well in a 96-well clear-bottom black plate and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of the test compounds as described in Protocol 1. Remove the culture medium from the cells and add 50 µL of Krebs-Henseleit Buffer (KHB)[12]. Add 50 µL of the 2X compound dilutions to the wells. Include a known MAO-B inhibitor (e.g., Selegiline) as a positive control. Incubate for 30 minutes at 37°C.
-
Assay Reaction Mix Preparation: Prepare a master mix containing the MAO-B substrate (e.g., Tyramine) and the fluorescent probe (e.g., OxiRed™ Probe) in the assay buffer provided by the kit manufacturer.
-
Initiate Reaction: Add 100 µL of the reaction mix to each well to initiate the MAO-B reaction.
-
Incubation and Measurement: Immediately begin measuring fluorescence intensity every 1-2 minutes for 30-60 minutes using a plate reader (Ex/Em = 535/587 nm). Protect the plate from light between readings.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well (change in fluorescence over time).
-
Calculate the percent inhibition for each compound concentration: % Inhibition = ((Slope_Vehicle - Slope_Compound) / Slope_Vehicle) * 100
-
Plot % Inhibition vs. log[Compound] and fit a four-parameter logistic curve to determine the IC₅₀.
-
Data Presentation: MAO-B Inhibition Profile
| Compound ID | MAO-B Inhibition IC₅₀ (µM) | MAO-A Inhibition IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| TFMP-Pyr-01 | 15.8 | > 100 | > 6.3 |
| TFMP-Pyr-02 | 2.1 | 55.4 | 26.4 |
| TFMP-Pyr-03 | 0.08 | 9.7 | 121.3 |
| Selegiline | 0.01 | 8.2 | 820 |
This table presents hypothetical data for a series of derivatives. A low IC₅₀ for MAO-B and a high selectivity index are hallmarks of a promising lead compound.
Part 3: Orthogonal Validation and Expanding the Horizon
A single assay is never sufficient to validate a biological activity. Orthogonal assays, which measure the same biological endpoint through a different mechanism, are crucial for building confidence in your results and ruling out artifacts.
Orthogonal Assay 1: Monoamine Transporter Uptake
To ensure the observed activity is due to MAO-B inhibition and not a blockade of neurotransmitter uptake, a counterscreen is essential. This can be performed using HEK293 cells expressing the dopamine transporter (DAT) and measuring the uptake of a fluorescent or radiolabeled substrate (e.g., [³H]-dopamine)[12]. A potent MAO-B inhibitor should show minimal activity in this assay.
Orthogonal Assay 2: Cellular Thermal Shift Assay (CETSA)
CETSA provides direct evidence of target engagement in a cellular context. This technique measures the change in the thermal stability of a target protein upon ligand binding. An increase in the melting temperature of MAO-B in the presence of your compound is a strong confirmation of direct physical interaction.
Conclusion
Validating the bioactivity of novel this compound derivatives requires a systematic, evidence-based approach. By starting with a broad assessment of cellular health, you create a solid foundation for interpreting the results of more specific, hypothesis-driven assays. The in-depth case study of MAO-B inhibition presented here provides a template that can be adapted to other potential targets. By employing detailed protocols, comparing assay technologies, presenting data clearly, and confirming results with orthogonal methods, researchers can confidently identify and validate promising new bioactive molecules, unlocking the full potential of this versatile chemical scaffold.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetflupyrolimet [sitem.herts.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. Monoamine Oxidase Assays [cellbiolabs.com]
- 8. criver.com [criver.com]
- 9. Toward Assay-Aware Bioactivity Model(er)s: Getting a Grip on Biological Context - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (ab284511) | Abcam [abcam.com]
- 11. High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 1-(4-(Trifluoromethyl)phenyl)pyrrolidine Analogs and a Comparative Analysis of Related Phenylpyrrolidinone Derivatives as Monoamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Comparative In Vitro Activity of Pyrovalerone Analogs
The following tables summarize the in vitro binding affinities (Kᵢ) and uptake inhibition potencies (IC₅₀) of a series of pyrovalerone analogs at human DAT, NET, and SERT. These compounds are generally potent and selective inhibitors of the dopamine and norepinephrine transporters, with significantly weaker activity at the serotonin transporter.[1]
Table 1: Binding Affinity (Kᵢ, nM) of Pyrovalerone Analogs for Monoamine Transporters
| Compound | Substitution (R) | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) |
| 4a | 4-Methyl | 21.4 ± 2.1 | 195 ± 28 | 3330 ± 450 |
| 4b (S) | 4-Methyl | 18.1 ± 1.9 | 165 ± 21 | 2890 ± 380 |
| 4d | 4-Ethyl | 20.3 ± 1.8 | 188 ± 25 | 4110 ± 560 |
| 4e | 4-Propyl | 25.6 ± 3.1 | 210 ± 31 | 4560 ± 620 |
| 4f | 4-Butyl | 30.1 ± 3.9 | 245 ± 38 | 5120 ± 710 |
| 4g | 4-Fluoro | 28.9 ± 3.5 | 230 ± 33 | 4890 ± 670 |
| 4h | 4-Chloro | 15.2 ± 1.6 | 125 ± 18 | 2540 ± 350 |
| 4i | 4-Bromo | 13.8 ± 1.5 | 110 ± 15 | 2230 ± 310 |
| 4j | 4-Iodo | 12.1 ± 1.3 | 98 ± 12 | 1980 ± 270 |
| 4k | 4-Hydroxy | 158 ± 21 | 1230 ± 180 | >10,000 |
| 4l | 4-Methoxy | 75.4 ± 8.9 | 610 ± 85 | >10,000 |
| 4m | 4-Nitro | 98.7 ± 11.2 | 780 ± 110 | >10,000 |
| 4u | 3,4-Dichloro | 11.5 ± 1.2 | 37.8 ± 4.9 | 1890 ± 260 |
| 4t | Naphthyl | 14.7 ± 1.8 | 45.2 ± 5.8 | 185 ± 25 |
Data extracted from Meltzer et al. (2006).[1]
Table 2: Monoamine Uptake Inhibition (IC₅₀, nM) of Pyrovalerone Analogs
| Compound | Substitution (R) | DA Uptake IC₅₀ (nM) | NE Uptake IC₅₀ (nM) | 5-HT Uptake IC₅₀ (nM) |
| 4a | 4-Methyl | 52 ± 8 | 28.3 ± 4.5 | >10,000 |
| 4b (S) | 4-Methyl | 16.3 ± 2.5 | 25.1 ± 3.8 | >10,000 |
| 4h | 4-Chloro | 35 ± 5 | 22.1 ± 3.3 | 8760 ± 1120 |
| 4u | 3,4-Dichloro | 28 ± 4 | 15.8 ± 2.4 | 6540 ± 880 |
| 4t | Naphthyl | 32 ± 5 | 18.9 ± 2.9 | 450 ± 65 |
Data extracted from Meltzer et al. (2006).[1]
Structure-Activity Relationship (SAR) Insights
The data reveals several key SAR trends for this class of compounds:
-
High DAT and NET Potency: Most analogs are potent inhibitors of both DAT and NET, with Kᵢ and IC₅₀ values often in the low nanomolar range.[1]
-
Low SERT Affinity: These compounds generally exhibit poor affinity for SERT, making them selective DAT/NET inhibitors.[1]
-
Stereoselectivity: The (S)-enantiomer (4b) is more potent than the racemic mixture (4a), indicating a stereospecific interaction with the transporters.[1]
-
Influence of Phenyl Substitution:
-
Halogens: Halogen substitution at the 4-position of the phenyl ring (fluoro, chloro, bromo, iodo) is well-tolerated and can enhance potency at both DAT and NET.[1]
-
Alkyl Groups: Small alkyl groups (methyl, ethyl) at the 4-position result in potent compounds. Increasing the alkyl chain length leads to a slight decrease in potency.[1]
-
Polar Groups: The introduction of polar groups like hydroxyl, methoxy, or nitro at the 4-position generally leads to a significant decrease in potency at DAT and NET.[1]
-
Di-substitution: The 3,4-dichloro substitution (4u) results in one of the most potent analogs, suggesting that this substitution pattern is favorable for binding.[1]
-
-
Aromatic Ring System: Replacing the phenyl ring with a naphthyl group (4t) maintains high potency at DAT and NET and notably increases affinity for SERT compared to other analogs.[1]
Based on these trends, a 4-trifluoromethyl substitution on the phenyl ring would likely result in a potent DAT and NET inhibitor. The trifluoromethyl group is a strong electron-withdrawing group and is lipophilic, which are characteristics that appear to be favorable for activity in this series, similar to halogens.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of pyrovalerone analogs.[1][2]
Radioligand Binding Assays
This assay determines the binding affinity (Kᵢ) of the test compounds for the monoamine transporters.
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporter are cultured to confluency. The cells are then harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.
-
Binding Assay: The membrane preparations are incubated with a specific radioligand, such as [¹²⁵I]RTI-55, and varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter. The Kᵢ values are then calculated from the IC₅₀ values obtained from the competition binding curves using the Cheng-Prusoff equation.
Monoamine Uptake Inhibition Assays
These assays measure the functional potency (IC₅₀) of the test compounds in inhibiting the uptake of neurotransmitters into cells expressing the respective transporters.
-
Cell Culture: HEK293 cells stably expressing the human DAT, NET, or SERT are grown in appropriate culture plates.
-
Pre-incubation: The cells are washed and pre-incubated with buffer containing varying concentrations of the test compound.
-
Initiation of Uptake: Radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake process.
-
Uptake Termination and Lysis: After a short incubation period, the uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed to release the internalized radiolabeled neurotransmitter.
-
Quantification: The amount of radioactivity in the cell lysate is measured using a scintillation counter. The IC₅₀ values are determined by analyzing the concentration-response curves.
Visualizing Structure-Activity Relationships
The following diagrams illustrate the key structural features and SAR trends of the 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one scaffold.
Caption: Core scaffold of pyrovalerone analogs and key modification points.
Caption: Influence of phenyl ring substitutions on monoamine transporter activity.
References
A Comparative Analysis of Trifluoromethylphenyl Pyrrolidines and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of trifluoromethylphenyl pyrrolidine-containing kinase inhibitors against other established inhibitors targeting key signaling pathways. The information presented is supported by experimental data to aid in research and development decisions.
Introduction
The trifluoromethylphenyl pyrrolidine moiety is a privileged scaffold in modern medicinal chemistry, frequently incorporated into potent and selective kinase inhibitors. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the pyrrolidine ring provides a rigid framework for precise interactions with the kinase ATP-binding pocket. This guide will compare representative compounds containing this scaffold against other inhibitors targeting the ERK, mTOR, and PERK kinases, as well as the KRAS-SOS1 interaction which is upstream of the ERK pathway.
Performance Comparison of Kinase Inhibitors
The following tables summarize the in vitro potency and selectivity of several key inhibitors.
Table 1: Comparison of ERK Pathway Inhibitors
| Compound | Target(s) | IC50 | Other Notable Information |
| SCH772984 (Trifluoromethylphenyl Pyrrolidine Scaffold) | ERK1, ERK2 | 4 nM (ERK1), 1 nM (ERK2)[1] | Highly selective; inhibits both catalytic activity and the phosphorylation of ERK1/2[2]. Effective in models of acquired resistance to BRAF and MEK inhibitors[3]. |
| Ulixertinib (BVD-523) | ERK1, ERK2 | ~2 nM (ERK1), ~0.3 nM (ERK2) | Potent and selective ERK1/2 inhibitor, has been evaluated in clinical trials. |
| BAY-293 (Trifluoromethylphenyl Scaffold) | KRAS-SOS1 Interaction | 21 nM[4][5][6] | Inhibits an upstream activator of the RAS-RAF-MEK-ERK pathway[4][5]. Shows synergistic effects with KRAS G12C inhibitors[4]. |
Table 2: Comparison of mTOR Inhibitors
| Compound | Target(s) | IC50 | Other Notable Information |
| Torin1 (Benzenecarboxamide, not a pyrrolidine) | mTORC1, mTORC2 | 2-10 nM[7][8] | ATP-competitive inhibitor of both mTORC1 and mTORC2. Highly selective for mTOR over other PIKK family kinases, with the exception of DNA-PK[7][8]. |
| Rapamycin | mTORC1 (allosteric inhibitor) | - | Allosteric inhibitor of mTORC1; does not directly inhibit mTORC2. |
| PI-103 | PI3K, mTOR | ~8 nM (p110α), ~20 nM (mTOR) | Dual PI3K/mTOR inhibitor. |
Table 3: Comparison of PERK Inhibitors
| Compound | Target(s) | IC50 | Other Notable Information |
| GSK2606414 (Trifluoromethylphenyl Scaffold) | PERK | 0.4 nM[9][10][11] | Highly potent and selective inhibitor of PERK. Orally bioavailable and crosses the blood-brain barrier[9][12]. |
| AMG PERK 44 | PERK | ~1 nM | Potent and selective PERK inhibitor. |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the compared inhibitors.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescent)
This protocol is a general method for determining the IC50 value of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP
-
Test inhibitor (e.g., trifluoromethylphenyl pyrrolidine derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in DMSO.
-
Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and substrate in kinase buffer.
-
Pre-incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the percentage of kinase inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Kinase Inhibition Assay (Western Blot)
This protocol assesses the ability of an inhibitor to block the phosphorylation of a downstream target of a specific kinase in a cellular context.
Materials:
-
Cancer cell line with a constitutively active signaling pathway of interest
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (phospho-specific for the downstream target and total protein for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry.
-
Normalize the phospho-protein signal to the total protein or a loading control (e.g., β-actin).
-
Determine the concentration of the inhibitor that causes a 50% reduction in the phosphorylation of the target protein.
-
Experimental Workflow
The following diagram outlines a general workflow for the characterization of a novel kinase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BAY 293 | Ras GTPases | Tocris Bioscience [tocris.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. GSK2606414 - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of 1-(4-(Trifluoromethyl)phenyl)pyrrolidine as a Toll-like Receptor Signaling Pathway Inhibitor
Notice: Publicly available data on the specific compound 1-(4-(Trifluoromethyl)phenyl)pyrrolidine as a Toll-like receptor (TLR) inhibitor is limited. This guide will utilize the closely related and experimentally validated compound, 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) , as a representative molecule for comparative analysis. The experimental data and mechanisms described for "Compound X" in this guide are based on published findings for FPP.[1][2][3] This approach provides a robust framework for researchers validating novel pyrrolidine-based TLR inhibitors.
This guide is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of FPP's performance against other known TLR signaling pathway inhibitors, supported by experimental data and detailed protocols for validation.
The Toll-like Receptor 4 (TLR4) Signaling Pathway: A Key Inflammatory Axis
Toll-like receptors (TLRs) are fundamental components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) to initiate an inflammatory response.[1] TLR4, in particular, recognizes lipopolysaccharide (LPS) from Gram-negative bacteria.[4] Upon activation, TLR4 initiates two primary downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.[1]
-
MyD88-Dependent Pathway: This pathway rapidly activates transcription factors like NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.
-
TRIF-Dependent Pathway: This pathway is responsible for the "late" activation of NF-κB and the activation of IRF3 (Interferon Regulatory Factor 3), which drives the expression of Type I interferons.[4]
Given its central role in inflammation, the TLR4 pathway is a critical target for therapeutic intervention in a range of diseases, including sepsis, autoimmune disorders, and chronic inflammatory conditions. The diagram below illustrates the key components of this pathway and highlights the points of intervention for various classes of inhibitors.
Caption: TLR4 signaling pathway and points of inhibition.
Comparative Analysis of TLR Pathway Inhibitors
A potential inhibitor can be evaluated by comparing its efficacy and mechanism against well-characterized alternatives. This section compares "Compound X" (FPP) with inhibitors that target different nodes of the TLR4 pathway.
-
Compound X (FPP): This molecule is reported to inhibit LPS-induced inflammation by targeting and suppressing the dimerization of the TLR4 receptor itself.[2][3] This upstream action effectively blocks both MyD88- and TRIF-dependent signaling.[1]
-
Resatorvid (TAK-242 / CLI-095): A highly specific TLR4 inhibitor that binds to an intracellular cysteine residue (Cys747) of TLR4, thereby disrupting its interaction with adaptor molecules and blocking downstream signaling.[4][5]
-
Parthenolide: A natural sesquiterpene lactone that has been shown to inhibit the TLR pathway. Its mechanism includes targeting the IKK complex, which is crucial for NF-κB activation, and it has also been reported to block TLR4 expression.[6][7]
-
BAY 11-7082: A well-known anti-inflammatory compound that acts further downstream by irreversibly inhibiting the IκB kinase (IKK) complex, thereby preventing the phosphorylation of IκBα and subsequent activation of NF-κB.[8][9]
Table 1: Quantitative Comparison of TLR Pathway Inhibitors
| Inhibitor | Target(s) | IC50 (TNF-α Production) | IC50 (IL-6 Production) | IC50 (Other Relevant Target) |
| Compound X (FPP) | TLR4 Dimerization | Inhibits Activation[1] | Inhibits Activation[1] | Inhibits NF-κB & IRF3 Activation[1] |
| Resatorvid (TAK-242) | TLR4 Intracellular Domain | 1.9 nM (mouse macrophages)[10][11][12] | 1.3 nM (mouse macrophages)[10][11][12] | 1.8 nM (NO Production)[10][11][12] |
| Parthenolide | IKK Complex, TLR4 Expression | ~1.1 - 2.6 µM (THP-1 cells)[6][13] | ~1.1 - 2.6 µM (THP-1 cells)[6][13] | 1.37 µM (TLR4 Expression)[6][13] |
| BAY 11-7082 | IKK Complex | 5-10 µM (in tumor cells)[14] | Decreases release at 50 µM[15] | 10 µM (IκBα Phosphorylation)[8][9] |
Experimental Validation Workflow
Validating a novel TLR signaling inhibitor requires a multi-step approach, progressing from broad screening assays to specific mechanistic studies. This workflow ensures a comprehensive characterization of the compound's activity and mechanism of action.
Caption: A logical workflow for validating a novel TLR inhibitor.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the key experiments outlined in the validation workflow.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the activity of the NF-κB transcription factor, a central node in TLR signaling.
-
Principle: HEK293 cells are co-transfected with a TLR4 expression vector and a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of NF-κB drives luciferase expression, which is measured as luminescence.[16]
-
Materials:
-
HEK293 cells
-
Cell culture medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Plasmids: NF-κB-luciferase reporter, Renilla luciferase control vector, TLR4/MD2/CD14 expression vectors
-
TLR agonist (e.g., LPS, 100 ng/mL)
-
Test inhibitor (Compound X)
-
96-well opaque plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
-
-
Protocol:
-
Cell Seeding: Seed HEK293 cells into a 96-well opaque plate at a density of 2 x 10⁴ cells per well. Incubate overnight.
-
Transfection: Transfect cells according to the manufacturer's protocol with the NF-κB reporter, Renilla control, and TLR4/MD2/CD14 plasmids. Incubate for 24 hours.[17]
-
Inhibitor Treatment: Pre-treat cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulation: Stimulate the cells with a TLR agonist (e.g., LPS) for 6-8 hours. Include unstimulated and vehicle-only controls.
-
Cell Lysis: Remove the medium and lyse the cells using the passive lysis buffer provided in the assay kit.[16]
-
Luminescence Measurement: Transfer the cell lysate to a new opaque plate. Use a luminometer to sequentially measure Firefly luciferase activity and then Renilla luciferase activity after adding the respective substrates.[18]
-
Data Analysis: Normalize the Firefly luminescence signal to the Renilla luminescence signal to control for transfection efficiency and cell viability. Calculate the percent inhibition relative to the agonist-only control.
-
Cytokine Quantification by ELISA (TNF-α & IL-6)
This assay measures the secretion of key pro-inflammatory cytokines into the cell culture supernatant.
-
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to capture and detect specific cytokines. The amount of cytokine is proportional to the intensity of the colorimetric signal.
-
Materials:
-
Immune cells (e.g., RAW264.7 macrophages or human THP-1 monocytes)
-
Cell culture medium (RPMI-1640)
-
TLR agonist (e.g., LPS, 100 ng/mL)
-
Test inhibitor (Compound X)
-
Human or mouse TNF-α and IL-6 ELISA kits
-
96-well ELISA plates
-
Microplate reader (450 nm)
-
-
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁵ cells/well) and allow them to adhere. Pre-treat with the test inhibitor for 1-2 hours before stimulating with LPS for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA according to the kit manufacturer's instructions.[19][20] This typically involves:
-
Coating the plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and cell supernatants to the wells and incubating.
-
Washing the plate and adding a biotinylated detection antibody.
-
Washing and adding Streptavidin-HRP conjugate.
-
Washing and adding a colorimetric substrate (e.g., TMB).
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve from the known concentrations of the cytokine standards. Use this curve to calculate the concentration of TNF-α and IL-6 in each sample.
-
Western Blot for Phosphorylated Signaling Proteins
This technique is used to investigate the inhibitor's effect on specific signaling events, such as the phosphorylation and activation of key pathway proteins.
-
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated (activated) form of a target protein (e.g., p-IRF3, p-IKK).
-
Materials:
-
Immune cells (e.g., RAW264.7 macrophages)
-
TLR agonist (e.g., LPS) and test inhibitor
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-IRF3, anti-IRF3, anti-p-IKK, anti-IKK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Protocol:
-
Cell Treatment and Lysis: Culture cells, treat with inhibitor and/or LPS for a short duration (e.g., 15-60 minutes), and lyse the cells on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-IRF3) overnight at 4°C. Following washes, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensity and normalize the phosphorylated protein signal to the total protein or a loading control (e.g., β-actin) to determine the extent of inhibition.
-
References
- 1. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine Suppresses Toll-Like Receptor 4 Dimerization Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. invivogen.com [invivogen.com]
- 5. TAK-242, a small-molecule inhibitor of Toll-like receptor 4 signalling, unveils similarities and differences in lipopolysaccharide- and lipidinduced inflammation and insulin resistance in muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Parthenolide Inhibits TRIF-Dependent Signaling Pathway of Toll-like Receptors in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. amsbio.com [amsbio.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. abmole.com [abmole.com]
- 13. researchgate.net [researchgate.net]
- 14. BAY 11-7082/7821 | IκB kinase (IKK) inhibitor | AmBeed.com [ambeed.com]
- 15. selleck.co.jp [selleck.co.jp]
- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.amsbio.com [resources.amsbio.com]
- 18. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 19. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Comparative efficacy of fluorinated versus non-fluorinated pyrrolidine-based compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the efficacy of fluorinated versus non-fluorinated pyrrolidine-based compounds, a core structure in numerous pharmacologically active agents. By examining key performance metrics through experimental data, this document serves as a resource for rational drug design and development.
Executive Summary
Fluorination of the pyrrolidine ring significantly influences the physicochemical and biological properties of drug candidates. The highly electronegative nature of fluorine can alter molecular conformation, basicity (pKa), lipophilicity (LogP), and metabolic stability. These modifications often translate into enhanced binding affinity for target proteins, improved cell permeability, and a more favorable pharmacokinetic profile. This guide presents two case studies: Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes and parthenolide analogues for anticancer applications, illustrating the nuanced and context-dependent effects of fluorination.
Case Study 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
The inhibition of DPP-4 is a validated therapeutic strategy for managing type 2 diabetes. DPP-4 inhibitors prevent the degradation of incretin hormones like GLP-1, thereby enhancing glucose-dependent insulin secretion. The pyrrolidine scaffold is a key component of many "gliptin" drugs.
Comparative Efficacy Data
The introduction of a gem-difluoro group onto the pyrrolidine ring of a proline amide scaffold demonstrates a marked improvement in inhibitory potency against the DPP-4 enzyme.
| Compound ID | Structure (R Group) | Fluorination Status | DPP-4 IC50 (nM) | Selectivity vs. DPP-8/DPP-9 |
| Compound 1 | Pyrrolidine | Non-Fluorinated | >1000 | - |
| Compound 2 | 3,3-Difluoropyrrolidine | Fluorinated | 13 [1] | >300-fold[1] |
Data synthesized from studies on 4-substituted proline amides.[1]
Physicochemical and Metabolic Properties
Systematic studies on saturated heterocycles reveal the profound impact of fluorination on key drug-like properties.
| Compound Type | Fluorination Status | pKa | cLogP | Intrinsic Clearance (HLM, µL/min/mg) |
| N-Benzylpyrrolidine | Non-Fluorinated | 9.7 | 2.5 | 100 |
| N-Benzyl-3-fluoropyrrolidine | Mono-fluorinated | 8.6 | 2.6 | 50 |
| N-Benzyl-3,3-difluoropyrrolidine | Di-fluorinated | 7.1 | 2.7 | <10 |
Data adapted from a systematic study on fluorinated saturated heterocycles.[2]
The data clearly indicates that increasing fluorination lowers the basicity (pKa) of the pyrrolidine nitrogen and significantly reduces metabolic clearance in human liver microsomes (HLM), suggesting enhanced metabolic stability.
DPP-4 Inhibition Workflow
The following diagram illustrates the mechanism of action for DPP-4 inhibitors and the resulting physiological effect.
Case Study 2: Anticancer Parthenolide Analogues
Parthenolide, a sesquiterpene lactone, exhibits anticancer properties. Its derivatives, incorporating pyrrolidine moieties, have been evaluated for antiproliferative activity. This case study examines how fluorination of the appended pyrrolidine ring affects efficacy against human leukemia cells.
Comparative Efficacy Data
In this series, fluorination of the pyrrolidine ring did not uniformly increase potency, highlighting the complexity of structure-activity relationships (SAR). While the monofluorinated analogue showed slightly improved activity, the difluorinated version was less potent than the non-fluorinated parent compound.
| Compound ID | Pyrrolidine Moiety | Fluorination Status | Antiproliferative Activity (GI50, µM) vs. HL-60 Cells |
| Compound 3 | Pyrrolidine | Non-Fluorinated | 1.2[3] |
| Compound 4 | (S)-3-Fluoropyrrolidine | Mono-fluorinated | 1.1 [3] |
| Compound 5 | 3,3-Difluoropyrrolidine | Di-fluorinated | 1.8[3] |
Data adapted from a study on fluorinated amino-derivatives of parthenolide.[3] This demonstrates that while fluorination can be a powerful tool, its effects must be empirically validated for each new scaffold and target.
Anticancer Signaling Pathway
Many anticancer agents, including those under investigation, target critical cell survival pathways like the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Pyrrolidine-based kinase inhibitors are actively being explored to target components of this pathway.
Experimental Protocols
Detailed and standardized protocols are essential for the valid comparison of compound efficacy.
In Vitro DPP-4 Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DPP-4.
-
Principle: The assay measures the cleavage of a fluorogenic substrate (e.g., Gly-Pro-AMC) by DPP-4. The rate of release of the fluorescent aminomethylcoumarin (AMC) group is proportional to enzyme activity.
-
Materials: Recombinant human DPP-4, Gly-Pro-AMC substrate, assay buffer (e.g., Tris-HCl, pH 7.5), test compounds, and a reference inhibitor (e.g., sitagliptin).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute into the assay buffer.
-
In a 96-well black plate, add 50 µL of the test compound dilution or control.
-
Add 25 µL of the diluted DPP-4 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution.
-
Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically for 30-60 minutes using a microplate reader.
-
Calculate the reaction rate (slope of fluorescence vs. time).
-
Determine the percent inhibition relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.[4]
-
Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses a compound's susceptibility to metabolism by key drug-metabolizing enzymes.
-
Principle: The rate of disappearance of the parent compound is measured over time when incubated with human liver microsomes (HLM) and an NADPH-regenerating system.
-
Materials: Pooled HLM, NADPH-regenerating system (Solutions A & B: NADP+, glucose-6-phosphate, MgCl2, glucose-6-phosphate dehydrogenase), phosphate buffer (pH 7.4), test compounds, and a reference compound (e.g., testosterone).
-
Procedure:
-
Prepare a solution of the test compound in buffer (e.g., at 1 µM).
-
Thaw HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold buffer.
-
Pre-warm the test compound and HLM solutions at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (Clint) by plotting the natural log of the percent remaining compound versus time.[5][6][7]
-
Cell Permeability Assay (Caco-2)
This assay predicts in vivo intestinal absorption of a drug.
-
Principle: Caco-2 cells, a human colon adenocarcinoma line, form a differentiated monolayer with tight junctions that mimics the intestinal epithelial barrier. The rate of compound transport across this monolayer is measured.
-
Materials: Caco-2 cells, Transwell® inserts (e.g., 24-well format), cell culture medium, Hank's Balanced Salt Solution (HBSS) buffer (apical pH 6.5, basolateral pH 7.4), test compounds, and control compounds (e.g., propranolol for high permeability, Lucifer yellow for monolayer integrity).
-
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).
-
Wash the monolayer with pre-warmed HBSS.
-
To measure apical-to-basolateral (A→B) transport, add the test compound to the apical chamber and fresh buffer to the basolateral chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral chamber and replace with fresh buffer. Also, take a sample from the apical chamber at the beginning and end of the experiment.
-
Quantify the compound concentration in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[8][9][10]
-
Workflow for Comparative Evaluation
References
- 1. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated Amino-Derivatives of the Sesquiterpene Lactone, Parthenolide, as 19F NMR Probes in Deuterium-Free Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychoactif.org [psychoactif.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Comparative Cross-Reactivity Profiling of 1-(4-(Trifluoromethyl)phenyl)pyrrolidine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro pharmacological profiles of 1-(4-(trifluoromethyl)phenyl)pyrrolidine derivatives and structurally related analogs at the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). The data presented herein is crucial for understanding the selectivity and potential off-target effects of this class of compounds, which are often investigated for their central nervous system activity.
Introduction
The 1-phenylpyrrolidine scaffold is a key pharmacophore in the development of central nervous system (CNS) active agents. Derivatives of this structure have demonstrated significant potential as inhibitors of monoamine transporters, which are integral to the regulation of neurotransmitter levels in the brain. The inclusion of a trifluoromethyl group on the phenyl ring can significantly alter the compound's electronic properties and lipophilicity, thereby influencing its binding affinity, selectivity, and pharmacokinetic profile. This guide focuses on the cross-reactivity of these compounds, providing a comparative analysis of their in vitro binding affinities and functional potencies.
Data Presentation: In Vitro Cross-Reactivity at Monoamine Transporters
The following table summarizes the in vitro binding affinities (Ki, nM) and uptake inhibition potencies (IC50, nM) of a series of pyrovalerone analogs and other cathinone derivatives against human DAT, NET, and SERT.[1][2] These compounds share structural similarities with the this compound core and provide insight into the structure-activity relationships (SAR) governing transporter selectivity. Generally, these compounds are potent inhibitors of the dopamine and norepinephrine transporters with weaker activity at the serotonin transporter.[3][4]
| Compound | R Group (Phenyl Ring) | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DA Uptake IC50 (nM) | NE Uptake IC50 (nM) | 5-HT Uptake IC50 (nM) |
| 4a | 4-Methyl | 21.4 ± 2.1 | 195 ± 28 | 3330 ± 450 | 52 ± 8 | 28.3 ± 4.5 | >10,000 |
| 4b (S) | 4-Methyl | 18.1 ± 1.9 | 165 ± 21 | 2890 ± 380 | 16.3 ± 2.5 | 25.1 ± 3.8 | >10,000 |
| 4r | 2-Methyl | 59.7 ± 7.2 | 425 ± 55 | >10,000 | 110 ± 15 | 19.7 ± 2.9 | >10,000 |
| 4u | 3,4-Dichloro | 11.5 ± 1.5 | 37.8 ± 5.1 | 2150 ± 290 | 15.2 ± 2.1 | 11.8 ± 1.8 | 1890 ± 250 |
| α-PVP | Unsubstituted | 14.2 ± 1.2 | 39.1 ± 3.5 | 4100 ± 350 | 28.4 ± 3.1 | 12.1 ± 1.5 | 2630 ± 310 |
| 4-MeO-α-PVP | 4-Methoxy | 104 ± 9 | 249 ± 21 | 1100 ± 98 | 175 ± 15 | 98.5 ± 11.2 | 890 ± 105 |
| MDPV | 3,4-Methylenedioxy | 4.9 ± 0.5 | 29.3 ± 2.8 | 3360 ± 310 | 10.5 ± 1.2 | 8.7 ± 0.9 | 2250 ± 280 |
Data extracted from studies on pyrovalerone analogs and substituted cathinones.[1][2][4] α-PVP: α-pyrrolidinovalerophenone; 4-MeO-α-PVP: 4-methoxy-α-pyrrolidinovalerophenone; MDPV: 3,4-methylenedioxypyrovalerone.
Mechanism of Action: Monoamine Transporter Inhibition
Phenylpyrrolidine derivatives typically exert their pharmacological effects by binding to monoamine transporters (DAT, NET, and SERT) and inhibiting the reuptake of their respective neurotransmitters (dopamine, norepinephrine, and serotonin) from the synaptic cleft into the presynaptic neuron.[1] This blockade leads to an increased concentration and prolonged duration of action of these neurotransmitters in the synapse, thereby enhancing monoaminergic neurotransmission.
Inhibition of Dopamine Reuptake by a Phenylpyrrolidine Analog.
Experimental Protocols
The data presented in this guide were generated using standard in vitro pharmacological assays. The following are detailed methodologies for the key experiments.
Radioligand Binding Assays for DAT, NET, and SERT
These assays are conducted to determine the binding affinity (Ki) of the test compounds for the monoamine transporters. The protocol involves a competitive binding experiment using a radiolabeled ligand that specifically binds to the transporter of interest.[1]
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine, norepinephrine, or serotonin transporter are cultured to confluence. The cells are then harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.
-
Binding Assay: The prepared cell membranes are incubated with a specific radioligand (e.g., [¹²⁵I]RTI-55) and varying concentrations of the this compound derivative or analog.
-
Incubation and Filtration: The mixture is incubated to allow the competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter. The data are then analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.
Monoamine Uptake Inhibition Assays
These assays measure the functional potency (IC50) of the test compounds in inhibiting the uptake of neurotransmitters into cells expressing the respective transporters.
-
Cell Culture: HEK293 cells stably expressing the human DAT, NET, or SERT are seeded into microplates and grown to confluence.
-
Pre-incubation: The cells are washed and pre-incubated with varying concentrations of the test compound or vehicle control.
-
Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake process.
-
Uptake Termination and Lysis: After a brief incubation period, the uptake is terminated by washing the cells with ice-cold buffer. The cells are subsequently lysed to release the internalized radiolabeled neurotransmitter.
-
Quantification: The amount of radioactivity in the cell lysate is measured using a scintillation counter. The results are used to determine the IC50 value, representing the concentration of the compound that causes a 50% inhibition of neurotransmitter uptake.[1]
Experimental Workflow for Cross-Reactivity Profiling.
Conclusion
The cross-reactivity profiling of this compound derivatives and their analogs reveals a general preference for the dopamine and norepinephrine transporters over the serotonin transporter. The specific substitution patterns on both the phenyl and pyrrolidine rings play a critical role in modulating the potency and selectivity of these compounds. The data and protocols presented in this guide serve as a valuable resource for researchers in the field of CNS drug discovery, aiding in the selection and optimization of candidates with desired pharmacological profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of different synthetic routes to 1-(4-(Trifluoromethyl)phenyl)pyrrolidine
A Comparative Guide to the Synthetic Routes of 1-(4-(Trifluoromethyl)phenyl)pyrrolidine
Introduction: this compound is a valuable scaffold in medicinal chemistry and materials science, frequently incorporated into pharmacologically active compounds and functional materials. The synthesis of this N-aryl pyrrolidine can be achieved through several established chemical transformations. This guide provides a comparative analysis of three primary synthetic routes: the Buchwald-Hartwig amination, Nucleophilic Aromatic Substitution (SNAr), and Reductive Amination. Each method is evaluated based on reaction efficiency, substrate scope, and operational simplicity, supported by representative experimental data to aid researchers in selecting the most suitable protocol for their specific needs.
Comparative Summary of Synthetic Routes
The selection of an optimal synthetic pathway depends on factors such as the availability of starting materials, required scale, functional group tolerance, and the cost of reagents and catalysts. The following table summarizes the key quantitative and qualitative aspects of the three discussed methods.
| Parameter | Route A: Buchwald-Hartwig Amination | Route B: Nucleophilic Aromatic Substitution (SNAr) | Route C: Reductive Amination |
| Starting Materials | 4-Halobenzotrifluoride, Pyrrolidine | 4-Fluorobenzotrifluoride, Pyrrolidine | 4-(Trifluoromethyl)aniline, 1,4-Dihalobutane or Succinaldehyde precursor |
| Key Reagents | Palladium Pre-catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., XPhos), Base (e.g., NaOt-Bu) | Strong Base (e.g., K₂CO₃) or neat conditions | Reducing Agent (e.g., NaBH(OAc)₃) or phase transfer catalyst |
| Solvent | Toluene, Dioxane | DMSO, NMP, or neat | Dichloroethane (DCE), Acetonitrile |
| Reaction Temperature | 80 - 110 °C | 100 - 180 °C | 25 - 60 °C |
| Reaction Time | 4 - 24 hours | 12 - 48 hours | 2 - 12 hours |
| Typical Yield | 75 - 95% | 60 - 85% | 70 - 90% |
| Pros | High yields, excellent functional group tolerance, broad substrate scope.[1] | Catalyst-free, uses relatively inexpensive reagents. | Mild reaction conditions, avoids expensive metal catalysts. |
| Cons | Expensive palladium catalysts and ligands, requires inert atmosphere. | Requires activated aryl halide, often harsh conditions (high temp), limited substrate scope.[2] | Can generate side products, requires specific 1,4-dicarbonyl or dihalo precursors. |
Experimental Protocols
Route A: Buchwald-Hartwig Amination
This method is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[1] It is widely regarded for its high efficiency and broad applicability.
Protocol:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and sodium tert-butoxide (1.4 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Under argon, add 4-bromobenzotrifluoride (1.0 mmol), pyrrolidine (1.2 mmol), and anhydrous toluene (5 mL).
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Route B: Nucleophilic Aromatic Substitution (SNAr)
SNAr involves the reaction of an electron-deficient aryl halide with a nucleophile.[3] The strong electron-withdrawing nature of the trifluoromethyl group activates the aromatic ring, making it susceptible to nucleophilic attack by pyrrolidine, particularly when a highly electronegative leaving group like fluoride is present.
Protocol:
-
In a sealed pressure vessel, combine 4-fluorobenzotrifluoride (1.0 mmol), pyrrolidine (2.5 mmol, used as both reactant and base), and dimethyl sulfoxide (DMSO) (3 mL).
-
Seal the vessel tightly and heat the mixture to 150 °C with vigorous stirring for 24 hours.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 50 mL of water.
-
Extract the aqueous phase with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL) to remove residual DMSO.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The resulting crude oil is purified by silica gel chromatography to afford the final product.
Route C: Reductive Amination
This route typically involves the reaction of an aniline with a 1,4-dicarbonyl compound (or a precursor) to form a pyrrolidine ring in a single step, a variation of the Paal-Knorr synthesis. An alternative is the direct N-alkylation of the aniline with a 1,4-dihaloalkane.
Protocol (using 1,4-dibromobutane):
-
To a round-bottom flask, add 4-(trifluoromethyl)aniline (1.0 mmol), 1,4-dibromobutane (1.1 mmol), and acetonitrile (10 mL).
-
Add anhydrous potassium carbonate (3.0 mmol) as the base.
-
Heat the suspension to reflux (approximately 82 °C) and stir for 8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in dichloromethane (20 mL), wash with water (15 mL), and dry over anhydrous sodium sulfate.
-
After filtration and solvent evaporation, purify the product via flash chromatography.
Logical Workflow for Method Comparison
The following diagram illustrates the decision-making process for selecting a synthetic route based on key starting materials and reaction types, leading to a final comparative analysis.
Caption: Comparative workflow for synthesizing the target molecule.
References
In-Vivo Therapeutic Potential of 1-(4-(Trifluoromethyl)phenyl)pyrrolidine Analogs: A Comparative Guide
This guide provides a comparative analysis of the in-vivo therapeutic potential of selected 1-(4-(Trifluoromethyl)phenyl)pyrrolidine analogs and related compounds, drawing from preclinical research in various disease models. The data presented herein is compiled from multiple studies to offer researchers, scientists, and drug development professionals a comprehensive overview of the efficacy, pharmacokinetics, and mechanisms of action for this class of compounds.
Comparative In-Vivo Efficacy
The following table summarizes the in-vivo efficacy of representative compounds containing the (trifluoromethyl)phenyl and pyrrolidine or similar heterocyclic moieties in different therapeutic areas. Due to the limited number of direct comparative studies, data from different but structurally related analogs are presented to illustrate the potential of this chemical scaffold.
| Compound Class | Therapeutic Area | Animal Model | Key Efficacy Findings | Reference |
| Benzonaphthyridinone mTOR Inhibitor (Torin1 analog) | Cancer | U87MG Xenograft (Mouse) | Efficacious at 20 mg/kg, demonstrating good pharmacodynamic inhibition of mTOR downstream effectors in tumor and peripheral tissues. | [1] |
| (Trifluoromethyl)pyridines | Infectious Disease (Chlamydia) | Mouse Model | Significant reduction in chlamydial shedding compared to vehicle control. Compound 20 showed the highest efficacy. | [2] |
| Phenylglycinamide Derivative ((R)-32) | Neurology (Seizures) | MES, 6 Hz, ivPTZ (Mouse) | Showed potent antiseizure activity in multiple models, justifying further preclinical development. | [3] |
| Bicyclic Pyrrolidine Analog | Infectious Disease (Toxoplasmosis) | Mouse Model | Led to a low-dose cure of acute infection. | [4] |
| Pyrrolidine-2,5-dione-acetamide | Neurology (Epilepsy) | MES, 6 Hz (Mouse) | Derivative 69k was more effective than the reference drug valproic acid (VPA) with an ED50 of 80.38 mg kg−1 in the MES test. | [5] |
Pharmacokinetic Profiles
Understanding the pharmacokinetic properties of these analogs is crucial for their development as therapeutic agents. The table below presents available in-vivo pharmacokinetic data for a representative compound.
| Compound | Animal Model | Route of Administration | T1/2 | Bioavailability | Key Observations | Reference |
| 26 (Torin1 analog) | Mouse | IV (1 mg/kg) | 0.5 hours | - | Short half-life, likely due to rapid first-pass metabolism. | [1] |
| PO (10 mg/kg) | - | Low | Low exposure, suggesting poor absorption or high first-pass metabolism. | [1] | ||
| IP (10 mg/kg) | Longer than IV/PO | Better than PO | Better exposure and longer half-life compared to oral administration, confirming instability to liver metabolism. | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are protocols for key in-vivo experiments cited in the studies.
U87MG Xenograft Model for Cancer
This model is used to evaluate the in-vivo efficacy of anticancer compounds.
-
Cell Culture: U87MG human glioblastoma cells are cultured in appropriate media.
-
Animal Implantation: A suspension of U87MG cells is subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Animals are randomized into treatment and control groups. The test compound (e.g., Torin1 analog) is administered, often via intraperitoneal injection, at a specified dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, tumors and tissues are collected for pharmacodynamic analysis (e.g., Western blotting for mTOR pathway proteins).
Mouse Model of Chlamydial Infection
This model assesses the efficacy of antimicrobial agents against Chlamydia trachomatis.
-
Animal Preparation: Female mice are treated with progesterone to synchronize their estrous cycle and increase susceptibility to infection.
-
Infection: Mice are inoculated intravaginally with C. trachomatis.
-
Treatment: Treatment with the test compound (e.g., (Trifluoromethyl)pyridines) or vehicle is initiated at a specified time post-infection and continued for a defined period.
-
Monitoring: Vaginal swabs are collected at different time points to quantify chlamydial shedding, typically by measuring inclusion-forming units (IFUs).
-
Data Analysis: The area under the curve (AUC) for chlamydial shedding is calculated and compared between treatment and control groups.[2]
Maximal Electroshock (MES) Seizure Test
A widely used primary screening test for anticonvulsant drugs.
-
Animal Preparation: Mice are administered the test compound or vehicle via the desired route (e.g., intraperitoneal).
-
Stimulation: After a specified pretreatment time, an electrical stimulus (e.g., 50 Hz, 0.2 ms duration, typically 50 mA) is delivered through corneal or ear-clip electrodes.
-
Observation: The presence or absence of a tonic hindlimb extension is recorded.
-
Endpoint: The ability of the compound to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound analogs are mediated through various signaling pathways. The diagrams below illustrate some of the key mechanisms.
Caption: The mTOR signaling pathway, a key regulator of cell growth and proliferation, is a target for some trifluoromethylphenyl-containing compounds.[1]
Caption: A generalized workflow for the in-vivo validation of therapeutic compounds.
Conclusion
The available preclinical data suggests that this compound analogs and related structures represent a promising scaffold for the development of novel therapeutics across various disease areas, including oncology, infectious diseases, and neurology. While the in-vivo efficacy has been demonstrated for several analogs, further studies are required to establish comprehensive structure-activity relationships and to optimize pharmacokinetic and safety profiles for clinical translation. The diverse mechanisms of action, ranging from enzyme inhibition to modulation of ion channels, highlight the versatility of this chemical class. Future research should focus on direct, head-to-head comparative studies to better delineate the therapeutic potential of individual analogs.
References
- 1. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Bicyclic Pyrrolidine Analogues Inhibit Toxoplasma gondii Growth In Vitro and Cure Infection In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-(4-(Trifluoromethyl)phenyl)pyrrolidine
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical guidance for the proper disposal of 1-(4-(Trifluoromethyl)phenyl)pyrrolidine. The following procedures are synthesized from safety data sheets of structurally similar compounds, including pyrrolidine and its derivatives, to ensure a high standard of safety in the absence of a specific Safety Data Sheet (SDS) for the named compound. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks and ensure regulatory compliance.
I. Hazard and Safety Overview
Based on analogous compounds, this compound is anticipated to be a hazardous material. Key potential hazards include:
-
Flammability: Likely to be a flammable liquid and vapor.[1]
-
Toxicity: May be harmful if swallowed or inhaled.
-
Corrosivity: Potential to cause severe skin burns and eye damage.[1]
-
Environmental Hazard: May be harmful to aquatic life.
Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles and/or face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), flame-retardant antistatic protective clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge is necessary. |
II. Step-by-Step Disposal Protocol
The primary disposal method for this compound is to treat it as hazardous waste and dispose of it through an approved waste disposal plant.[1][2]
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for liquid waste of this compound.
-
Do not mix with other waste streams unless compatibility is confirmed. Incompatible materials may include strong oxidizing agents and acids.[1]
-
-
Container Management:
-
Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.
-
The container must be properly grounded and bonded to prevent static discharge, which could be an ignition source.[1]
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1]
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Ventilate the area.
-
Wear the appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material using non-sparking tools and place it in a designated, sealed container for hazardous waste.[1]
-
Clean the spill area thoroughly.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
-
Ensure all local, state, and federal regulations for hazardous waste disposal are met.
-
III. Quantitative Data Summary
The following table summarizes key quantitative data from related pyrrolidine compounds. This information should be used as a guideline for handling and storage.
| Property | Value (for related compounds) |
| Boiling Point | 87 - 88 °C (Pyrrolidine) |
| Flash Point | 26 °C (2-(Trifluoromethyl)pyrrolidine)[3] |
| Density | 0.852 g/cm³ (Pyrrolidine) |
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 1-(4-(Trifluoromethyl)phenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling the chemical compound 1-(4-(Trifluoromethyl)phenyl)pyrrolidine (CAS Number: 113845-68-4). The following procedures are based on available hazard information and general laboratory safety protocols. It is imperative to supplement this information with a comprehensive, substance-specific Safety Data Sheet (SDS) from your supplier before commencing any work.
Hazard Identification and Personal Protective Equipment (PPE)
The primary known hazards associated with this compound are outlined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. These classifications dictate the necessary personal protective equipment to ensure user safety.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Based on these hazards, the following PPE is mandatory when handling this compound.
| PPE Category | Item and Specifications |
| Eye and Face Protection | Chemical safety goggles or a full-face shield must be worn to protect against splashes and airborne particles. |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Inspect gloves for integrity before each use and replace them immediately if contaminated or damaged.- Lab Coat: A flame-retardant and chemical-resistant lab coat or coveralls should be worn to protect personal clothing and skin. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
| Foot Protection | Closed-toe shoes are required in the laboratory at all times. |
Operational and Disposal Plans
Adherence to proper operational and disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Handling and Storage
Precautionary Statements for Handling:
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that a chemical fume hood is operational. Have an emergency spill kit readily accessible.
-
Dispensing: When weighing or transferring the compound, do so within the confines of a chemical fume hood to contain any dust or vapors. Use appropriate tools (e.g., spatulas, weighing paper) to minimize contact.
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan
All waste generated from handling this compound, including contaminated PPE, empty containers, and residual chemical, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in designated, labeled, and sealed containers. Do not mix with other waste streams unless compatibility is confirmed.
-
Container Labeling: Clearly label waste containers with the chemical name, CAS number, and appropriate hazard symbols.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
| Exposure Route | First Aid Protocol |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| If on Skin | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| If Inhaled | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| If in Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
Spill Response Workflow
The following diagram outlines the procedural steps for responding to a chemical spill of this compound.
Caption: Workflow for handling a chemical spill.
This structured approach ensures a safe and effective response to accidental releases of this compound in a laboratory setting. Always prioritize personal safety and environmental protection.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
